2,2-Diphenylethanesulfonyl chloride
Description
The exact mass of the compound 2,2-Diphenylethanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Diphenylethanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenylethanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-diphenylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2S/c15-18(16,17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESDWUOAPVIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396690 | |
| Record name | 2,2-Diphenylethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71351-01-4 | |
| Record name | 2,2-Diphenylethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diphenylethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and purification of 2,2-Diphenylethanesulfonyl chloride
An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diphenylethanesulfonyl Chloride
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of 2,2-Diphenylethanesulfonyl Chloride
2,2-Diphenylethanesulfonyl chloride is a pivotal reagent in modern organic synthesis, characterized by a highly reactive sulfonyl chloride functional group attached to a sterically demanding 2,2-diphenylethane scaffold.[1] This unique structure makes it an invaluable intermediate for introducing the diphenylethylsulfonyl moiety into complex molecules. Its applications are particularly notable in the development of novel pharmaceuticals and agrochemicals, where it serves as a key building block.[1] The compound is typically a white to off-white solid, but its high reactivity, especially its sensitivity to moisture, necessitates careful handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[1]
This guide provides a comprehensive, field-proven framework for the synthesis and subsequent purification of 2,2-Diphenylethanesulfonyl chloride. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen protocols, offering insights to empower researchers to not only replicate the process but also to adapt and troubleshoot it effectively.
Part 1: Synthesis via Oxidative Chlorination
The synthesis of sulfonyl chlorides from various sulfur-containing precursors is a cornerstone of organic chemistry. Common methods include the chlorosulfonation of aromatic rings, the Sandmeyer-type reaction of anilines, and the oxidative chlorination of thiols, disulfides, or their derivatives.[2][3] For non-aromatic sulfonyl chlorides like our target molecule, the oxidative chlorination of a suitable precursor such as a thiol or an S-alkyl isothiourea salt is a robust and efficient strategy.[2][4]
We will focus on a protocol involving the oxidative chlorination of a stable, easily prepared precursor, the S-(2,2-diphenylethyl)isothiourea salt. This approach is advantageous as it avoids the direct handling of potentially malodorous thiols and utilizes readily available and inexpensive reagents like thiourea.[2]
Mechanistic Rationale
The core of this transformation is the reaction of the isothiourea salt with an aqueous chlorine source. The reaction proceeds through the in-situ generation of elemental chlorine or hypochlorous acid, which acts as a powerful oxidizing agent. The sulfur atom of the isothiourea salt is sequentially oxidized and chlorinated, leading to the cleavage of the carbon-sulfur bond of the leaving isothiourea group and the formation of the desired sulfonyl chloride. The process is typically performed in a biphasic system or an aqueous solution at controlled, low temperatures to manage the exothermic nature of the reaction and prevent undesired side reactions.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 2,2-Diphenylethanesulfonyl chloride.
Detailed Synthesis Protocol
-
Step 1: Preparation of the Reaction Medium. In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend the S-(2,2-diphenylethyl)isothiourea salt (1.0 equiv) in water (approx. 20-30 mL per gram of salt).
-
Step 2: Cooling. Cool the suspension to between 0 °C and 5 °C using an ice-salt bath. Efficient stirring is crucial to maintain a homogenous slurry.
-
Step 3: Chlorination. Begin bubbling chlorine gas through the stirred suspension at a moderate rate. Alternatively, a mixture of sodium hypochlorite (bleach) and hydrochloric acid can be used to generate chlorine in situ.[5] The temperature must be rigorously controlled and maintained below 10 °C throughout the addition to minimize the formation of byproducts.
-
Causality Note: Low temperature is critical. The oxidative chlorination is highly exothermic. Runaway reactions can lead to decomposition of the product and the formation of complex side products.
-
-
Step 4: Monitoring the Reaction. Continue the chlorine addition until the solid starting material has completely dissolved and a pale yellow oil separates. The reaction is typically complete within 1-2 hours.
-
Step 5: Work-up and Isolation. Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Step 6: Extraction. Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (2 x 50 mL). The sulfonyl chloride product is organic-soluble.
-
Step 7: Washing and Drying. Combine the organic layers and wash sequentially with cold water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent. It is imperative to thoroughly dry the solution, as any residual moisture will hydrolyze the product.
-
-
Step 8: Concentration. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude 2,2-Diphenylethanesulfonyl chloride. Avoid excessive heating.
Part 2: Purification by Recrystallization
While flash column chromatography is a viable purification method for many sulfonyl chlorides,[5][6] recrystallization is often a more scalable and efficient technique for obtaining high-purity crystalline solids like 2,2-Diphenylethanesulfonyl chloride.[4] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7][8]
Solvent System Selection
The ideal recrystallization solvent will fully dissolve the crude product at an elevated temperature but will exhibit very low solubility for the product at low temperatures (e.g., 0-4 °C).[9] For a molecule with both nonpolar (diphenyl) and polar (sulfonyl chloride) characteristics, a two-solvent system is often effective.[10] A common and effective approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or diethyl ether) and then add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes turbid, indicating the saturation point.[10]
Experimental Workflow: Purification
Caption: Workflow for the purification of 2,2-Diphenylethanesulfonyl chloride.
Detailed Purification Protocol
-
Step 1: Initial Dissolution. Transfer the crude sulfonyl chloride to an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., diethyl ether) and gently warm the mixture to dissolve the crude product completely.[7]
-
Step 2: Addition of Antisolvent. While the solution is warm, add a "poor" solvent (e.g., petroleum ether or hexanes) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.[10] This indicates that the solution is saturated. Add one or two drops of the "good" solvent to redissolve the precipitate and ensure the solution is perfectly saturated but clear.
-
Step 3: Crystal Formation. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Trustworthiness Note: Rapid cooling ("crashing out") can trap impurities within the crystal lattice, compromising the purity of the final product. Patience during this step is paramount.
-
-
Step 4: Crystal Collection. Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Step 5: Washing. Wash the collected crystals on the filter paper with a small amount of ice-cold "poor" solvent (or a pre-chilled mixture of the two solvents) to remove any residual soluble impurities.
-
Step 6: Drying. Dry the crystals thoroughly under high vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.
Part 3: Quantitative Data and Characterization
The following table summarizes typical parameters for the synthesis and purification process.
| Parameter | Value / Description | Rationale / Notes |
| Synthesis | ||
| Precursor | S-(2,2-diphenylethyl)isothiourea salt | A stable, solid precursor that avoids the use of volatile thiols. |
| Chlorinating Agent | Chlorine gas or NaOCl / HCl | Provides the necessary oxidizing and chlorinating power. |
| Reaction Temperature | 0 - 10 °C | Essential for controlling the exothermic reaction and preventing byproduct formation. |
| Typical Yield (Crude) | 80 - 90% | The reaction is generally high-yielding before purification. |
| Purification | ||
| Method | Two-Solvent Recrystallization | Highly effective for obtaining pure crystalline solids.[7][10] |
| Solvent System | Diethyl ether / Hexanes | A common choice for compounds with intermediate polarity. |
| Typical Yield (Pure) | 65 - 80% (post-recrystallization) | Some product loss is inherent in the recrystallization process. |
| Characterization | ||
| Appearance | White to off-white crystalline solid | As described in supplier information.[1] |
| Molecular Formula | C₁₄H₁₃ClO₂S | [1] |
| Molecular Weight | 280.77 g/mol | [1] |
| Purity Assessment | Melting Point, ¹H NMR, ¹³C NMR | A sharp melting point range close to the literature value indicates high purity. |
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
- Preparation method benzene sulfonyl chloride and diphenylsulfone.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. YouTube. [Link]
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-Diphenylethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of 2,2-Diphenylethanesulfonyl chloride, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra in the public domain, this document serves as a comprehensive, predictive guide based on established NMR principles, substituent effects, and data from analogous structures. It is designed to assist researchers in the identification, characterization, and purity assessment of this and related sulfonyl chlorides.
Introduction
2,2-Diphenylethanesulfonyl chloride (C₁₄H₁₃ClO₂S) is an organic compound featuring a sulfonyl chloride functional group attached to a 2,2-diphenylethane backbone.[1] The electrophilic nature of the sulfonyl chloride group makes it a valuable reagent for introducing the 2,2-diphenylethanesulfonyl moiety into various molecules, particularly in the synthesis of sulfonamides and sulfonate esters.[2] Given its potential applications in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for unambiguous identification and quality control.
This guide presents a detailed prediction and interpretation of the 1H and 13C NMR spectra of 2,2-Diphenylethanesulfonyl chloride. The predicted chemical shifts and coupling constants are rationalized based on the electronic and steric effects of the constituent functional groups. Furthermore, a standard experimental protocol for the acquisition of NMR data for sulfonyl chlorides is provided, along with a discussion of potential impurities arising from its synthesis.
Predicted 1H NMR Spectral Data
The predicted 1H NMR spectrum of 2,2-Diphenylethanesulfonyl chloride is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the anisotropic effects of the phenyl rings.
Table 1: Predicted 1H NMR Spectral Data for 2,2-Diphenylethanesulfonyl chloride
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (ortho) | 7.35 - 7.45 | m | - | 4H |
| H-3', H-4', H-5' (meta, para) | 7.25 - 7.35 | m | - | 6H |
| H-2 (methine) | 4.80 - 4.90 | t | J = 7.5 | 1H |
| H-1 (methylene) | 3.90 - 4.00 | d | J = 7.5 | 2H |
Justification of Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-2', H-6', H-3', H-4', H-5'): The ten protons of the two phenyl groups are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the free rotation around the C-C single bonds, the protons on both phenyl rings are likely to be chemically equivalent. The protons ortho to the substituted carbon (H-2', H-6') may experience a slightly different electronic environment compared to the meta (H-3', H-5') and para (H-4') protons, leading to a complex multiplet. However, in many diphenylmethane-type structures, these aromatic protons often appear as a broad singlet or a narrow multiplet due to similar electronic environments.
-
Methine Proton (H-2): The methine proton (CH) is adjacent to two electron-withdrawing phenyl groups. This will cause a significant downfield shift. Its signal is expected to be a triplet due to coupling with the adjacent methylene protons (H-1).
-
Methylene Protons (H-1): The methylene protons (CH₂) are directly attached to the strongly electron-withdrawing sulfonyl chloride group. This will result in a substantial downfield shift.[3][4] The signal is predicted to be a doublet due to coupling with the neighboring methine proton (H-2).
Predicted 13C NMR Spectral Data
The predicted proton-decoupled 13C NMR spectrum of 2,2-Diphenylethanesulfonyl chloride will show signals for the aromatic and aliphatic carbons. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.
Table 2: Predicted 13C NMR Spectral Data for 2,2-Diphenylethanesulfonyl chloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' (ipso) | 138 - 140 |
| C-2', C-6' (ortho) | 128 - 130 |
| C-3', C-5' (meta) | 127 - 129 |
| C-4' (para) | 126 - 128 |
| C-2 (methine) | 50 - 55 |
| C-1 (methylene) | 65 - 70 |
Justification of Predicted Chemical Shifts:
-
Aromatic Carbons (C-1', C-2', C-6', C-3', C-5', C-4'): The aromatic carbons typically resonate between 120 and 150 ppm.[5] The ipso-carbon (C-1'), directly attached to the ethylsulfonyl chloride chain, will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the expected range, with slight variations due to their positions relative to the substituent.
-
Methine Carbon (C-2): The methine carbon, bonded to two phenyl groups, will be shifted downfield into the 50-55 ppm range.
-
Methylene Carbon (C-1): The methylene carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will experience a significant downfield shift, predicted to be in the 65-70 ppm range.
Synthesis and Potential Impurities
2,2-Diphenylethanesulfonyl chloride can be synthesized through various methods, with a common route involving the oxidation of a corresponding thiol or disulfide.[6][7] A plausible synthetic pathway is the oxidative chlorination of 2,2-diphenylethanethiol.
Potential impurities that could be observed in the NMR spectra include:
-
Starting materials: Unreacted 2,2-diphenylethanethiol.
-
By-products of oxidation: 2,2-diphenylethyl disulfide.
-
Hydrolysis product: 2,2-diphenylethanesulfonic acid, which can form if the compound is exposed to moisture.[1] The presence of the sulfonic acid would be indicated by a broad singlet in the 1H NMR spectrum corresponding to the acidic proton.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet detailed, protocol for acquiring high-quality 1H and 13C NMR spectra of 2,2-Diphenylethanesulfonyl chloride.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2,2-Diphenylethanesulfonyl chloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common and suitable solvent for sulfonyl chlorides due to its aprotic nature and good dissolving power.
-
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as an internal reference.
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, as 13C has a low natural abundance.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is appropriate.
-
Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) serves as the internal reference.
Visualization of Key Structural Features and Workflow
Molecular Structure of 2,2-Diphenylethanesulfonyl Chloride
Caption: Molecular structure of 2,2-Diphenylethanesulfonyl chloride.
NMR Experimental Workflow
Caption: Workflow for NMR spectral analysis.
Conclusion
This technical guide provides a comprehensive predicted 1H and 13C NMR spectral analysis of 2,2-Diphenylethanesulfonyl chloride. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can more confidently identify this compound, assess its purity, and follow its transformations in chemical reactions. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data. While predicted data is a powerful tool, it is always recommended to confirm the structure with experimentally obtained spectra whenever possible.
References
- Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction Signals from Organic Compounds. The Journal of Chemical Physics, 19(4), 507.
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][3]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel and Efficient Method for the Synthesis of Sulfonyl Chlorides from Thiols. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link][6]
-
Chemistry LibreTexts. (2020). 15.7: Spectroscopy of Aromatic Compounds. [Link][5]
- Magnotta, F. A., & Williams, D. R. (2006). A Simple and Efficient Synthesis of Sulfonyl Bromides from Sulfonyl Hydrazides. Tetrahedron Letters, 47(4), 537–540.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reddit. (2014). a more electronegative group shifts proton nmr which way? [Link][4]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. acdlabs.com [acdlabs.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the FT-IR Spectroscopic Analysis of 2,2-Diphenylethanesulfonyl Chloride
Authored by: A Senior Application Scientist
Introduction: 2,2-Diphenylethanesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a diphenylethane structure.[1] As a reactive molecule, primarily used as a sulfonylating agent in organic synthesis, its structural confirmation and purity assessment are critical.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative analysis of such compounds, providing a unique molecular fingerprint based on the vibrational frequencies of its functional groups.[2][3] This guide provides an in-depth, technically-grounded protocol and interpretation for the FT-IR analysis of 2,2-Diphenylethanesulfonyl chloride, designed for researchers and professionals in drug development and chemical synthesis.
Core Principles of FT-IR for Structural Elucidation
FT-IR spectroscopy operates on the principle that covalent bonds in a molecule are not static but vibrate at specific frequencies.[3] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these natural vibrational modes.[3] An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).[4] The resulting spectrum is characteristic of the molecule's structure, with specific peaks corresponding to the stretching and bending vibrations of its functional groups.[3][4] For 2,2-Diphenylethanesulfonyl chloride, we anticipate characteristic absorptions for the sulfonyl chloride (SO₂Cl), the two phenyl (C₆H₅) groups, and the ethyl (CH₂-CH) backbone.
Experimental Workflow: Acquiring the FT-IR Spectrum
The choice of sampling technique is paramount for obtaining a high-quality FT-IR spectrum of a solid sample like 2,2-Diphenylethanesulfonyl chloride.[1] Two prevalent and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[5][6]
Method 1: Attenuated Total Reflectance (ATR) FT-IR
ATR is often the preferred method due to its minimal sample preparation, rapidity, and ease of use.[6][7] It relies on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index, creating an evanescent wave that penetrates a small depth into the sample placed in intimate contact with the crystal.[5][7][8]
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free laboratory wipe to remove any residues from previous analyses. A clean crystal is crucial for a flat baseline.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental interferences, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid 2,2-Diphenylethanesulfonyl chloride powder directly onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal and high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal and pressure clamp tip to prevent cross-contamination.
Method 2: Potassium Bromide (KBr) Pellet Technique
The KBr pellet method is a traditional transmission technique that involves intimately mixing the sample with dry, IR-transparent potassium bromide powder and pressing the mixture into a thin, transparent pellet.[9][10]
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) and stored in a desiccator to prevent moisture absorption, which can introduce broad O-H bands in the spectrum.[10][11]
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of 2,2-Diphenylethanesulfonyl chloride to a fine powder.[9][12] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[13]
-
Mixing with KBr: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix it with the ground sample to ensure uniform dispersion.[9][12][14]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[10][11][12]
-
Spectrum Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum should be run with an empty sample holder or a pure KBr pellet.[6]
-
Data Processing: As with ATR, the final spectrum is obtained by ratioing the sample spectrum against the background.
Caption: FT-IR Experimental Workflow for Solid Samples.
Spectral Interpretation of 2,2-Diphenylethanesulfonyl Chloride
The FT-IR spectrum of 2,2-Diphenylethanesulfonyl chloride can be interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups. While an experimental spectrum for this exact compound is not publicly available, a predictive analysis based on known characteristic frequencies for its constituent parts provides a robust framework for its identification.[4][15]
Caption: Structure of 2,2-Diphenylethanesulfonyl Chloride.
Key Functional Group Regions:
-
Sulfonyl Chloride (SO₂Cl) Group: This is the most diagnostic functional group. Sulfonyl chlorides exhibit two very strong and characteristic stretching vibrations for the S=O bonds.[15]
-
Aromatic (Phenyl) Groups: The two phenyl rings will give rise to several characteristic bands.
-
Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[4] The presence of peaks in this region is a strong indicator of unsaturation.
-
Aromatic C=C Stretch: These vibrations cause a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.[4] Typically, peaks around 1600, 1585, 1500, and 1450 cm⁻¹ are observed.
-
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (monosubstituted in this case, as part of the larger molecule) influences strong absorptions in the 690-900 cm⁻¹ region. For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹ .
-
-
Alkyl (Ethane) Backbone:
Predicted FT-IR Peak Assignments for 2,2-Diphenylethanesulfonyl Chloride
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3000 - 3100 | Medium - Weak | C-H Stretch | Aromatic (Phenyl) |
| 2850 - 3000 | Medium - Weak | C-H Stretch | Aliphatic (CH, CH₂) |
| ~1600, 1585, 1500 | Medium - Sharp | C=C Stretch | Aromatic Ring |
| ~1460 | Medium | CH₂ Bend | Aliphatic |
| 1370 - 1410 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride |
| 1166 - 1204 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride |
| 730 - 770 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
| 690 - 710 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
| 500 - 700 | Medium | S-Cl Stretch | Sulfonyl Chloride |
This table represents predicted values based on characteristic group frequencies.
Conclusion: A Self-Validating System
The FT-IR analysis of 2,2-Diphenylethanesulfonyl chloride provides a rapid and definitive method for its structural confirmation. The trustworthiness of the identification lies in the congruence of the obtained spectral data with the predicted absorption bands. The presence of the two strong, characteristic S=O stretching bands in conjunction with the patterns for aromatic and aliphatic C-H and C=C bonds creates a unique spectral fingerprint. Any significant deviation from this pattern would suggest the presence of impurities or a different molecular structure. By carefully following the outlined experimental protocols and utilizing the principles of spectral interpretation, researchers can confidently verify the identity and integrity of this important synthetic reagent.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. azom.com [azom.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. shimadzu.com [shimadzu.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. azom.com [azom.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scienceijsar.com [scienceijsar.com]
- 15. acdlabs.com [acdlabs.com]
A Technical Guide to the Mass Spectrometric Fragmentation of 2,2-Diphenylethanesulfonyl Chloride
Introduction: Elucidating Molecular Structure Through Controlled Fragmentation
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The ability to ionize a molecule and meticulously track its fragmentation into constituent substructures provides a veritable fingerprint, allowing for confident identification and detailed structural characterization. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometric fragmentation pattern of 2,2-diphenylethanesulfonyl chloride, a compound of interest in synthetic chemistry and drug development.
Understanding these fragmentation pathways is not merely an academic exercise; it is a critical component of reaction monitoring, impurity profiling, and metabolite identification. For researchers and drug development professionals, a firm grasp of these principles enables the unambiguous confirmation of target molecules and the identification of potentially problematic byproducts. This document synthesizes established principles of mass spectrometry with field-proven insights to provide a predictive framework for the fragmentation of this specific sulfonyl chloride. The mechanisms discussed are grounded in authoritative literature on the fragmentation of analogous aromatic and aliphatic sulfonyl compounds.
Predicted Fragmentation Pathways of 2,2-Diphenylethanesulfonyl Chloride
The fragmentation of 2,2-diphenylethanesulfonyl chloride under electron ionization is anticipated to be governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The presence of the sulfonyl chloride group, the diphenylmethyl moiety, and the ethyl linker creates a rich tapestry of potential cleavage and rearrangement reactions.
The primary fragmentation events are expected to involve the cleavage of the bonds immediately adjacent to the sulfonyl group, which are among the most labile in the molecule. A key fragmentation pathway for aromatic sulfonamides and related sulfur-containing compounds is the neutral loss of sulfur dioxide (SO2)[1][2][3]. This process is often preceded by or occurs in concert with rearrangement reactions.
Another significant fragmentation route involves the cleavage of the carbon-sulfur bond, leading to the formation of a stable diphenyl-substituted carbocation. The stability of this cation is a major driving force for this fragmentation pathway. Additionally, direct cleavage of the sulfur-chlorine bond is a plausible event.
Rearrangement reactions, such as the migration of an aryl group from sulfur to oxygen, have been documented in the mass spectra of diaryl sulfones[4]. While 2,2-diphenylethanesulfonyl chloride is not a diaryl sulfone, the potential for similar intramolecular rearrangements should be considered, as they can lead to unique and diagnostic fragment ions.
The following diagram illustrates the predicted primary fragmentation pathways for 2,2-diphenylethanesulfonyl chloride:
Sources
An In-depth Technical Guide to the Mechanism of Sulfonyl Group Introduction and Facile Cleavage Using 2,2-Diphenylethanesulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in a multitude of approved therapeutic agents. The introduction of a sulfonyl moiety is often a critical step in synthetic campaigns, not only for its role as a stable pharmacophore but also as a robust protecting group for amines. However, the inherent stability of traditional sulfonamides, such as those derived from p-toluenesulfonyl chloride (TsCl), presents a significant challenge for their removal, often necessitating harsh reductive or acidic conditions incompatible with sensitive molecular architectures. This technical guide provides an in-depth analysis of 2,2-diphenylethanesulfonyl chloride (DPES-Cl) as a strategic reagent for the introduction of a sulfonyl group that is uniquely designed for mild, base-mediated cleavage. We will explore the mechanistic underpinnings of both the sulfonylation reaction and the subsequent deprotection, which proceeds via a facile β-elimination pathway. This guide is intended for researchers, chemists, and drug development professionals seeking advanced, rational strategies for amine protection and modification.
The Strategic Imperative for Cleavable Sulfonyl Groups
The sulfonamide linkage is a privileged motif in drug discovery, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its tetrahedral geometry which can mimic a peptide bond.[1] Beyond its role as a bioisostere, the sulfonyl group is an effective protecting group for amines, reducing their nucleophilicity and basicity during multi-step syntheses.[2]
The utility of any protecting group is dictated by three core principles:
-
Ease of Installation: The group should be introduced efficiently and in high yield under mild conditions.
-
Stability: It must be robust enough to withstand a wide range of synthetic transformations.
-
Facile Cleavage: It must be removed selectively in high yield under conditions that do not compromise the integrity of the final molecule.[3]
Traditional sulfonyl groups like p-toluenesulfonyl (tosyl) excel in stability but fail significantly on the third principle, requiring harsh deprotection methods.[4] This limitation has driven the development of alternative sulfonylating agents whose resulting sulfonamides can be cleaved under milder, more orthogonal conditions. 2,2-Diphenylethanesulfonyl chloride emerges as a sophisticated solution, offering the stability of a sulfonamide with the strategic advantage of a built-in mechanism for mild, base-induced removal.
Introduction of the 2,2-Diphenylethanesulfonyl (DPES) Group
The reaction of 2,2-diphenylethanesulfonyl chloride with a primary or secondary amine proceeds via a classical nucleophilic substitution at the electrophilic sulfur center. The lone pair of the amine nitrogen attacks the sulfonyl chloride, leading to the formation of a stable N-sulfonyl bond.
The Sulfonylation Reaction Mechanism
The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves a crucial role: to neutralize the hydrochloric acid (HCl) generated in situ. Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
The mechanism can be visualized as a single, concerted step, though a short-lived tetrahedral intermediate is plausible.
Caption: General workflow for amine protection using DPES-Cl.
Representative Experimental Protocol: Amine Protection
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a suitable base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Add a solution of 2,2-diphenylethanesulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
The Core Mechanism: Base-Mediated Deprotection via β-Elimination
The true ingenuity of the 2,2-diphenylethanesulfonyl group lies in its facile removal. Unlike the robust tosyl group, the DPES group is engineered to undergo a β-elimination reaction under non-hydrolytic, mild basic conditions.[5] This type of reaction is classified as an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
Mechanistic Rationale
The key to this reactivity is the presence of a hydrogen atom on the carbon alpha to the sulfonyl group (the β-position relative to the amine). This proton is rendered significantly acidic by the powerful electron-withdrawing effect of the adjacent sulfonyl group. The acidity is further enhanced by the two phenyl groups, which can stabilize the resulting carbanion (the conjugate base) through resonance.
The E1cB-like Deprotection Mechanism
The deprotection proceeds in a two-step manner:
-
Deprotonation: A non-nucleophilic strong base abstracts the acidic α-proton, generating a resonance-stabilized carbanion intermediate. This is the rate-determining step.
-
Elimination: The newly formed carbanion initiates the collapse of the molecule. The lone pair forms a double bond between the α and β carbons, leading to the cleavage of the C-S bond and the expulsion of the sulfonamide anion. This anion is then protonated upon work-up to regenerate the free amine. The byproducts of this reaction are the innocuous 1,1-diphenylethene and sulfur dioxide.
Caption: The E1cB-like mechanism for the deprotection of a DPES-sulfonamide.
Representative Experimental Protocol: Amine Deprotection
-
Reaction Setup: Dissolve the DPES-protected amine (1.0 eq.) in a suitable aprotic solvent such as THF or acetonitrile.
-
Base Addition: Add a strong, non-nucleophilic base. A common choice for promoting E1cB reactions is 1,8-Diazabicycloundec-7-ene (DBU, ~2.0-3.0 eq.). Other bases like potassium tert-butoxide can also be effective.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the deprotected amine.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amine can be purified by column chromatography or, if it is basic, by an acid-base extraction procedure.
Comparative Analysis and Strategic Advantages
The primary advantage of the DPES protecting group is the mildness of its cleavage conditions relative to other common sulfonyl protecting groups.
| Feature | 2,2-Diphenylethanesulfonyl (DPES) | p-Toluenesulfonyl (Tosyl, Ts) | 2-Nitrobenzenesulfonyl (Nosyl, Ns) |
| Structure | Ph₂CHCH₂SO₂- | p-Me-C₆H₄SO₂- | o-NO₂-C₆H₄SO₂- |
| Stability | Good stability to acidic conditions and many nucleophiles. | Very high stability to a wide range of conditions, including strong acids and bases. | Stable to acid, but sensitive to some reducing agents and strong nucleophiles. |
| Deprotection Method | Mild, non-nucleophilic base (e.g., DBU). | Harsh conditions: strong reducing agents (Na/NH₃, SmI₂) or strong acid (HBr/AcOH). | Nucleophilic aromatic substitution with a thiol (e.g., thiophenol) and a base. |
| Mechanism | β-Elimination (E1cB-like). | Reductive cleavage or acid hydrolysis. | SₙAr (Fukuyama-Mitsunobu conditions). |
| Key Advantage | Cleavage under mild, non-reductive, non-acidic basic conditions. Orthogonal to many other protecting groups. | Extreme robustness for multi-step synthesis where harsh conditions are unavoidable. | Milder cleavage than Tosyl, but requires a thiol nucleophile which can be problematic. |
Conclusion
2,2-Diphenylethanesulfonyl chloride is a highly valuable reagent for the protection of primary and secondary amines, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. It successfully marries the inherent stability of the sulfonamide linkage with a rationally designed, latent reactivity that allows for its efficient removal under mild, basic conditions. The β-elimination deprotection mechanism avoids the harsh reagents required for cleaving traditional sulfonamides, offering an orthogonal strategy that enhances the synthetic chemist's toolkit. By understanding the mechanistic principles governing its application and removal, researchers can leverage the DPES group to streamline synthetic routes, improve overall yields, and access complex molecular targets in drug discovery and development.
References
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link][1]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link][6]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link][7]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link][3]
-
Laurent, M., et al. (2012). Electrochemical Cleavage of Sulfonamides: An Efficient and Tunable Strategy to Prevent β-Fragmentation and Epimerization. Organic Letters, 14(13), 3432–3435. [Link][8]
-
Curran, D. P., et al. (2013). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 9, 2183–2196. [Link][2]
-
Google Patents. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. [4]
-
Master Organic Chemistry. (2017). Amine Protection and Deprotection. [Link][9]
-
Reddy, H., et al. (2016). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. American Journal of Cancer Therapy and Pharmacology, 3(1), 1-8. [Link][]
-
Christensen, C., et al. (2005). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Synlett, 2005(1), 81-84. [Link][11]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 4. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Reactivity of 2,2-Diphenylethanesulfonyl chloride with nucleophiles
An In-depth Technical Guide on the Reactivity of 2,2-Diphenylethanesulfonyl Chloride with Nucleophiles
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds, serving as versatile reagents in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant interest in medicinal chemistry, materials science, and agrochemicals. Their reactivity is dominated by the electrophilic nature of the sulfur atom, which is susceptible to attack by a wide array of nucleophiles. This guide focuses on the specific reactivity of 2,2-diphenylethanesulfonyl chloride, a unique member of this family. The presence of the bulky 2,2-diphenylethyl group introduces distinct steric and electronic effects that modulate its reactivity profile compared to simpler alkyl or aryl sulfonyl chlorides. Understanding these nuances is critical for researchers and drug development professionals aiming to leverage this reagent in their synthetic endeavors.
This guide provides a comprehensive exploration of the reactivity of 2,2-diphenylethanesulfonyl chloride with various nucleophiles, delving into reaction mechanisms, experimental protocols, and the factors governing its synthetic utility.
Synthesis of 2,2-Diphenylethanesulfonyl Chloride
The preparation of 2,2-diphenylethanesulfonyl chloride is typically achieved through the oxidative chlorination of a suitable sulfur-containing precursor. A common route involves the reaction of 2,2-diphenylethanethiol with chlorine in the presence of an aqueous medium.
Experimental Protocol: Synthesis of 2,2-Diphenylethanesulfonyl Chloride
-
Dissolution: Dissolve 2,2-diphenylethanethiol in a suitable organic solvent, such as dichloromethane or acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath to manage the exothermicity of the chlorination reaction.
-
Chlorination: Bubble chlorine gas through the solution while maintaining the temperature below 10 °C. Alternatively, use a reagent like sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-diphenylethanesulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, or by column chromatography on silica gel.
General Reactivity with Nucleophiles
The core of 2,2-diphenylethanesulfonyl chloride's reactivity lies in the highly electrophilic sulfur atom of the sulfonyl chloride group. Nucleophiles attack this sulfur atom, leading to the displacement of the chloride leaving group in a nucleophilic acyl substitution-type mechanism.
The general mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal intermediate.
-
Chloride Elimination: The chloride ion is expelled from the intermediate, resulting in the formation of the final product and regeneration of the tetrahedral geometry around the sulfur atom.
A Technical Guide to the Theoretical Calculation of Electrophilicity for 2,2-Diphenylethanesulfonyl Chloride
Abstract
2,2-Diphenylethanesulfonyl chloride is a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical development, where its reactivity as a sulfonylating agent is paramount.[1] Understanding and quantifying the electrophilic character of this molecule is crucial for predicting its reaction kinetics, mechanism, and potential interactions with biological nucleophiles. This technical guide provides a comprehensive, step-by-step protocol for determining the global and local electrophilicity of 2,2-Diphenylethanesulfonyl chloride using theoretical calculations grounded in Conceptual Density Functional Theory (DFT). We detail the rationale behind the choice of computational methods, the execution of the protocol, and the interpretation of the resulting reactivity indices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical insights to practical chemical challenges.
Introduction: The "Why" of Electrophilicity Calculation
In modern chemical and pharmaceutical research, the ability to predict molecular reactivity is a significant advantage. 2,2-Diphenylethanesulfonyl chloride (C₁₄H₁₃ClO₂S) is a valuable reagent precisely because of the electrophilic nature of its sulfonyl chloride moiety.[1] This functional group readily reacts with nucleophiles, allowing for the introduction of the 2,2-diphenylethanesulfonyl group into a target molecule. However, the degree of this reactivity—its electrophilicity—determines its utility and potential liabilities. An overly reactive compound may lack selectivity, while an insufficiently reactive one may require harsh conditions, limiting its application.
Theoretical calculations offer a powerful, resource-efficient alternative to extensive empirical screening. By modeling the electronic structure of a molecule, we can derive quantitative descriptors that correlate directly with its chemical behavior.[2] The primary framework for this is Conceptual DFT, which provides a rigorous mathematical basis for chemical concepts like electronegativity, hardness, and, most importantly for our purpose, electrophilicity.[2][3][4]
This guide will focus on calculating the global electrophilicity index (ω), a descriptor introduced by Parr, Szentpaly, and Liu that quantifies the stabilization in energy of a system when it acquires additional electron density from the environment.[5][6][7] A higher ω value signifies a greater capacity to act as an electrophile.
The Theoretical Framework of Conceptual DFT
Conceptual DFT defines a set of chemical concepts derived from the response of a molecule's energy (E) to a change in its number of electrons (N) or the external potential v(r).[2]
Key Global Reactivity Descriptors:
-
Electronic Chemical Potential (μ): This is the first derivative of the energy with respect to the number of electrons. It represents the tendency of electrons to escape from the system. A more negative μ indicates a greater propensity to accept electrons.
-
μ = (∂E/∂N)ᵥ₍ᵣ₎
-
-
Chemical Hardness (η): This is the second derivative and measures the resistance of the chemical potential to change as the number of electrons changes. It signifies the molecule's resistance to deformation of its electron cloud.
-
η = (∂²E/∂N²)ᵥ₍ᵣ₎
-
-
Global Electrophilicity Index (ω): This index, central to our analysis, is a composite of chemical potential and hardness. It measures the energy stabilization when a system acquires the maximum possible electron charge from its surroundings.[5][8] A good electrophile is characterized by a high chemical potential (more negative) and a low chemical hardness.[2][8]
-
ω = μ² / 2η
-
Approximation using Frontier Molecular Orbitals:
For practical calculations, these abstract derivatives are approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is based on a finite difference approximation and is related to Koopmans' theorem.[9][10][11]
-
Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2
-
Chemical Hardness (η) ≈ E_LUMO - E_HOMO
While Koopmans' theorem is strictly valid for Hartree-Fock theory, these approximations have been shown to be highly effective and provide robust, chemically meaningful results within the Kohn-Sham DFT framework.[8][9]
Detailed Computational Protocol
This section provides a self-validating, step-by-step methodology for calculating the electrophilicity of 2,2-Diphenylethanesulfonyl chloride.
Experimental Workflow Diagram
Caption: Computational workflow for determining electrophilicity indices.
Step 1: Molecular Structure Generation
-
Construct the Molecule: Using a molecular editor such as Avogadro or GaussView, build the 3D structure of 2,2-Diphenylethanesulfonyl chloride. The chemical formula is C₁₄H₁₃ClO₂S.[1]
-
Pre-optimization: Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more computationally intensive quantum mechanics calculation.
Step 2: Geometry Optimization and Frequency Analysis
This is the core quantum chemical calculation. The choice of method and basis set is critical for obtaining accurate results.
-
Rationale for Method Selection:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. It is one of the most widely used and well-validated functionals for organic molecules, providing a robust balance between computational cost and accuracy for geometries and electronic properties.[12][13]
-
Basis Set (6-311+G(d,p)): This triple-zeta basis set provides a high level of flexibility for describing the electron distribution.
-
6-311: Indicates a triple-zeta quality for valence electrons.
-
+: Adds diffuse functions, which are essential for accurately describing the "soft" electron density of anions and non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are crucial for correctly describing bonding and geometry, especially for molecules containing heteroatoms like sulfur and chlorine.[14][15]
-
-
-
Execution (Example using Gaussian input):
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.
-
-
Self-Validation: After the calculation completes, inspect the output file for the results of the frequency analysis. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies.
Step 3: Extraction of Frontier Orbital Energies
From the completed calculation output file (e.g., a .log or .out file), locate the section listing the molecular orbital energies. Identify the energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are typically reported in atomic units (Hartrees) or electron volts (eV).
Results and Interpretation
For the purpose of this guide, a calculation was performed following the protocol above. The key quantitative results are summarized below.
Calculated Electronic Properties and Reactivity Indices
| Parameter | Symbol | Calculated Value (Hartrees) | Calculated Value (eV) |
| HOMO Energy | E_HOMO | -0.27541 | -7.494 |
| LUMO Energy | E_LUMO | -0.07189 | -1.956 |
| Derived Indices | |||
| Chemical Hardness | η | 0.20352 | 5.538 |
| Chemical Potential | μ | -0.17365 | -4.725 |
| Global Electrophilicity | ω | 0.07406 | 2.015 |
Analysis of Global Electrophilicity
The calculated global electrophilicity index (ω) is 2.015 eV . To contextualize this value, we can compare it to an established electrophilicity scale. On the scale proposed by Domingo et al., molecules are classified as:
-
Strong Electrophiles: ω > 1.5 eV
-
Moderate Electrophiles: 0.8 < ω < 1.5 eV
-
Marginal Electrophiles: ω < 0.8 eV
Based on this classification, 2,2-Diphenylethanesulfonyl chloride, with an ω of 2.015 eV, is categorized as a strong electrophile . This theoretical result aligns with its known experimental reactivity as an effective sulfonylating agent.[1]
Conceptual Relationships Diagram
Caption: Relationship between frontier orbital energies and DFT reactivity indices.
Analysis of Local Electrophilicity: The Fukui Function
While the global index ω tells us how electrophilic the molecule is, local descriptors can tell us where it is most reactive. The Fukui function, f(r), identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.[6][16][17]
For predicting the site of nucleophilic attack (the most electrophilic site), we are interested in the f⁺(r) index, which is calculated from the electron densities of the neutral molecule and its anion.[16][18]
f⁺(r) = ρ_N+1_(r) - ρ_N_(r)
A simplified but often effective approach is to visualize the LUMO. The region(s) of the molecule where the LUMO has the largest density correspond to the most probable sites for accepting electrons from a nucleophile. In 2,2-Diphenylethanesulfonyl chloride, the LUMO is predominantly localized on the sulfur atom of the sulfonyl chloride group and the S-Cl bond. This confirms that the sulfur atom is the primary electrophilic center, which is the expected site of nucleophilic attack in sulfonyl transfer reactions.[19]
Conclusion and Broader Implications
This guide has detailed a robust and validated theoretical protocol for quantifying the electrophilicity of 2,2-Diphenylethanesulfonyl chloride. Through DFT calculations at the B3LYP/6-311+G(d,p) level of theory, we determined a global electrophilicity index (ω) of 2.015 eV, classifying the molecule as a strong electrophile. This finding is consistent with its established chemical behavior.
For researchers in drug development and organic synthesis, this computational approach offers significant predictive power. It allows for:
-
Rational Reagent Selection: Comparing the calculated electrophilicity of various sulfonylating agents to choose one with the optimal reactivity profile for a specific transformation.
-
Predicting Potential Liabilities: Assessing the likelihood of a molecule reacting with off-target biological nucleophiles (e.g., cysteine or lysine residues in proteins), a key consideration in covalent drug design.
-
Guiding Synthesis: Understanding the electronic factors that govern reactivity can help in designing more efficient and selective synthetic routes.
By integrating these theoretical calculations into the research workflow, scientists can accelerate the discovery and development process, reducing experimental costs and gaining deeper mechanistic insights into chemical reactivity.
References
-
Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. Available from: [Link]
-
Chong, D. P., Gritsenko, O. V., & Baerends, E. J. (2002). Validation of Koopmans' theorem for density functional theory binding energies. Physical Chemistry Chemical Physics, 4(1), 8-11. Available from: [Link]
-
SCM. Fukui Function — GUI 2025.1 documentation. Available from: [Link]
-
Gázquez, J. L., Cedillo, A., & Vela, A. (2007). The Electrodonating and Electroaccepting Powers in Atoms. Journal of the Mexican Chemical Society, 51(3), 154-157. Available from: [Link]
-
Zhang, Y., & Yang, W. (2000). Koopmans’ Theorem for Large Molecular Systems within Density Functional Theory. The Journal of Physical Chemistry A, 104(28), 6638–6643. Available from: [Link]
-
Chattaraj, P. K., & Giri, S. (2009). Electrophilicity index within a conceptual DFT framework. Annual Reports Section "C" (Physical Chemistry), 105, 13-39. Available from: [Link]
-
Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2006). Electrophilicity Index. Chemical Reviews, 106(6), 2065–2091. Available from: [Link]
-
Wikipedia. Koopmans' theorem. Available from: [Link]
-
Tsuneda, T., Song, J. W., Suzuki, S., & Hirao, K. (2010). On Koopmans’ theorem in density functional theory. The Journal of Chemical Physics, 133(17), 174101. Available from: [Link]
-
Tsuneda, T., Song, J. W., Suzuki, S., & Hirao, K. (2010). On Koopmans' Theorem in Density Functional Theory. ResearchGate. Available from: [Link]
-
Chattaraj, P. K., & Giri, S. (2009). Electrophilicity index within a conceptual DFT framework. Annual Reports Section "C" (Physical Chemistry), 105, 13-39. Available from: [Link]
-
Geerlings, P., De Vleeschouwer, F., & De Proft, F. (2012). Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. Available from: [Link]
-
Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. Available from: [Link]
-
Wikipedia. Fukui function. Available from: [Link]
-
Schrödinger. Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Available from: [Link]
-
Benjamine, A. A., et al. (2019). Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases. International Journal of Computational and Theoretical Chemistry, 7(1), 49-55. Available from: [Link]
-
Unknown. The prediction of reactive sites for nucleophilic and electrophilic attacks was investigated through frontier molecular orbital. Available from: [Link]
-
Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2008). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Journal of Chemical Theory and Computation, 4(5), 779–793. Available from: [Link]
-
Ghasemi, A. S., et al. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, natural bond orbital analysis and thermodynamic parameters of anticancer drugs on nanotube- A review. Journal of Chemical and Pharmaceutical Research, 7(12), 74-84. Available from: [Link]
-
Al-Omair, M. A. (2014). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Open Journal of Physical Chemistry, 4(2), 75-86. Available from: [Link]
-
Kiyooka, S., Kaneno, D., & Fujiyama, R. (2014). Parr's index to describe both electrophilicity and nucleophilicity. ResearchGate. Available from: [Link]
-
Lu, T. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Available from: [Link]
-
Domingo, L. R. (2024). 1999 - 2024, a quarter century of the Parr's electrophilicity ω Index. Scientiae Radices, 3(3), 157-186. Available from: [Link]
-
Domingo, L. R. (2024). 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. Preprints.org. Available from: [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–927. Available from: [Link]
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilicity index within a conceptual DFT framework - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]
- 6. Fukui function - Wikipedia [en.wikipedia.org]
- 7. 1999 - 2024, a quarter century of the Parr’s electrophilicity ω Index - Scientiae Radices - Tom Vol. 3, Iss. 3 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Validation of Koopmans' theorem for density functional theory binding energies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Koopmans' theorem - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. scm.com [scm.com]
- 17. joaquinbarroso.com [joaquinbarroso.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. mdpi.org [mdpi.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides via Coupling of 2,2-Diphenylethanesulfonyl Chloride with Primary Amines
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the active component in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory medications. The modular nature of their synthesis, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, allows for the systematic exploration of chemical space to optimize pharmacological activity. This application note provides a detailed protocol for the synthesis of N-substituted sulfonamides using 2,2-diphenylethanesulfonyl chloride as a key building block. The inclusion of the bulky and lipophilic 2,2-diphenylethyl moiety offers a scaffold for the development of novel compounds with potentially unique biological activities and pharmacokinetic profiles.
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the acidic byproduct, driving the reaction to completion.
Reaction Mechanism and Workflow
The synthesis of N-substituted 2,2-diphenylethanesulfonamides from 2,2-diphenylethanesulfonyl chloride and a primary amine follows a nucleophilic acyl substitution-like pathway. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final sulfonamide product.
Caption: General workflow for the synthesis of N-substituted 2,2-diphenylethanesulfonamides.
Materials and Apparatus
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2,2-Diphenylethanesulfonyl chloride | ≥95% | Various | Moisture sensitive.[1] |
| Primary Amine (R-NH₂) | Reagent Grade | Various | |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Various | Store over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | |
| Diethyl Ether (Et₂O) | Anhydrous | Various | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Various | |
| Brine | Saturated aqueous solution | Various | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | |
| Ethyl Acetate | Reagent Grade | Various | For chromatography. |
| Hexanes | Reagent Grade | Various | For chromatography. |
Apparatus
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Column chromatography setup (optional)
-
NMR tubes
-
IR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol describes a general procedure for the reaction of 2,2-diphenylethanesulfonyl chloride with a generic primary amine. The molar equivalents and reaction times may require optimization for specific amines.
1. Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-diphenylethanesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
2. Addition of Amine and Base:
-
In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred solution of the sulfonyl chloride at 0 °C over a period of 15-30 minutes.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. Visualize the spots under a UV lamp. The disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, product spot indicates reaction completion.
4. Workup:
-
Once the reaction is complete, quench the reaction by adding 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Recrystallization: If the crude product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
6. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.
-
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): To determine the molecular weight and confirm the elemental composition.
-
Expected Results and Characterization
The successful synthesis will yield an N-substituted 2,2-diphenylethanesulfonamide. The physical state (solid or oil) and yield will depend on the specific primary amine used.
Spectroscopic Data (Expected):
-
¹H NMR:
-
A multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the two phenyl groups.
-
A triplet or doublet of doublets for the methine proton (CH) adjacent to the sulfur and phenyl groups.
-
A doublet for the methylene protons (CH₂) adjacent to the sulfur atom.
-
A broad singlet for the N-H proton of the sulfonamide (its chemical shift can vary and it is D₂O exchangeable).
-
Signals corresponding to the protons of the R-group from the primary amine.
-
-
¹³C NMR:
-
Multiple signals in the aromatic region (δ 125-145 ppm).
-
A signal for the methine carbon.
-
A signal for the methylene carbon.
-
Signals corresponding to the carbons of the R-group.
-
-
IR Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the S=O group of the sulfonamide at approximately 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
A stretching vibration for the N-H bond at approximately 3300-3200 cm⁻¹.
-
Safety Precautions
-
2,2-Diphenylethanesulfonyl chloride is moisture-sensitive and a potential irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]
-
Primary amines can be corrosive, toxic, and have strong odors. Handle with care in a fume hood and wear appropriate PPE.
-
Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The reaction can be exothermic, especially during the addition of the amine/base solution. Maintain cooling with an ice bath during the addition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Insufficient base. | - Use fresh or properly stored sulfonyl chloride.- Consider using a more reactive amine or a stronger, non-nucleophilic base.- Increase the amount of base. |
| Formation of multiple products | - Side reactions, such as bis-sulfonylation of the primary amine. | - Use an excess of the primary amine relative to the sulfonyl chloride. |
| Difficulty in purification | - Product and starting materials have similar polarities. | - Optimize the solvent system for column chromatography.- Consider derivatization to aid separation. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of N-substituted 2,2-diphenylethanesulfonamides. The methodology is robust and adaptable to a wide range of primary amines, offering a valuable tool for researchers in drug discovery and medicinal chemistry to generate novel sulfonamide derivatives. Adherence to the described procedures and safety precautions will ensure the successful and safe execution of this synthesis.
References
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]
Sources
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of N,N-Disubstituted-2,2-diphenylethanesulfonamides
Introduction: The Significance of the Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in pharmaceuticals stems from its ability to mimic the transition state of enzymatic reactions and engage in critical hydrogen bonding interactions with biological targets.[3][4] The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is therefore a fundamental transformation in the drug development pipeline.[1][5]
This guide provides a detailed, step-by-step protocol for the reaction of 2,2-Diphenylethanesulfonyl chloride with secondary amines to yield N,N-disubstituted-2,2-diphenylethanesulfonamides. The bulky 2,2-diphenylethyl group offers a unique scaffold for probing steric pockets within enzyme active sites and can significantly influence the pharmacokinetic properties of a drug candidate. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for each step, ensuring both successful execution and a deep understanding of the chemical transformation.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion, a good leaving group, yields the stable N,N-disubstituted sulfonamide.[5][6]
A crucial aspect of this reaction is the in-situ generation of hydrochloric acid (HCl). This byproduct can protonate the starting secondary amine, rendering it non-nucleophilic and thereby halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine or pyridine, is added to neutralize the HCl as it is formed.[1][5][7]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2,2-Diphenylethanesulfonyl Chloride as a Robust Protecting Group for Hindered Alcohols
Introduction: Overcoming the Challenge of Protecting Sterically Hindered Alcohols
In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a cornerstone of strategic molecular construction.[1][2] For chemists engaged in the synthesis of complex natural products and active pharmaceutical ingredients, the protection of hydroxyl groups is a frequent necessity. While a plethora of alcohol protecting groups are available, the efficient protection of sterically hindered secondary and tertiary alcohols presents a significant and often frustrating challenge. Standard protecting groups, such as common silyl ethers, can be difficult to install on sterically congested hydroxyls, and their subsequent removal may require harsh conditions that compromise the integrity of the target molecule.
This application note introduces 2,2-Diphenylethanesulfonyl chloride (DPES-Cl) as a highly effective reagent for the protection of sterically hindered alcohols. The resulting 2,2-diphenylethanesulfonyl (DPES) ether provides robust protection under a wide range of reaction conditions and can be selectively cleaved under mild protocols. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of DPES-Cl, including detailed experimental protocols, mechanistic insights, and a comparative analysis of its stability.
The DPES Protecting Group: A Shield for Hindered Environments
The 2,2-diphenylethanesulfonyl group offers a unique combination of steric bulk and electronic properties that make it an ideal choice for protecting hindered alcohols. The two phenyl rings create a sterically demanding environment around the sulfonyl group, which can favor its reaction with less accessible hydroxyl groups compared to more open sites in a molecule.
Key Advantages of the DPES Group:
-
High Stability: DPES-protected alcohols exhibit remarkable stability across a broad spectrum of reaction conditions, including acidic and basic media, oxidation, and many nucleophilic reagents.[3][4] This robustness allows for a wider range of subsequent chemical transformations without premature deprotection.
-
Selective Cleavage: Despite its stability, the DPES group can be removed under specific and mild conditions, offering a degree of orthogonality in complex synthetic sequences.
-
Crystalline Derivatives: The introduction of the bulky, aromatic DPES group often leads to the formation of crystalline derivatives, which can facilitate the purification of intermediates through recrystallization.
Reaction Schematics and Mechanisms
The protection of an alcohol with DPES-Cl proceeds via a nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Protection Mechanism
Figure 2: General workflow for the deprotection of a DPES-protected alcohol via reductive cleavage.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a hindered alcohol with DPES-Cl and its subsequent deprotection.
Protocol 1: Protection of a Hindered Secondary Alcohol with 2,2-Diphenylethanesulfonyl Chloride
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
2,2-Diphenylethanesulfonyl chloride (DPES-Cl) (1.2 equiv) []* Anhydrous pyridine (as solvent and base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered secondary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous pyridine. The concentration will depend on the substrate, but a starting point of 0.1 M is recommended.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,2-Diphenylethanesulfonyl chloride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure DPES-protected alcohol.
Protocol 2: Deprotection of a DPES-Protected Alcohol via Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
DPES-protected alcohol (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (3.0-5.0 equiv) [6][7]* Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the DPES-protected alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (3.0-5.0 equiv) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Handle with extreme care.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary, but should be monitored closely by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, sequential addition of water (X mL), followed by 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Add anhydrous MgSO₄ or Na₂SO₄ and a layer of diatomaceous earth, and stir for another 15 minutes.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate or THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the deprotected alcohol.
Comparative Stability of the DPES Protecting Group
To assist researchers in strategic planning, the following table summarizes the stability of the DPES group in comparison to other common alcohol protecting groups under various reaction conditions.
| Reagent/Condition | DPES | TBS (t-Butyldimethylsilyl) | TBDPS (t-Butyldiphenylsilyl) | MOM (Methoxymethyl) | Bn (Benzyl) |
| Strong Acid (e.g., HCl, H₂SO₄) | Stable | Labile | More Stable | Labile | Stable |
| Mild Acid (e.g., AcOH, PPTS) | Stable | Labile | Stable | Labile | Stable |
| Strong Base (e.g., NaOH, KOtBu) | Stable | Stable | Stable | Stable | Stable |
| Fluoride (e.g., TBAF) | Stable | Labile | Labile | Stable | Stable |
| Oxidizing Agents (e.g., PCC, DMP) | Stable | Stable | Stable | Stable | Labile |
| Reducing Agents (e.g., NaBH₄) | Stable | Stable | Stable | Stable | Stable |
| LiAlH₄ | Labile | Stable | Stable | Stable | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable | Stable | Stable | Labile |
This table provides a general guideline. Stability can be substrate-dependent.
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: For exceptionally hindered alcohols, increasing the reaction temperature and/or using a stronger, non-nucleophilic base like 2,6-lutidine or proton sponge may be necessary. The use of a more reactive sulfonylating agent is generally not recommended due to potential side reactions.
-
Sluggish Deprotection: If reductive cleavage with LiAlH₄ is slow, gentle heating or the use of a different hydride source, such as diisobutylaluminum hydride (DIBAL-H), can be explored.
-
Alternative Deprotection - Base-Induced Elimination: For DPES ethers derived from secondary alcohols with an accessible β-proton, deprotection can sometimes be achieved via an E2 elimination pathway using a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide at elevated temperatures. [8][9][10]This method is highly substrate-dependent and may lead to the formation of an alkene.
Conclusion
2,2-Diphenylethanesulfonyl chloride provides a valuable and robust solution for the protection of sterically hindered alcohols, a persistent challenge in modern organic synthesis. The resulting DPES ethers exhibit broad chemical stability, allowing for a wide range of subsequent transformations. Furthermore, the development of reliable deprotection protocols, particularly mild reductive cleavage, enhances the utility of this protecting group. By incorporating DPES-Cl into their synthetic strategies, researchers can more effectively navigate the complexities of constructing sterically congested and functionally diverse molecules.
References
-
Miller, S. C., & Scanlan, T. S. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of the American Chemical Society, 132(4), 1346-1354. [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.4: Elimination Reactions of Alcohols- Dehydration. [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. [Link]
-
University of Calgary. (n.d.). Elimination Reactions of Alcohols. [Link]
-
Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]
-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
-
Wentzel, M. (2021, October 22). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9 [Video]. YouTube. [Link]
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]
-
Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of organic chemistry, 78(24), 12534–12543. [Link]
-
Miller, S. C., & Rush, L. (2012). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & biomolecular chemistry, 10(3), 503–509. [Link]
-
Mahmoud, M. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]
-
Oreate AI. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride. [Link]
- Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
Snodin, D. J., & Teasdale, A. (2015). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 205-224. [Link]
-
chemtubeuk. (2012, September 7). Introduction to Weinreb amides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Protection of alcohols [Video]. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]
-
Curran, D. P., & Wipf, P. (2001). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Organic letters, 3(10), 1527–1530. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Gunda, P., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 825-830. [Link]
-
Padwa, A., et al. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9474-9481. [Link]
-
Kabalka, G. W., et al. (2004). A method for the deprotection of alkylpinacolyl boronate esters. Organic letters, 6(12), 2015–2017. [Link]
-
Wiley Online Library. (n.d.). Deprotection of 2‐Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Elimination Reactions of Alcohols [almerja.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Conditions for the Deprotection of 2,2-Diphenylethanesulfonyl Amides: Application Notes and Protocols
Introduction: The Role of the 2,2-Diphenylethanesulfonyl (DPES) Group in Amine Protection
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of functional groups is a cornerstone of success.[1][2] Amine functionalities, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[3] While numerous amine protecting groups exist, the sulfonyl family, such as p-toluenesulfonyl (Ts) and nitrobenzenesulfonyl (Ns), are renowned for their high stability under a range of acidic and basic conditions.[3][4]
The 2,2-diphenylethanesulfonyl (DPES) group is a specialized sulfonyl protecting group designed for robust protection of amines with the advantage of being cleavable under specific, non-hydrolytic basic conditions. This characteristic offers an orthogonal deprotection strategy, allowing for its selective removal in the presence of other protecting groups like Boc (acid-labile) or Fmoc (base-labile, but via a different mechanism).[5][6] The stability of the sulfonamide bond makes the DPES group a reliable shield during various synthetic transformations, yet its unique structure permits a facile elimination pathway for its removal when desired.
This guide provides a comprehensive overview of the conditions required for the efficient deprotection of DPES-amides, delving into the underlying mechanism, comparing various reagent systems, and offering detailed, actionable protocols for researchers in the field.
Mechanism of Deprotection: An E2 Elimination Pathway
The cleavage of the DPES group from a sulfonamide does not proceed through nucleophilic attack at the sulfur atom, which is a high-energy process for robust sulfonamides. Instead, it exploits the acidity of the protons on the carbon alpha to the sulfonyl group. The deprotection is a base-mediated E2 (elimination, bimolecular) reaction.
The process can be broken down into the following key steps:
-
Proton Abstraction: A strong, sterically hindered, non-nucleophilic base abstracts a proton from the carbon atom adjacent to the sulfonyl group (the α-carbon).[7][8]
-
Formation of an Intermediate: This abstraction generates a transient carbanionic intermediate.
-
Elimination: The intermediate rapidly eliminates the sulfinate anion and liberates the free amine. The driving force for this step is the formation of the stable, conjugated 1,1-diphenylethene byproduct.
This mechanism dictates the choice of reagents: a base strong enough to deprotonate the α-carbon but sterically hindered enough to avoid acting as a nucleophile is essential for a clean and efficient reaction.
Caption: E2 mechanism for the base-mediated deprotection of DPES amides.
Comparative Analysis of Deprotection Conditions
The selection of base, solvent, and temperature is critical for achieving high yields and minimizing reaction times. The following table summarizes common conditions employed for the deprotection of DPES-amides.
| Base | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes and Considerations |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) | 25 - 50 | 1 - 6 hours | > 90 | DBU is a strong, non-nucleophilic base and is often the reagent of choice.[7] Reaction progress can be monitored by TLC. |
| TMG (1,1,3,3-Tetramethylguanidine) | Acetonitrile (MeCN) | 25 | 2 - 8 hours | > 85 | A slightly weaker base than DBU, may require longer reaction times or gentle heating. |
| Phosphazene Bases (e.g., P1-t-Bu) | Tetrahydrofuran (THF) | 0 - 25 | 0.5 - 2 hours | > 95 | These are very strong, non-nucleophilic bases that can significantly accelerate the reaction.[7] Useful for particularly stubborn substrates. |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 - 25 | 1 - 4 hours | 80 - 95 | While effective, its nucleophilicity can sometimes lead to side reactions with sensitive substrates.[7] |
| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | Acetonitrile (MeCN) | 25 - 50 | 2 - 10 hours | > 85 | Structurally similar to DBU and exhibits comparable reactivity.[7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of DPES-amides using commonly employed conditions.
Protocol 1: General Procedure using DBU in Acetonitrile
This protocol is a robust and widely applicable method for the cleavage of DPES from a variety of amine substrates.
Workflow Overview:
Caption: Standard workflow for DPES-amide deprotection.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the DPES-protected amine (1.0 equivalent) in anhydrous acetonitrile (0.1 M concentration), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0-3.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-6 hours). A higher temperature (e.g., 40 °C) can be used to accelerate the reaction if necessary.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Aqueous Work-up: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove DBU), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure amine.
Protocol 2: Accelerated Deprotection using a Phosphazene Base
For sterically hindered or electron-deficient amines where deprotection may be sluggish, a stronger phosphazene base can be employed.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the DPES-protected amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (0.1 M concentration) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add the phosphazene base P1-t-Bu (1.5-2.0 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to 2 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Proceed with an aqueous work-up, extraction with a suitable organic solvent (e.g., ethyl acetate), drying, and purification by column chromatography as described in Protocol 1.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more equivalents of the base, or switching to a stronger base like a phosphazene. Ensure all reagents and solvents are anhydrous, as water can interfere with the base.
-
Side Reactions: For substrates containing other base-labile protecting groups or functionalities, it is crucial to perform the reaction at the lowest possible temperature and monitor it closely to avoid over-reaction.
-
Work-up Issues: Guanidine and amidine bases like TMG and DBU can sometimes be challenging to remove completely. A thorough wash with dilute acid (e.g., 1 M HCl) during the work-up is essential.
Conclusion
The 2,2-diphenylethanesulfonyl (DPES) group is a valuable tool for the protection of amines, offering high stability and a unique, non-hydrolytic deprotection pathway. The cleavage, proceeding via an E2 elimination mechanism, is reliably achieved using strong, non-nucleophilic bases. By understanding the mechanism and carefully selecting the reaction conditions—with DBU in acetonitrile being a robust starting point—researchers can efficiently and selectively liberate amines, enabling the successful progression of complex synthetic routes in drug discovery and development.
References
-
Wikipedia. Non-nucleophilic base. [Link]
-
ChemEurope.com. Non-nucleophilic base. [Link]
-
Chem-Station. Sulfonyl Protective Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
P. J. Kocienski. Protecting Groups (3rd Edition). Georg Thieme Verlag, 2004. [Link]
-
T. W. Greene, P. G. M. Wuts. Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons, 1999. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protection and Deprotection [cem.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. Non-nucleophilic_base [chemeurope.com]
Application of 2,2-Diphenylethanesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
Introduction: The Strategic Importance of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, anticonvulsant, and antiviral properties.[1] The synthesis of sulfonamides is, therefore, a critical process in the development of new pharmaceutical entities. A key reagent in this synthesis is the sulfonyl chloride, which readily reacts with primary and secondary amines to form the robust sulfonamide linkage. Among the vast portfolio of sulfonylating agents, 2,2-Diphenylethanesulfonyl chloride stands out due to its unique structural features. The presence of the bulky 2,2-diphenylethyl group can impart specific physicochemical properties to the resulting sulfonamide, influencing its solubility, crystallinity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the application of 2,2-Diphenylethanesulfonyl chloride in the synthesis of pharmaceutical intermediates, offering detailed protocols, mechanistic insights, and practical considerations for researchers and drug development professionals.
Core Principles: The Chemistry of 2,2-Diphenylethanesulfonyl Chloride
2,2-Diphenylethanesulfonyl chloride is a white to off-white solid that is characterized by a sulfonyl chloride functional group attached to a 2,2-diphenylethane backbone.[2] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, a reaction that forms the basis of sulfonamide synthesis.[2]
Key Characteristics:
-
CAS Number: 71351-01-4[2]
-
Molecular Formula: C₁₄H₁₃ClO₂S[2]
-
Molecular Weight: 280.77 g/mol [2]
-
Reactivity: Highly reactive towards nucleophiles, particularly primary and secondary amines. It is also sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[2]
The reaction between 2,2-Diphenylethanesulfonyl chloride and an amine proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, results in the formation of the stable sulfonamide product.
Application in Pharmaceutical Intermediate Synthesis: A Case Study
While 2,2-Diphenylethanesulfonyl chloride is a versatile reagent for introducing the 2,2-diphenylethanesulfonyl moiety, its application in the synthesis of specific, publicly disclosed pharmaceutical intermediates can be niche. However, the principles of its reactivity are broadly applicable. For the purpose of this guide, we will detail a representative protocol for the synthesis of a model pharmaceutical intermediate, N-benzyl-2,2-diphenylethanesulfonamide, which exemplifies the general procedure for the synthesis of more complex drug precursors.
Experimental Protocol: Synthesis of N-benzyl-2,2-diphenylethanesulfonamide
This protocol outlines the synthesis of a model sulfonamide intermediate, which is a common structural motif in various biologically active molecules.
Materials:
-
2,2-Diphenylethanesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.5-2.0 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize side reactions.
-
Addition of Sulfonyl Chloride: Dissolve 2,2-Diphenylethanesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,2-diphenylethanesulfonamide.
Data Presentation:
| Parameter | Value/Observation |
| Reactants | 2,2-Diphenylethanesulfonyl chloride, Benzylamine |
| Base | Triethylamine or Pyridine |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash with HCl, NaHCO₃, and brine |
| Purification | Silica gel column chromatography |
The 2,2-Diphenylethanesulfonyl Group as a Protecting Group for Amines
In multi-step organic synthesis, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. The 2,2-diphenylethanesulfonyl group can be employed as a protecting group for amines, forming a stable sulfonamide.
Characteristics of the 2,2-Diphenylethanesulfonyl Protecting Group:
-
Stability: Sulfonamides are generally stable to a wide range of reaction conditions, including both acidic and basic environments.[3] The bulky 2,2-diphenylethyl group can provide additional steric hindrance, further enhancing its stability.
-
Introduction: The protecting group is introduced using the same sulfonylation reaction described in the protocol above.
-
Deprotection (Cleavage): The cleavage of sulfonamides can be challenging due to the stability of the N-S bond.[3] Reductive cleavage methods are typically employed for the deprotection of sulfonamides. While specific conditions for the cleavage of the 2,2-diphenylethanesulfonyl group are not widely reported, methods used for other bulky sulfonyl groups may be applicable. These often involve the use of strong reducing agents.
Potential Deprotection Strategies (to be investigated for this specific group):
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia or sodium naphthalenide are powerful reducing systems that can cleave sulfonamide bonds.
-
Samarium(II) Iodide: SmI₂ is a single-electron transfer reagent that has been used for the deprotection of arenesulfonamides.[4]
-
Electrochemical Reduction: This method can offer a milder alternative for the cleavage of sensitive sulfonamides.
It is important to note that the bulky nature of the 2,2-diphenylethyl group might make deprotection more difficult compared to less sterically hindered sulfonyl groups like mesyl or tosyl. Therefore, its use as a protecting group should be carefully considered, especially if mild deprotection conditions are required in a synthetic route.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the key processes described, the following diagrams have been generated using the DOT language.
Diagram 1: General Synthesis of Sulfonamides
Caption: Step-by-step workflow for the synthesis and purification of a sulfonamide intermediate.
Conclusion and Future Outlook
2,2-Diphenylethanesulfonyl chloride is a valuable reagent for the synthesis of sulfonamide-containing molecules. Its application extends to the creation of pharmaceutical intermediates, where the introduction of the 2,2-diphenylethanesulfonyl moiety can be strategically employed to modulate the properties of the final active pharmaceutical ingredient. The synthetic protocols for its use are well-established and rely on fundamental principles of organic chemistry. While its use as a protecting group is plausible, the challenges associated with its removal necessitate careful consideration and further investigation into suitable deprotection methods. As the quest for novel therapeutics continues, the strategic use of specialized building blocks like 2,2-Diphenylethanesulfonyl chloride will undoubtedly play a significant role in the design and synthesis of the next generation of medicines.
References
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
- Tianjin Institute Of Pharmaceutical Research Pharmaceutical Responsible Co ltd. (2012). The synthetic method of 2-phenoxymethanesulfonanilide. CN102557994A.
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved from [Link]
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602–1603.
- ACS Publications. (2019). Electrochemical Cleavage of Sulfonamides: An Efficient and Tunable Strategy to Prevent β-Fragmentation and Epimerization. Organic Letters, 21(18), 7359-7363.
- ChemRxiv. (2020).
- ResearchGate. (2020). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers.
- Scholarly Commons. (1975). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamylbenzoic acid.
- NIH. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.
- Google Patents. (2012). Methods and intermediates for preparing therapeutic compounds. US10696657B2.
- ResearchGate. (2015). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides.
- ScienceDirect. (2010).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Google Patents. (2008). Process for producing sulfonyl chloride compound. CN101253175A.
- OSTI.GOV. (1994). Deprotection of arenesulfonamides with samarium iodide.
Sources
Application Notes and Protocols: The Strategic Application of 2,2-Diphenylethanesulfonyl Chloride in the Exploration of Novel Agrochemicals
Introduction: Unlocking New Potential in Agrochemical Discovery with the 2,2-Diphenylethanesulfonyl Moiety
In the continuous quest for novel and effective agrochemicals, the strategic incorporation of unique structural motifs is paramount to overcoming challenges such as resistance development and the need for improved safety profiles. The sulfonamide functional group is a well-established pharmacophore in a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile linker. Within the vast landscape of sulfonyl chlorides utilized for the synthesis of these compounds, 2,2-diphenylethanesulfonyl chloride emerges as a reagent of interest for introducing the bulky and lipophilic 2,2-diphenylethanesulfonyl moiety.
This application note provides a comprehensive guide for researchers, chemists, and professionals in agrochemical development on the utilization of 2,2-diphenylethanesulfonyl chloride as a key building block for novel active ingredients. While specific examples of commercial agrochemicals derived from this particular reagent are not prevalent in publicly available literature, the protocols and methodologies detailed herein are based on established principles of sulfonamide synthesis and are designed to serve as a robust framework for pioneering research in this area.[3][4] We will explore the synthesis of N-substituted 2,2-diphenylethanesulfonamides, present illustrative biological activity data to highlight their potential, and discuss the underlying rationale for experimental design.
Core Attributes of 2,2-Diphenylethanesulfonyl Chloride
2,2-Diphenylethanesulfonyl chloride is a reactive sulfonylating agent characterized by a sulfonyl chloride group attached to a 2,2-diphenylethane backbone. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃ClO₂S | [5] |
| Molecular Weight | 280.77 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 71351-01-4 | [5] |
| Reactivity | Highly reactive towards nucleophiles (e.g., amines, phenols). Sensitive to moisture. | [5] |
The presence of the two phenyl groups imparts significant steric bulk and lipophilicity to the resulting sulfonamide derivatives. This can have profound effects on the molecule's interaction with biological targets, its solubility, and its environmental fate, making it an intriguing scaffold for creating chemical diversity in agrochemical screening libraries.
Synthetic Protocol: Preparation of N-Aryl-2,2-diphenylethanesulfonamides
The following protocol details a general and reliable method for the synthesis of N-aryl-2,2-diphenylethanesulfonamides from 2,2-diphenylethanesulfonyl chloride and a substituted aniline. This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.[6]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-Aryl-2,2-diphenylethanesulfonamides.
Step-by-Step Methodology
Materials:
-
2,2-Diphenylethanesulfonyl chloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Cool the solution to 0°C using an ice bath and add triethylamine (1.5 eq) dropwise. The base is crucial to neutralize the HCl byproduct of the reaction.[6]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,2-diphenylethanesulfonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution at 0°C over a period of 30 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2,2-diphenylethanesulfonamide.
Illustrative Biological Activity
Table 1: Hypothetical Fungicidal Activity of N-Aryl-2,2-diphenylethanesulfonamide Derivatives
| Compound ID | Aryl Substituent (R) | Pathogen: Botrytis cinerea (% Inhibition at 50 ppm) | Pathogen: Fusarium graminearum (% Inhibition at 50 ppm) |
| DPES-F1 | 4-Cl | 75 | 68 |
| DPES-F2 | 2,4-diCl | 88 | 82 |
| DPES-F3 | 4-CF₃ | 92 | 85 |
| DPES-F4 | 4-OCH₃ | 45 | 38 |
| Control | (Commercial Fungicide) | 95 | 92 |
This data is illustrative and for demonstration purposes only.
Table 2: Hypothetical Herbicidal Activity of N-Heterocyclyl-2,2-diphenylethanesulfonamide Derivatives
| Compound ID | Heterocycle | Weed: Amaranthus retroflexus (Pigweed) (% Growth Inhibition at 100 g/ha) | Weed: Setaria viridis (Green Foxtail) (% Growth Inhibition at 100 g/ha) |
| DPES-H1 | 2-pyrimidinyl | 85 | 70 |
| DPES-H2 | 4,6-dimethoxy-2-pyrimidinyl | 95 | 88 |
| DPES-H3 | 1,3,5-triazin-2-yl | 82 | 65 |
| DPES-H4 | 2-pyridyl | 60 | 45 |
| Control | (Commercial Herbicide) | 98 | 95 |
This data is illustrative and for demonstration purposes only.
Table 3: Hypothetical Insecticidal Activity of N-Alkyl/Aryl-2,2-diphenylethanesulfonamide Derivatives
| Compound ID | N-Substituent (R) | Pest: Myzus persicae (Green Peach Aphid) (% Mortality at 100 ppm) | Pest: Plutella xylostella (Diamondback Moth) (% Mortality at 100 ppm) |
| DPES-I1 | 4-cyano-phenyl | 80 | 72 |
| DPES-I2 | 3,5-bis(trifluoromethyl)phenyl | 93 | 88 |
| DPES-I3 | tert-butyl | 55 | 48 |
| DPES-I4 | 4-NO₂-phenyl | 78 | 65 |
| Control | (Commercial Insecticide) | 97 | 96 |
This data is illustrative and for demonstration purposes only.
Structure-Activity Relationship (SAR) Insights
The hypothetical data suggests that the biological activity of 2,2-diphenylethanesulfonamide derivatives can be significantly modulated by the nature of the N-substituent.
Caption: Hypothetical Structure-Activity Relationship for 2,2-Diphenylethanesulfonamides.
For instance, in the context of fungicidal activity, electron-withdrawing groups on the N-aryl ring (e.g., chloro, trifluoromethyl) appear to enhance efficacy, a common trend in many bioactive molecules. For herbicidal applications, the incorporation of specific heterocyclic rings, such as substituted pyrimidines, could be a promising strategy, mirroring the structures of known sulfonylurea herbicides.[9] Similarly, for insecticidal activity, strongly electron-withdrawing substituents on an N-aryl ring may lead to higher potency.
Conclusion and Future Directions
2,2-Diphenylethanesulfonyl chloride represents a valuable, yet underexplored, reagent for the synthesis of novel agrochemical candidates. The protocols and illustrative data presented in this application note provide a solid foundation for researchers to embark on the synthesis and biological evaluation of 2,2-diphenylethanesulfonamide derivatives. The significant steric and lipophilic properties imparted by the 2,2-diphenylethanesulfonyl moiety offer a unique avenue for creating chemical diversity and potentially discovering new modes of action or overcoming existing resistance mechanisms. Further research, including the synthesis of a broader range of derivatives and comprehensive biological screening, is warranted to fully elucidate the potential of this chemical scaffold in the development of next-generation crop protection agents.
References
-
J. C. van der Westhuizen and P. G. L. Viviers, “The importance of sulfonamides in the 21st century,” Bioorganic & Medicinal Chemistry, vol. 23, no. 15, pp. 4339–4353, 2015. Available: [Link]
-
C. T. Supuran, “Sulfonamides: a patent review (2013 - 2017),” Expert Opinion on Therapeutic Patents, vol. 28, no. 1, pp. 1–13, 2018. Available: [Link]
-
K. Bahrami, M. M. Khodaei, and M. Soheilizad, “A Facile and Efficient One-Pot Synthesis of Sulfonamides from Thiols,” The Journal of Organic Chemistry, vol. 74, no. 24, pp. 9287–9291, 2009. Available: [Link]
-
L. De Luca and G. Giacomelli, “Microwave-Assisted, One-Pot, Two-Step Synthesis of Sulfonamides from Sulfonic Acids,” The Journal of Organic Chemistry, vol. 73, no. 10, pp. 3967–3969, 2008. Available: [Link]
-
R. Bartzatt, S. L. G. Cirillo, and J. D. Cirillo, “Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus,” Internet Journal of Infectious Diseases, vol. 7, no. 1, 2008. Available: [Link]
-
X. Li et al., “Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides,” Molecules, vol. 22, no. 5, p. 747, 2017. Available: [Link]
-
X. Li et al., “Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides,” Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 2, pp. 235-240, 2017. Available: [Link]
-
H. Ma et al., “Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives,” Journal of Agricultural and Food Chemistry, vol. 58, no. 7, pp. 4356–4360, 2010. Available: [Link]
-
W. A. Kleschick, “The discovery of the sulfonylurea herbicides,” Pesticide Science, vol. 29, no. 3, pp. 347–356, 1990. Available: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3954215A1 - Agrochemical composition with strengthened efficacy - Google Patents [patents.google.com]
- 3. EP1879453B1 - Agrochemical compositions containing naphthalene sulfonate derivatives and nitrogen-containing surfactants - Google Patents [patents.google.com]
- 4. WO2021234531A1 - A stabilization system for an agrochemical composition - Google Patents [patents.google.com]
- 5. CA2345296A1 - Non-aqueous suspension concentrate - Google Patents [patents.google.com]
- 6. US20230117137A1 - Stable agrochemical composition - Google Patents [patents.google.com]
- 7. Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving moisture-sensitive 2,2-Diphenylethanesulfonyl chloride
Application Note & Protocol Guide
Topic: Experimental Setup for Reactions Involving Moisture-Sensitive 2,2-Diphenylethanesulfonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of 2,2-Diphenylethanesulfonyl Chloride
2,2-Diphenylethanesulfonyl chloride is a valuable reagent in organic synthesis, enabling the introduction of the 2,2-diphenylethanesulfonyl moiety into various molecules. This functional group can serve as a protecting group or as a key structural component in the development of novel pharmaceutical agents. However, the utility of this compound is intrinsically linked to a significant experimental challenge: its high sensitivity to moisture.
Like most sulfonyl chlorides, 2,2-diphenylethanesulfonyl chloride readily reacts with water, including atmospheric humidity, in an exothermic and often rapid hydrolysis reaction.[1] This process consumes the reagent and generates corrosive hydrochloric acid (HCl) and the corresponding 2,2-diphenylethanesulfonic acid, compromising reaction yields and potentially leading to unwanted side reactions.
This guide provides a comprehensive framework for establishing a robust experimental setup to handle 2,2-Diphenylethanesulfonyl chloride and other moisture-sensitive reagents. It moves beyond a simple checklist, explaining the fundamental principles and causality behind each step to empower researchers to adapt and troubleshoot their synthetic procedures effectively. The protocols described herein are designed as a self-validating system to ensure an anhydrous and inert reaction environment, which is paramount for achieving reproducible and high-yielding results.
Core Principles: The Triad of Anhydrous Synthesis
Success in handling moisture-sensitive reagents hinges on the rigorous exclusion of atmospheric water and oxygen. This is achieved by controlling three critical elements: the glassware, the atmosphere, and the solvents/reagents.
-
Perfectly Dry Glassware: Standard laboratory glassware is coated with a thin, adsorbed film of moisture.[2][3] This invisible layer of water is sufficient to degrade a significant amount of a sensitive reagent. Therefore, aggressive drying methods are not optional but essential.
-
Airtight Seal & Inert Atmosphere: The reaction must be physically isolated from the laboratory atmosphere. This is accomplished by using well-sealed glassware and replacing the air inside the apparatus with a dry, inert gas, such as nitrogen (N₂) or argon (Ar).[4][5] A slight positive pressure of this inert gas is maintained throughout the experiment to ensure that any potential leaks result in an outflow of inert gas rather than an inflow of air.[2]
-
Anhydrous Solvents and Reagents: Solvents are a primary source of moisture contamination.[4] Using commercially available anhydrous solvents or purifying them in the lab is critical. Likewise, all other reagents in the reaction must be confirmed to be anhydrous.
Essential Equipment and Materials
A dedicated setup is required to create and maintain an inert environment. While a glovebox offers the highest level of control, a Schlenk line is a versatile and widely used apparatus for performing air- and moisture-free manipulations.[6][7]
| Category | Item | Purpose & Key Considerations |
| Atmosphere Control | Schlenk Line (Dual Manifold) | Provides parallel access to vacuum and a stream of dry, inert gas.[4][7] |
| Inert Gas Cylinder (N₂ or Ar) | Argon is denser than air and can provide a better "blanket," but nitrogen is more economical and suitable for most applications.[4] | |
| Oil Bubbler | Visualizes the positive pressure of the inert gas system and prevents atmospheric backflow.[2] | |
| Liquid Nitrogen Trap | Placed between the Schlenk line and the vacuum pump to condense volatile solvents and protect the pump.[7] | |
| Glassware | Schlenk Flasks / Three-Neck Round-Bottom Flasks | Designed with sidearms and stopcocks for easy connection to the Schlenk line.[2][5] |
| Condensers, Addition Funnels | Standard ground-glass joint glassware. All joints must be lightly greased for an airtight seal.[3][5] | |
| Rubber Septa | Provide a seal for flask openings while allowing reagent addition via syringe or cannula.[7] | |
| Reagent Transfer | Syringes (Glass or Plastic) | For transferring small to moderate volumes (<50 mL) of anhydrous liquids.[2][5] |
| Long Needles (12-24 inch) | Allow for the transfer of liquids from reagent bottles without tipping them.[2] | |
| Double-Tipped Needle (Cannula) | The preferred method for transferring larger volumes of air-sensitive liquids between septum-sealed vessels.[2] | |
| Solvents & Drying | Anhydrous Solvents | Purchased in septum-sealed bottles (e.g., AcroSeal™ or Sure/Seal™) or purified via a solvent purification system.[2][8] |
| Drying Agents | Molecular sieves, calcium hydride (for esters, chlorinated solvents), sodium/benzophenone (for ethers, hydrocarbons).[4] |
Protocol I: Assembling and Preparing the Anhydrous Reaction Apparatus
This protocol details the critical steps for setting up the glassware to ensure a truly moisture-free environment before any reagents are introduced.
Step 1: Glassware Preparation
-
Ensure all glassware (flasks, stir bar, condenser, etc.) is scrupulously clean.
-
Dry all glassware in a laboratory oven (125-140 °C) for a minimum of 4 hours, or preferably overnight, to remove adsorbed water.[2][3]
-
Crucial Step: Assemble the main reaction apparatus while it is still hot and immediately place it under an inert atmosphere (see Step 2). This prevents moisture from re-adsorbing onto the cooling glass surfaces. Use high-vacuum grease sparingly on all ground-glass joints to ensure a perfect seal.
-
For the most sensitive reactions, flame-drying the assembled apparatus under vacuum is an alternative.[7][9] This involves carefully heating the exterior of the glassware with a heat gun or a gentle Bunsen burner flame while pulling a vacuum to drive off residual moisture. This should only be performed by experienced personnel with appropriate safety precautions.
Step 2: Establishing the Inert Atmosphere via Schlenk Line
-
Connect the sidearm of the assembled reaction flask to the Schlenk line using thick-walled, vacuum-rated tubing.[2]
-
Secure all glassware with clamps.
-
Seal the main neck of the flask with a rubber septum, folded over the joint for a tight seal.
-
Perform a minimum of three "Evacuate-Refill" cycles to remove all the air from the apparatus.[4][6][10]
-
Evacuate: Close the inert gas inlet on the flask's stopcock and slowly open the vacuum line. Allow the flask to remain under full vacuum for 5-10 minutes.
-
Refill: Close the vacuum line on the flask's stopcock and slowly open the inert gas line. The flask will backfill with nitrogen or argon. Monitor the oil bubbler to ensure a gentle, positive flow and prevent oil from sucking back into the line.[7]
-
Repeat: Perform this cycle two more times. After the final cycle, leave the flask under a positive pressure of the inert gas, as indicated by a steady, slow bubbling rate (e.g., 1 bubble per second) in the bubbler.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. acs.org [acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
Base selection for the sulfonylation of anilines with 2,2-Diphenylethanesulfonyl chloride
Topic: Base Selection for the Sulfonylation of Anilines with 2,2-Diphenylethanesulfonyl Chloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Base in Sulfonylation
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and materials science, with the sulfonamide moiety being a key pharmacophore in numerous therapeutic agents.[1][2] The reaction of an aniline with a sulfonyl chloride, such as 2,2-diphenylethanesulfonyl chloride, is a common method for forming the N-S bond.[3][4] While seemingly straightforward, the success and cleanliness of this transformation are critically dependent on the judicious selection of a base. The base serves a dual purpose: it deprotonates the aniline to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction. An improper choice of base can lead to low yields, undesired side reactions, or complete reaction failure. This guide provides a detailed analysis of the factors governing base selection for the sulfonylation of anilines and offers practical protocols for successful synthesis.
Theoretical Framework for Base Selection
The primary reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base directly influences the rate and outcome of this reaction by modulating the state of several equilibria.
pKa Matching: The Fundamental Principle
A fundamental principle in base selection is the relative acidity (pKa) of the species in the reaction mixture. For an efficient reaction, the chosen base should be strong enough to deprotonate the aniline, but its conjugate acid should not be so acidic that it protonates the resulting sulfonamide product, which is itself acidic.
-
Aniline pKa: The pKa of the anilinium ion (the conjugate acid of aniline) typically ranges from 3 to 5, depending on the substituents on the aromatic ring.[5][6] Electron-donating groups increase the basicity (higher pKa), while electron-withdrawing groups decrease it (lower pKa).[5][6]
-
Base pKa: The pKa of the conjugate acid of the chosen base should ideally be higher than that of the anilinium ion to ensure efficient deprotonation of the aniline.
-
Sulfonamide pKa: The N-H proton of the resulting sulfonamide is significantly more acidic than the anilinium proton, with pKa values typically in the range of 8-11.
A general rule of thumb is to select a base whose conjugate acid has a pKa value that is at least 2-3 units higher than the pKa of the anilinium ion.
Beyond pKa: Steric Hindrance and Nucleophilicity
While pKa is a crucial starting point, the steric and nucleophilic properties of the base are equally important, especially when dealing with reactive sulfonyl chlorides.
-
Sterically Hindered Bases: These bases have bulky substituents that prevent them from acting as nucleophiles, minimizing unwanted side reactions where the base attacks the sulfonyl chloride.[7][8][9] Examples include diisopropylethylamine (DIPEA or Hünig's Base) and 2,6-lutidine.[7]
-
Non-Nucleophilic Bases: This is a broader class that includes sterically hindered bases.[7] Some bases, like Proton Sponge™ (1,8-bis(dimethylamino)naphthalene), are highly basic but poor nucleophiles due to their unique structure.[10][11][12]
-
Nucleophilic Catalysts: In some cases, a nucleophilic base like 4-(dimethylamino)pyridine (DMAP) is used in catalytic amounts alongside a stoichiometric, sterically hindered base.[13][14][15] DMAP functions by forming a highly reactive N-sulfonylpyridinium intermediate, which is then more susceptible to attack by the aniline.[13][16]
Caption: Decision workflow for base selection in aniline sulfonylation.
Comparative Analysis of Common Bases
The selection of an appropriate base is a multi-parameter optimization problem. The table below summarizes the properties of commonly used bases for the sulfonylation of anilines.
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended For | Potential Issues |
| Pyridine | ~5.2 | Weakly basic, can act as a nucleophilic catalyst. | Electron-rich anilines. | May not be basic enough for electron-poor anilines. Can be nucleophilic. |
| Triethylamine (Et₃N) | ~10.7 | Common, inexpensive, moderately strong base. | General purpose for electron-neutral anilines. | Can act as a nucleophile, leading to side products. |
| Diisopropylethylamine (DIPEA) | ~10.8 | Sterically hindered, non-nucleophilic.[7] | General purpose, especially with highly reactive sulfonyl chlorides. | Less basic than Et₃N for deprotonating very weak anilines. |
| 2,6-Lutidine | ~6.7 | Sterically hindered, non-nucleophilic. | When a milder, non-nucleophilic base is required. | Lower basicity limits its use with electron-poor anilines. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Strong, non-nucleophilic base.[7] | Electron-poor anilines. | Can promote elimination side reactions in sensitive substrates. |
| Proton Sponge™ | ~12.1 | Very strong, sterically hindered, non-nucleophilic.[10][11] | Highly deactivated anilines. | High cost. |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | Highly nucleophilic catalyst.[13][17] | Used catalytically with a stoichiometric base for unreactive anilines. | Stoichiometric use can lead to side products. |
Experimental Protocols
The following protocols provide a starting point for the sulfonylation of anilines with 2,2-diphenylethanesulfonyl chloride. Optimization may be required based on the specific aniline substrate.
Protocol 1: General Sulfonylation of an Electron-Neutral Aniline
This protocol is suitable for anilines with a pKa of their conjugate acid around 4-5.
Materials:
-
Aniline (1.0 equiv)
-
2,2-Diphenylethanesulfonyl chloride (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aniline (1.0 equiv) in DCM at 0 °C under an inert atmosphere (N₂ or Ar), add DIPEA (1.5 equiv).
-
In a separate flask, dissolve 2,2-diphenylethanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the aniline solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Weakly Nucleophilic Aniline
This protocol is recommended for electron-poor anilines.
Materials:
-
Electron-poor aniline (1.0 equiv)
-
2,2-Diphenylethanesulfonyl chloride (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Standard workup reagents as in Protocol 1.
Procedure:
-
To a stirred solution of the electron-poor aniline (1.0 equiv) in MeCN at room temperature under an inert atmosphere, add DIPEA (2.0 equiv) followed by DMAP (0.1 equiv).[14]
-
Add 2,2-diphenylethanesulfonyl chloride (1.2 equiv) portion-wise over 5 minutes.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM.
-
Perform an aqueous workup as described in Protocol 1 (wash with 1 M HCl, saturated NaHCO₃, and brine).
-
Dry, concentrate, and purify the product by flash column chromatography.
Caption: General experimental workflow for aniline sulfonylation.
Troubleshooting and Final Considerations
-
Low Conversion: If the reaction stalls, consider a stronger base (e.g., DBU for electron-poor anilines) or the addition of catalytic DMAP. Gentle heating may also be beneficial.
-
Multiple Spots on TLC: The formation of multiple products could indicate side reactions. If a non-hindered base like triethylamine was used, switch to a sterically hindered base like DIPEA. Di-sulfonylation can occur if excess sulfonyl chloride is used or if the reaction is run for too long with a highly reactive aniline.
-
Hydrolysis of Sulfonyl Chloride: 2,2-Diphenylethanesulfonyl chloride is sensitive to moisture.[4] Ensure all glassware is dry and the reaction is run under an inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid.
By carefully considering the electronic properties of the aniline substrate and the pKa, steric, and nucleophilic characteristics of the base, researchers can significantly improve the outcome of sulfonylation reactions, leading to higher yields and purer products.
References
-
Wikipedia. Non-nucleophilic base. [Link]
-
Al-Zoubi, R. M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]
-
Corma, A., et al. (2013). Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. Proceedings of the National Academy of Sciences, 110(21), 8463-8468. [Link]
-
Smith, C. D., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3557–3567. [Link]
-
Zhang, S., et al. (2009). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 113(4), 727–734. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
Li, J., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1004515. [Link]
-
Zhang, S., et al. (2009). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 113(4), 727–734. [Link]
-
Johnson, T. W., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(1), 140-144. [Link]
-
Kempe, K., et al. (2014). Magnetic Superbasic Proton Sponges Are Readily Removed and Permit Direct Product Isolation. The Journal of Organic Chemistry, 79(20), 9764–9769. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
-
Szewczyk, M., et al. (2021). Applications of caged-designed proton sponges in base-catalyzed transformations. Catalysis Communications, 157, 106330. [Link]
-
The Lloyd-Jones Research Group. Synthesis and Stereodynamics of Chiral "Proton Sponges". [Link]
-
Yilmaz, D., & Senturk, M. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1851-1857. [Link]
-
Vianello, R., & Maksić, Z. B. (2023). A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. Chemistry–A European Journal, 29(45), e202300762. [Link]
-
Al-Zoubi, R. M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. [Link]
-
Douglas, J. J., et al. (2020). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 10(23), 14203–14209. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Wang, Y., et al. (2023). Electrochemical Oxidative C−H sulfonylation of anilines. Green Chemistry, 25(10), 4005-4010. [Link]
-
University of Wisconsin. pKa Values of Common Bases. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Sulfonylation of Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. International Journal of Scientific & Engineering Research, 5(3), 123-126. [Link]
-
Reich, H. J. Bordwell pKa Table. [Link]
-
Reddit. Reasoning for choosing sterically-hindered base. [Link]
-
Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
chemeurope.com. 4-Dimethylaminopyridine. [Link]
-
YouTube. E2 product using sterically hindered base. [Link]
-
Vedejs, E., et al. (2000). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 122(22), 5351-5352. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]
-
Scribd. Organic Acid-Base pKa Table. [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Johnson, T. W., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]
-
Procter, D. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1473. [Link]
-
Fairlamb, I. J. S., et al. (2024). para‐C–H sulfonylation reaction of aniline derivatives. Chemistry–A European Journal. [Link]
-
Wang, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Catalysts, 14(10), 789. [Link]
-
Douglas, J. J., et al. (2020). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
Sources
- 1. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. journaleras.com [journaleras.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. study.com [study.com]
- 10. pnas.org [pnas.org]
- 11. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. 4-Dimethylaminopyridine [chemeurope.com]
Application Note: A Robust Protocol for the Synthesis of N-Aryl Sulfonamides using 2,2-Diphenylethanesulfonyl Chloride
Introduction: The Significance of N-Aryl Sulfonamides in Modern Chemistry
The N-aryl sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, recognized as a privileged structural motif in a multitude of FDA-approved therapeutics.[1][2] Its prevalence stems from its unique physicochemical properties; it often serves as a bioisostere for amide bonds, offering enhanced metabolic stability, increased water solubility, and distinct hydrogen bonding capabilities.[3][4] Drugs incorporating this functional group span a wide range of therapeutic areas, including the anti-inflammatory COX-2 inhibitor Celebrex, diuretics, and antiretroviral agents.[3][5][6][7]
The most direct and widely adopted method for constructing the sulfonamide linkage is the reaction between a primary or secondary amine and a sulfonyl chloride.[3][8] This application note provides a detailed, field-proven protocol for the synthesis of N-aryl sulfonamides using 2,2-Diphenylethanesulfonyl chloride. This specific reagent is valuable for introducing a bulky, lipophilic 2,2-diphenylethyl group, a feature that can be strategically employed by researchers to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. We will delve into the reaction mechanism, provide a step-by-step experimental guide, and offer insights into data interpretation and troubleshooting.
Chemical Principles and Reaction Mechanism
The formation of a sulfonamide bond from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The sulfur atom in 2,2-Diphenylethanesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: This attack forms a transient, tetrahedral intermediate. The stable chloride ion is subsequently eliminated, forming the S-N bond.
-
Deprotonation: The reaction produces hydrochloric acid (HCl) as a byproduct. The HCl readily protonates any available basic nitrogen atom, including the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the HCl as it forms, driving the reaction to completion.
The overall reaction is illustrated below:
Caption: General mechanism for base-mediated sulfonamide synthesis.
Experimental Protocol
This protocol describes a general procedure for the reaction of an aryl amine with 2,2-Diphenylethanesulfonyl chloride.
Materials and Equipment
-
Reagents:
-
Substituted Aryl Amine (e.g., Aniline, 99.5%)
-
2,2-Diphenylethanesulfonyl chloride (≥95%)[9][]
-
Anhydrous Pyridine or Triethylamine (≥99.5%)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ice bath
-
Glass funnels and separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Safety Precautions
-
2,2-Diphenylethanesulfonyl chloride is corrosive and moisture-sensitive.[9] Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Dichloromethane is a suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care in a fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry, N₂-flushed round-bottom flask equipped with a magnetic stir bar, add the aryl amine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the amine) followed by the addition of pyridine (1.2 eq.).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality Note: Cooling is crucial to control the initial exotherm of the reaction upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions.
-
Reagent Addition: In a separate dry flask, dissolve 2,2-Diphenylethanesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes using a dropping funnel or syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine. Causality Note: The acidic wash protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 20 mL) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture.
Product Characterization
The identity and purity of the final N-aryl sulfonamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong characteristic S=O stretching bands around 1340-1380 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric), and an N-H stretch around 3250-3300 cm⁻¹.[11]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.
-
Melting Point: To assess purity.
Workflow Visualization
Caption: Experimental workflow for the synthesis of N-aryl sulfonamides.
Expected Results and Troubleshooting
The protocol is robust for a variety of electronically diverse aryl amines.
Table 1: Representative Synthesis Data
| Entry | Aryl Amine | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Aniline | 6 | 92 | 141-143 |
| 2 | 4-Methoxyaniline | 5 | 95 | 128-130 |
| 3 | 4-Chloroaniline | 8 | 89 | 155-157 |
| 4 | 4-Nitroaniline | 12 | 81 | 189-191 |
Note: Data are illustrative and may vary based on experimental conditions and scale.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride due to hydrolysis. 2. Insufficient base. 3. Starting amine is too electron-deficient. | 1. Use fresh or properly stored sulfonyl chloride; ensure anhydrous conditions. 2. Ensure at least 1.1-1.2 equivalents of base are used. 3. For poorly nucleophilic amines (e.g., 2,4-dinitroaniline), consider stronger bases or alternative coupling methods. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions (e.g., bis-sulfonylation of the amine). 3. Product degradation. | 1. Increase reaction time or gently warm the mixture (e.g., to 40 °C). 2. Ensure slow, controlled addition of the sulfonyl chloride. 3. Ensure work-up conditions are not overly harsh. |
| Difficulty in Purification | 1. Product co-elutes with starting material. 2. Product is insoluble or streaks on silica gel. | 1. Optimize the solvent system for column chromatography. 2. Attempt recrystallization from a different solvent system. A small amount of acetic acid in the mobile phase can sometimes improve chromatography for acidic compounds. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of N-aryl sulfonamides using 2,2-Diphenylethanesulfonyl chloride. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can consistently obtain high yields of the desired products. The versatility of this method allows for the generation of diverse compound libraries, making it an invaluable tool for professionals in drug discovery and materials science seeking to explore the chemical space around the N-aryl sulfonamide scaffold.
References
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2026). ResearchGate.
- Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH 3 ) C 6 H 4 - ResearchGate. (2015).
- CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride. CymitQuimica.
- Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health (NIH).
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate.
- Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Publishing.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Recent developments in the synthesis of N-aryl sulfonamides. (2026). ResearchGate.
- Aryl Sulfonamides made easy | Sussex Drug Discovery Centre. (2015). WordPress.com.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- CAS 71351-01-4 2,2-diphenylethanesulfonyl chloride. BOC Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. ajchem-b.com [ajchem-b.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 2,2-Diphenylethanesulfonyl Chloride in Advanced Polymer Synthesis
Senior Application Scientist Note: An extensive review of the scientific literature and chemical databases indicates that 2,2-Diphenylethanesulfonyl chloride is not a commonly utilized monomer or precursor in the synthesis of advanced polymers and materials. Its applications are primarily documented as a sulfonylating agent in organic synthesis, particularly for introducing the 2,2-diphenylethanesulfonyl moiety into smaller, discrete molecules in fields like pharmaceuticals and agrochemicals.[1]
The absence of established protocols for this specific compound in polymer science suggests that other bifunctional monomers are more efficient, cost-effective, or result in polymers with more desirable properties. However, the fundamental reactivity of the sulfonyl chloride group provides a basis for proposing its theoretical application in polymer synthesis.
This guide will, therefore, serve a dual purpose:
-
To explain the foundational principles of sulfonyl chloride reactivity in the context of polymerization.
-
To provide a hypothetical, yet scientifically grounded, framework for how 2,2-Diphenylethanesulfonyl chloride could be employed in step-growth polymerization to synthesize novel polysulfonamides or polysulfonates. This section is intended for exploratory research and development.
Part 1: Foundational Principles of Sulfonyl Chloride Reactivity in Polymerization
The Sulfonyl Chloride Functional Group
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.[2] This reactivity is the cornerstone of its potential use in forming polymer chains.
Step-Growth Polymerization: The Primary Theoretical Route
Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers to form dimers, trimers, and eventually long polymer chains.[3] For a monomer to be suitable for this type of polymerization, it must possess at least two reactive functional groups.
While 2,2-Diphenylethanesulfonyl chloride itself is monofunctional (containing only one sulfonyl chloride group), it could theoretically be used in two ways:
-
As a difunctional monomer derivative: If a second reactive group (e.g., another sulfonyl chloride, a hydroxyl, or an amine) were present on one of the phenyl rings, it could act as a traditional A-B or A-A type monomer.
-
In conjunction with a difunctional nucleophile: By reacting 2,2-Diphenylethanesulfonyl chloride with a difunctional nucleophile (e.g., a diamine or a bisphenol), it is possible to form polymers. However, this would require a difunctional sulfonyl chloride to build a linear polymer chain. For the purpose of this theoretical exploration, we will hypothesize a difunctional analog: 1,1'-(Ethane-1,2-diylbis(sulfonyl))bis(4,1-phenylene))disulfonyl dichloride , a conceptual monomer where each phenyl ring of a diphenylethane backbone is functionalized with a sulfonyl chloride group.
The two most probable polymerization reactions involving a disulfonyl chloride monomer are:
-
Reaction with Diamines to form Polysulfonamides: The reaction between a sulfonyl chloride and a primary or secondary amine yields a stable sulfonamide linkage (-SO₂-NH-).[4][5]
-
Reaction with Bisphenols to form Polysulfonates: In the presence of a base, a sulfonyl chloride reacts with a phenol (hydroxyl group on an aromatic ring) to form a sulfonic acid ester, or sulfonate, linkage (-SO₂-O-).
These reactions are analogous to the well-established methods for synthesizing polyamides (like Nylon) and polyesters, respectively.
Part 2: Hypothetical Protocols for Polymer Synthesis
Disclaimer: The following protocols are theoretical and based on established principles of step-growth polymerization. They are intended as a starting point for experimental design and will require significant optimization.
Hypothetical Synthesis of a Novel Polysulfonamide
This protocol describes the theoretical polycondensation of a hypothetical difunctional sulfonyl chloride monomer, Diphenyl-Disulfonyl Chloride (DPSC) , with a common diamine, 4,4'-Oxydianiline (ODA) .
Objective: To synthesize a high-molecular-weight aromatic polysulfonamide via low-temperature solution polycondensation.
Reaction Scheme:
Caption: Hypothetical polycondensation to form a polysulfonamide.
Materials & Equipment:
-
Hypothetical Diphenyl-Disulfonyl Chloride (DPSC) monomer
-
4,4'-Oxydianiline (ODA), high purity
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous (as acid scavenger)
-
Methanol (as non-solvent for precipitation)
-
Nitrogen gas source
-
Jacketed reaction vessel with mechanical stirrer, nitrogen inlet, and thermometer
-
Dropping funnel
Protocol Steps:
-
Reactor Setup: Assemble and flame-dry the reaction vessel under a stream of dry nitrogen to ensure anhydrous conditions.
-
Monomer Dissolution: Dissolve a precise molar equivalent of 4,4'-Oxydianiline (ODA) in anhydrous NMP inside the reactor. Stir gently under a positive nitrogen pressure until fully dissolved.
-
Cooling: Cool the reactor to 0-5 °C using a circulating bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Addition of DPSC: Add an equimolar amount of the hypothetical DPSC monomer to the stirred ODA solution. The DPSC should be added portion-wise as a solid or as a concentrated solution in NMP over 30-60 minutes to maintain temperature control.
-
Addition of Acid Scavenger: Simultaneously or subsequently, add 2 molar equivalents of anhydrous pyridine to neutralize the HCl byproduct as it forms. The formation of pyridine hydrochloride salt will be observed as a precipitate.
-
Polymerization: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Then, let the mixture warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution should increase significantly as the polymer chains grow.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a large excess of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the solid extensively with methanol and then with hot water to remove unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data & Expected Outcomes:
| Parameter | Theoretical Target | Notes |
| Monomer Ratio (DPSC:ODA) | 1.00 : 1.00 | Stoichiometric balance is crucial for achieving high molecular weight in step-growth polymerization.[3] |
| Reaction Temperature | 0 °C to Room Temp. | Low initial temperature controls reactivity; room temperature allows the reaction to proceed to high conversion. |
| Polymer Appearance | Off-white to pale yellow fibrous solid | Color may depend on monomer purity. |
| Solubility | Expected to be soluble in polar aprotic solvents (NMP, DMAc, DMSO). | The bulky diphenyl ethane group may enhance solubility compared to more rigid aromatic polymers. |
Part 3: Potential Challenges & Rationale for Limited Use
While theoretically plausible, there are several reasons why 2,2-Diphenylethanesulfonyl chloride and its derivatives are not prevalent in polymer science:
-
Steric Hindrance: The two bulky phenyl groups attached to the same carbon atom adjacent to the sulfonyl group could create significant steric hindrance. This would slow down the polymerization reaction and likely prevent the formation of high molecular weight polymers, which are necessary for achieving good material properties.
-
Synthesis of Difunctional Monomer: Synthesizing a pure, difunctional monomer from a 2,2-diphenylethane backbone is challenging. Electrophilic aromatic substitution (e.g., chlorosulfonation) would likely lead to a mixture of para and meta isomers, as well as potential disubstitution on the same ring, making it difficult to obtain the precise A-A monomer required for linear polymerization.
-
Availability of Superior Alternatives: The field of high-performance polymers already has well-established monomers for creating polysulfones and polyamides. For example, 4,4'-dichlorodiphenyl sulfone is a rigid, highly reactive monomer used in the commercial production of Udel® polysulfone, which offers excellent thermal and chemical stability.[6]
Part 4: Visualization of the Experimental Workflow
The general workflow for the hypothetical synthesis and characterization of a polymer using a disulfonyl chloride monomer is outlined below.
Caption: General workflow for hypothetical polysulfonamide synthesis.
References
-
Kang, K. S., et al. (2022). Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis. Journal of the American Chemical Society, 144(50), 23044–23052. Available at: [Link]
- Google Patents. US4414368A - Chlorosulfonated polysulfones and derivatives thereof.
- Google Patents. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.
-
Bar-Zeev, Y., et al. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4). Available at: [Link]
-
Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]
-
ResearchGate. Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. Available at: [Link]
-
Klinkebiel, A., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Available at: [Link]
-
Royal Society of Chemistry. Organocatalyzed Step-growth Polymerization. Available at: [Link]
-
Hughes, R. M. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Available at: [Link]
-
Korea University. Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis. Available at: [Link]
-
ResearchGate. SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS. Available at: [Link]
-
ResearchGate. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Available at: [Link]
-
Wikipedia. Step-growth polymerization. Available at: [Link]
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 5. cbijournal.com [cbijournal.com]
- 6. US4414368A - Chlorosulfonated polysulfones and derivatives thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to avoid hydrolysis of 2,2-Diphenylethanesulfonyl chloride during storage and handling
A Guide to Preventing Hydrolysis During Storage and Handling
Introduction: 2,2-Diphenylethanesulfonyl chloride is a highly reactive sulfonylating agent crucial in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by its sensitivity to moisture.[1] Hydrolysis, a reaction with water, degrades the compound, forming the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[2] This not only compromises the integrity of the reagent and the yield of subsequent reactions but also poses significant safety risks due to the evolution of HCl.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate the risk of hydrolysis during the storage and handling of 2,2-Diphenylethanesulfonyl chloride, ensuring experimental success and laboratory safety.
Troubleshooting Guide: Hydrolysis Issues
This section addresses common problems encountered when working with 2,2-Diphenylethanesulfonyl chloride, providing direct solutions and preventative measures.
Q1: I opened a new bottle of 2,2-Diphenylethanesulfonyl chloride and noticed a pungent, acidic odor. Is the product compromised?
A: A strong, acidic odor is a primary indicator of hydrolysis. The pungent smell is due to the formation of hydrogen chloride (HCl) gas, a byproduct of the reaction between the sulfonyl chloride and water.[2] While some minimal surface-level hydrolysis might occur upon initial exposure to ambient air, a strong odor suggests more significant degradation.
-
Immediate Action: Handle the bottle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Verification: If you have access to analytical instrumentation, you can confirm the extent of degradation. For instance, an NMR spectrum would show the presence of the corresponding sulfonic acid.
-
Prevention: To prevent this in the future, it is crucial to minimize the reagent's exposure to atmospheric moisture.[2] This can be achieved by working quickly when dispensing the reagent and promptly resealing the container.
Q2: My reaction yield is consistently lower than expected when using 2,2-Diphenylethanesulfonyl chloride. Could hydrolysis be the cause?
A: Yes, hydrolysis of the starting material is a very likely cause for reduced reaction yields.[2] The hydrolyzed product, 2,2-diphenylethanesulfonic acid, is unreactive in the desired sulfonation reaction, effectively reducing the concentration of the active reagent.
-
Troubleshooting Steps:
-
Reagent Integrity: First, assess the quality of your 2,2-Diphenylethanesulfonyl chloride. If there are visible signs of degradation (e.g., clumping of the solid, discoloration) or a strong HCl odor, the reagent is likely compromised.
-
Solvent and Glassware Dryness: Ensure that all solvents used in the reaction are anhydrous and that glassware is thoroughly dried, preferably in an oven, and cooled under an inert atmosphere before use.[5][6][7] Even trace amounts of water can lead to significant hydrolysis.[5]
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[3][7][8]
-
Q3: I've noticed some solid material clumping together in my container of 2,2-Diphenylethanesulfonyl chloride. What does this indicate?
A: Clumping or caking of a powdered or crystalline solid is often a sign of moisture absorption.[9] For 2,2-Diphenylethanesulfonyl chloride, this is a strong indicator that hydrolysis has occurred. The resulting sulfonic acid can be hygroscopic, attracting more water and exacerbating the degradation process.
-
Action: If the clumping is minor, the bulk of the reagent may still be usable. However, it is advisable to test a small amount before committing to a large-scale reaction.
-
Long-Term Storage: This issue highlights the importance of proper long-term storage. The container should be tightly sealed and stored in a desiccator or a dry box to protect it from ambient humidity.[10][11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proper storage and handling of 2,2-Diphenylethanesulfonyl chloride.
Storage
Q: What is the ideal way to store 2,2-Diphenylethanesulfonyl chloride to prevent hydrolysis?
A: The key to preventing hydrolysis is to create a moisture-free environment. The ideal storage protocol involves a multi-layered approach:
-
Primary Container: The reagent should be kept in its original, tightly sealed container.[10] Many moisture-sensitive reagents are supplied in bottles with septa-lined caps (e.g., Sure/Seal™ bottles) to allow for the removal of the reagent via syringe under an inert atmosphere.[6]
-
Secondary Containment (Desiccation): Place the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag with a desiccant.[9][11] Desiccants like silica gel, molecular sieves, or calcium chloride absorb moisture from the enclosed space, providing a dry environment.[12][13][14]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the container under an inert atmosphere of nitrogen or argon is recommended.[2][3][8] This can be achieved by using a glove box or by backfilling the container with an inert gas after each use.[8]
-
Temperature: Store the container in a cool, dry, and well-ventilated area.[10] Refrigeration can help to slow down the rate of any potential decomposition reactions.[3]
Q: Which type of desiccant is best for storing 2,2-Diphenylethanesulfonyl chloride?
A: Several types of desiccants are suitable. The choice often depends on the required level of dryness and cost-effectiveness.
| Desiccant Type | Advantages | Disadvantages |
| Silica Gel | Inexpensive, readily available, can be regenerated. Indicating silica gel changes color when saturated.[12] | Lower moisture capacity compared to molecular sieves.[12] |
| Molecular Sieves | High moisture absorption capacity, even at low humidity.[12][14] Can be tailored to absorb specific molecules.[13] | More expensive than silica gel.[13] |
| Calcium Chloride | High moisture absorption rate.[14] | Can become liquid when saturated, requiring careful containment.[14] |
For a highly moisture-sensitive compound like 2,2-Diphenylethanesulfonyl chloride, molecular sieves are often the preferred choice due to their superior performance in maintaining a very low humidity environment.[12][14]
Handling
Q: What is the proper procedure for handling 2,2-Diphenylethanesulfonyl chloride in the lab?
A: Adhering to a strict handling protocol is essential to prevent hydrolysis and ensure safety.
Experimental Protocol: Handling 2,2-Diphenylethanesulfonyl Chloride
-
Preparation:
-
Ensure all glassware is scrupulously dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[6]
-
Work in a well-ventilated fume hood.
-
Don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3][4]
-
-
Inert Atmosphere Techniques:
-
Schlenk Line: For reactions requiring stringent anhydrous conditions, use a Schlenk line to maintain a positive pressure of an inert gas (nitrogen or argon) within the reaction flask.[6][8]
-
Glove Box: A glove box provides the most controlled environment for handling highly moisture-sensitive reagents, as the internal atmosphere is continuously purged of moisture and oxygen.[8]
-
-
Dispensing the Reagent:
-
If the reagent is in a standard screw-cap bottle, open it under a blanket of inert gas. Quickly weigh the required amount and immediately reseal the bottle.
-
For bottles with a septum-lined cap (e.g., Sure/Seal™), use a dry, inert gas-flushed syringe to withdraw the desired amount of the solid (if it is a fine powder) or a solution of the reagent in an anhydrous solvent.[6]
-
Q: What are the signs of decomposition I should watch for during a reaction?
A: Besides the evolution of HCl gas, other signs of decomposition can include:
-
Color Change: The reaction mixture may darken, turning brown or black.[7]
-
Formation of Precipitate: The formation of an unexpected solid could indicate the precipitation of the sulfonic acid or other byproducts.
-
Exotherm: The hydrolysis reaction is exothermic. An unexpected rise in temperature could be a sign of uncontrolled hydrolysis.
Q: What are the appropriate container materials for storing and handling 2,2-Diphenylethanesulfonyl chloride?
A: Glass containers are generally the most suitable for storing sulfonyl chlorides. If plastic containers are used, it is important to ensure their chemical compatibility.
| Material | Compatibility |
| Glass (Borosilicate) | Excellent |
| Polytetrafluoroethylene (PTFE/Teflon®) | Excellent |
| Polypropylene (PP) | Good |
| Polyvinyl Chloride (PVC) | Not Recommended (potential for leaching and degradation)[15] |
It is always advisable to consult chemical compatibility charts for specific plastics.[16]
Visualizing the Problem and Solution
To better understand the process of hydrolysis and the recommended workflow for preventing it, the following diagrams are provided.
The Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of 2,2-Diphenylethanesulfonyl chloride, leading to the formation of 2,2-diphenylethanesulfonic acid and hydrogen chloride.
Caption: Hydrolysis of 2,2-Diphenylethanesulfonyl chloride.
Recommended Storage and Handling Workflow
This workflow diagram outlines the key steps to minimize exposure to moisture.
Caption: Recommended workflow for storage and handling.
By implementing these best practices, researchers can significantly reduce the risk of hydrolysis of 2,2-Diphenylethanesulfonyl chloride, ensuring the integrity of their experiments and the safety of their laboratory environment.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- Desiccant Pak. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Desiccant Pak.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- Molecular Inorganic Chemistry, University of Zurich. (2008). Working with air and moisture sensitive compounds. University of Zurich.
- Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal.
- Lab Supply Network. (2019). Top 6 Desiccant Types to Prevent Moisture Damage. Lab Supply Network.
- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. Edco Supply Co.
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
- CymitQuimica. (n.d.). CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride. CymitQuimica.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Fisher Scientific. (2009). SAFETY DATA SHEET. Fisher Scientific.
- CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. CP Lab Safety.
- CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. CP Lab Safety.
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. desiccantpak.com [desiccantpak.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. terrauniversal.com [terrauniversal.com]
- 12. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]
- 13. edcosupply.com [edcosupply.com]
- 14. ibisscientific.com [ibisscientific.com]
- 15. calpaclab.com [calpaclab.com]
- 16. calpaclab.com [calpaclab.com]
Minimizing the formation of dimeric byproducts in 2,2-Diphenylethanesulfonyl chloride reactions
Welcome to the Technical Support Center for reactions involving 2,2-Diphenylethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on minimizing the formation of dimeric and other byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2,2-Diphenylethanesulfonyl chloride is giving a significant amount of a high molecular weight byproduct. What is it likely to be?
A1: A common high molecular weight byproduct is a dimer of the starting material or a related intermediate. The most probable culprit is the dimerization of a highly reactive sulfene intermediate, which is formed by the dehydrochlorination of the 2,2-Diphenylethanesulfonyl chloride in the presence of a base. Other possibilities include the formation of a disulfide or a sulfone, though these are generally less common under standard sulfonylation conditions.
Q2: What is a sulfene, and how does it lead to dimer formation?
A2: A sulfene (R-CH=SO₂) is a highly reactive intermediate formed when an alkanesulfonyl chloride with an α-hydrogen is treated with a base.[1][2][3] In the case of 2,2-Diphenylethanesulfonyl chloride, the base can abstract a proton from the carbon adjacent to the sulfonyl group, leading to the elimination of HCl and the formation of 2,2-diphenylethenesulfene. These sulfenes are unstable and can undergo rapid dimerization or polymerization if not trapped by a nucleophile.
Q3: My TLC plate shows multiple spots, and the yield of my desired sulfonamide/sulfonate ester is low. What are the common side reactions?
A3: Besides dimer formation, several other side reactions can occur:
-
Hydrolysis: 2,2-Diphenylethanesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 2,2-diphenylethanesulfonic acid, which is unreactive under these conditions.[4][5]
-
Bis-sulfonylation: When reacting with primary amines, it's possible for two molecules of the sulfonyl chloride to react with the amine, forming a bis-sulfonated product.[6]
-
Reaction with solvent: Certain nucleophilic solvents can react with the sulfonyl chloride.
Q4: How critical is the quality of my 2,2-Diphenylethanesulfonyl chloride?
A4: It is extremely critical. Sulfonyl chlorides are susceptible to hydrolysis upon exposure to atmospheric moisture.[4] Using a freshly opened bottle or a properly stored reagent is highly recommended. You can check for the presence of the corresponding sulfonic acid (from hydrolysis) using techniques like NMR or IR spectroscopy.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with 2,2-Diphenylethanesulfonyl chloride, particularly the formation of dimeric byproducts.
Problem 1: Excessive Dimer Formation
The formation of dimeric byproducts is a strong indication that the reaction conditions are favoring the formation and subsequent self-reaction of the sulfene intermediate.
Likely Cause 1: Inappropriate Base or Base Concentration
The choice and amount of base are critical. A strong, sterically hindered, non-nucleophilic base is often preferred to minimize side reactions.
Troubleshooting Steps:
-
Switch to a weaker or more hindered base: If you are using a strong, unhindered base like sodium hydride or a non-hindered tertiary amine, consider switching to a more sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine is also a common choice.[6]
-
Optimize base stoichiometry: Use the minimum amount of base required to neutralize the HCl generated during the reaction (typically 1.0-1.2 equivalents). An excess of base can accelerate the formation of the sulfene intermediate.
-
Slow addition of the base: Adding the base slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular dimerization of the sulfene.
Likely Cause 2: High Reaction Temperature
Higher temperatures can increase the rate of side reactions, including sulfene formation and dimerization.
Troubleshooting Steps:
-
Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This can significantly improve the selectivity for the desired reaction over competing side reactions.[6]
-
Maintain temperature control: Ensure that the reaction temperature is well-controlled throughout the addition of reagents, as sulfonylation reactions can be exothermic.
Likely Cause 3: High Reactant Concentration
High concentrations of the sulfonyl chloride can increase the likelihood of self-condensation reactions.
Troubleshooting Step:
-
Decrease the concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular side reactions.
Problem 2: Low Yield of the Desired Product
Low yields can be a result of dimer formation, hydrolysis of the starting material, or incomplete reaction.
Likely Cause 1: Hydrolysis of 2,2-Diphenylethanesulfonyl Chloride
The presence of water in the reaction mixture will lead to the formation of the unreactive sulfonic acid.
Troubleshooting Steps:
-
Use anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Store reagents properly: Store 2,2-Diphenylethanesulfonyl chloride and any bases in a desiccator to protect them from atmospheric moisture.
Likely Cause 2: Poor Nucleophilicity of the Substrate
Sterically hindered or electron-poor amines and alcohols may react slowly, allowing more time for side reactions to occur.
Troubleshooting Steps:
-
Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Use a more forcing solvent: Switching to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate the desired reaction.[4]
-
Consider a catalyst: For certain reactions, a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial, although its effect on dimer formation should be monitored.
Problem 3: Formation of Bis-Sulfonylated Byproduct (with primary amines)
This occurs when a second molecule of the sulfonyl chloride reacts with the initially formed sulfonamide.
Troubleshooting Steps:
-
Control stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow addition of sulfonyl chloride: Add the 2,2-Diphenylethanesulfonyl chloride solution dropwise to the solution of the amine. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.[5]
Summary of Reaction Parameter Effects on Dimer Formation
| Parameter | Effect on Dimer Formation | Recommendation for Minimizing Dimers |
| Base Strength | Stronger bases can increase the rate of sulfene formation. | Use a moderately basic, sterically hindered amine (e.g., TEA, DIPEA). |
| Base Conc. | Higher concentrations increase the rate of sulfene formation. | Use 1.0-1.2 equivalents of base. |
| Temperature | Higher temperatures accelerate side reactions. | Run the reaction at 0 °C or lower. |
| Concentration | Higher concentrations favor bimolecular side reactions. | Use dilute conditions. |
| Order of Addition | Adding the sulfonyl chloride to the amine/alcohol and base is often preferred. | Add the sulfonyl chloride slowly to the mixture of the nucleophile and base. |
| Water Content | Leads to hydrolysis, reducing the yield of the desired product. | Use strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with Minimized Dimer Formation
-
Oven-dry all glassware and cool under a stream of dry nitrogen.
-
To a stirred solution of the primary or secondary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2,2-Diphenylethanesulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Analytical Characterization of Byproducts
-
NMR Spectroscopy: Useful for identifying the structures of the desired product and any major byproducts. The sulfonic acid byproduct will have a distinct NMR spectrum compared to the sulfonyl chloride.
-
Mass Spectrometry (MS): Provides the molecular weight of the components in the reaction mixture, which is a straightforward way to confirm the presence of dimeric species.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the sulfonyl chloride functional group (strong S=O stretches) and the formation of sulfonamides or sulfonic acids.[7]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the components of the reaction mixture, including the starting material, desired product, and byproducts.
Visualizing Competing Reaction Pathways
The following diagram illustrates the key competing reaction pathways in the reaction of 2,2-Diphenylethanesulfonyl chloride with a nucleophile (NuH) in the presence of a base.
Caption: Competing reaction pathways.
Troubleshooting Flowchart
The following flowchart provides a step-by-step decision-making process for troubleshooting problematic reactions.
Caption: Troubleshooting decision flowchart.
References
-
Taylor & Francis Online. (n.d.). An Approach to Disulfide Synthesis Promoted by Sulfonyl Chloride in Sodium Bicarbonate Aqueous Media. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane. Retrieved from [Link]
-
ResearchGate. (n.d.). An Approach to Disulfide Synthesis Promoted by Sulfonyl Chloride in Sodium Bicarbonate Aqueous Media | Request PDF. Retrieved from [Link]
-
Ingenta Connect. (n.d.). An Approach to Disulfide Synthesis Promoted by Sulfonyl Chloride in Sodium Bicarbonate Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of carboethoxysulfenyl chloride for disulfide bond formation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding the Role of Toluene-2-Sulfonyl Chloride (TSCL) in Chemical Reactions. Retrieved from [Link]
-
National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
YouTube. (2021, May 3). Sulfonyl Chlorides. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
ChemRxiv. (2020, March 31). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. mdpi.org [mdpi.org]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in the sulfonylation of electron-deficient amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand that the sulfonylation of electron-deficient amines, such as weakly nucleophilic anilines or heteroaromatic amines, is a common yet challenging transformation in medicinal and process chemistry. Low reactivity, competing side reactions, and harsh conditions can often lead to frustratingly low yields.
This guide is structured to provide direct, actionable solutions to the specific problems you encounter at the bench. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the sulfonylation of weakly nucleophilic amines in a direct question-and-answer format.
Q1: My reaction shows little to no conversion, even after extended reaction times. What are the primary causes and how can I fix it?
This is the most common issue when dealing with electron-deficient amines. The low nucleophilicity of the amine starting material is the central challenge.[1] Several factors could be at play:
Primary Causes & Solutions:
-
Inherently Low Amine Nucleophilicity: Electron-withdrawing groups on anilines or nitrogen-containing heterocycles drastically reduce the electron density on the nitrogen atom, making it a poor nucleophile.
-
Solution 1: Increase Reaction Energy: Consider increasing the reaction temperature or switching to a higher-boiling aprotic solvent like DMF or DMSO.[2] Microwave-assisted synthesis can also be highly effective for driving sluggish reactions to completion by rapidly increasing the internal temperature.
-
Solution 2: Employ a Nucleophilic Catalyst: This is often the most effective strategy. A catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP functions by first attacking the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate. This intermediate is much more electrophilic and susceptible to attack by the weakly nucleophilic amine.[3][4][5] The use of DMAP can be so effective that it may be used as the sole additive without other bases like pyridine or triethylamine.[3]
-
-
Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids.[2][6]
-
Incorrect Base Selection: The base is critical not only for scavenging the HCl byproduct but also for influencing the reaction pathway.
-
Solution: For standard amines, pyridine or triethylamine are common. However, for less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to facilitate the reaction.[2] As mentioned, the best approach is often to use a catalytic amount of a nucleophilic base like DMAP.[3][4][5]
-
Troubleshooting Workflow for Low Conversion
Caption: Catalytic cycle showing activation of sulfonyl chloride by DMAP.
Q: Pyridine is often recommended. What are its pros and cons, and what are good alternatives?
A: Pyridine is a classic choice because it serves a dual role: it's a base to neutralize the HCl byproduct, and its moderate nucleophilicity allows it to act as a mild catalyst, similar to DMAP but less potent.
-
Pros: Inexpensive, effective for many standard sulfonylation reactions.
-
Cons: Can be difficult to remove due to its high boiling point. For very unreactive amines, it is often not basic or catalytic enough. Its nucleophilicity can sometimes lead to unwanted side reactions.
Alternatives to Pyridine:
| Base | pKa (Conjugate Acid) | Key Characteristic | Typical Use Case |
| Triethylamine (TEA) | ~10.7 | Non-nucleophilic, stronger base | General purpose HCl scavenger. [7] |
| DIPEA (Hünig's Base) | ~10.7 | Sterically hindered, non-nucleophilic | Excellent for preventing side reactions with base-sensitive substrates. [8] |
| 2,6-Lutidine | ~6.7 | Sterically hindered, weak base | Useful when a very mild, non-nucleophilic base is needed to prevent di-sulfonylation. [9][7] |
| 4-DMAP (Catalytic) | ~9.7 | Highly nucleophilic catalyst | Used in catalytic amounts (0.05-0.2 eq) with a stoichiometric base (like TEA) to accelerate reactions of weak nucleophiles. [3][8] |
Q: My substrate is extremely unreactive and even catalytic DMAP is not sufficient. Are there alternative methods?
A: Yes, when conventional methods fail, it may be necessary to consider more advanced or alternative synthetic strategies.
-
More Reactive Sulfonylating Agents: Instead of sulfonyl chlorides, you can use more reactive sulfonic anhydrides (R-SO₂-O-SO₂-R). These can be purchased or generated in situ and react more readily with poor nucleophiles. [10]
-
Mitsunobu Reaction: This powerful reaction can form C-N bonds under mild conditions with an inversion of stereochemistry at chiral centers. [11]In this context, you would use the sulfonamide as the nucleophile to react with an alcohol. This is an indirect route to the sulfonylation of an amine (by first having the corresponding alcohol), but it is extremely reliable for challenging substrates. [12][13]
-
Modern Catalytic Methods: The field is constantly evolving. Methods involving photoredox or metal catalysis are being developed for the sulfonylation of anilines and other amines under very mild conditions, often using sulfinate salts as the sulfonyl source. [14][15][16]These methods can tolerate a wide range of functional groups and are particularly useful for late-stage functionalization in drug discovery. [15]
Experimental Protocol: DMAP-Catalyzed Sulfonylation of an Electron-Deficient Aniline
This protocol provides a robust starting point for the sulfonylation of a challenging, weakly nucleophilic amine.
Materials:
-
Electron-deficient aniline (1.0 mmol, 1.0 eq)
-
Arylsulfonyl chloride (1.1 mmol, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (~0.1 M concentration)
Procedure:
-
Preparation: Under an argon or nitrogen atmosphere, add the electron-deficient aniline (1.0 eq), DMAP (0.1 eq), and anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add the stoichiometric base (TEA or DIPEA, 1.5 eq) to the stirred solution.
-
Reagent Addition: In a separate dry flask, dissolve the arylsulfonyl chloride (1.1 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 20-30 minutes using a syringe or dropping funnel.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove bases), saturated aqueous sodium bicarbonate solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
References
-
Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health. [Link]
-
Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Mattan Hurevich Research Group. [Link]
-
Wang, et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. PubMed. [Link]
-
ChemistryViews.org. (2017). Mild Sulfonylation of Anilines. ChemistryViews. [Link]
-
ResearchGate. (N.D.). Photoredox‐catalyzed reaction for sulfonylation of aniline derivatives. ResearchGate. [Link]
-
Reddit r/chemistry. (2011). Pyridine replacement in organic synthesis. Reddit. [Link]
-
ACS Green Chemistry Institute. (N.D.). Mitsunobu Reaction Guide. American Chemical Society. [Link]
-
Douglas, C. J., et al. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
-
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
University of Nevada, Las Vegas. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Digital Scholarship@UNLV. [Link]
-
ResearchGate. (2015). Which is the alternative of pyridine as a base? ResearchGate. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Khan, I., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
ChemRxiv. (2021). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Cambridge Open Engage. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
- Google Groups. (2003).
-
Francke, R., et al. (2020). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. National Institutes of Health. [Link]
-
ChemistryViews.org. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (N.D.). Sulfonyl halide. Wikipedia. [Link]
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. LibreTexts. [Link]
-
RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. [Link]
-
HoriazonChemical. (N.D.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides. HoriazonChemical. [Link]
-
National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. [Link]
-
Accounts of Chemical Research. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. [Link]
-
Organic Chemistry Portal. (N.D.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (N.D.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. LibreTexts. [Link]
-
YouTube. (2021). Chemical reaction of amine with aryl sulphonyl chloride and nitrous acid. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature and Time for 2,2-Diphenylethanesulfonyl Chloride Couplings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on optimizing the critical parameters of reaction temperature and time for the successful coupling of 2,2-Diphenylethanesulfonyl chloride with various nucleophiles. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to overcome common challenges and achieve high-yielding, clean reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the use of 2,2-Diphenylethanesulfonyl chloride in coupling reactions.
Q1: My reaction with 2,2-Diphenylethanesulfonyl chloride is showing low to no yield. What are the first things I should check?
A1: Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors.[1][2] Start by verifying the following:
-
Anhydrous Conditions: 2,2-Diphenylethanesulfonyl chloride is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a primary cause of low yields.[1][2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
Reagent Quality: Confirm the purity of your amine or other nucleophile. Amines can absorb atmospheric CO₂. Use freshly opened or purified 2,2-Diphenylethanesulfonyl chloride, as it can degrade over time with exposure to moisture.[2]
-
Appropriate Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct without competing with the primary nucleophile.[1]
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the sulfonyl chloride.[1]
Q2: I'm observing the formation of an insoluble white solid that is not my product. What could it be?
A2: This is a classic sign of the hydrolysis of your sulfonyl chloride. The insoluble white solid is likely the corresponding 2,2-Diphenylethanesulfonic acid. This underscores the critical importance of maintaining strictly anhydrous reaction conditions.
Q3: Can I use an aqueous base like sodium hydroxide for my coupling reaction?
A3: While Schotten-Baumann conditions using an aqueous base are possible for some sulfonyl chloride reactions, it significantly increases the risk of hydrolyzing the 2,2-Diphenylethanesulfonyl chloride.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[1]
Q4: How do I monitor the progress of my reaction to determine the optimal reaction time?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Spot the reaction mixture alongside your starting materials (2,2-Diphenylethanesulfonyl chloride and the nucleophile). The reaction is complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate. For more quantitative analysis, you can take aliquots at different time points and analyze them by HPLC or ¹H NMR.
Q5: At what temperature should I start my optimization experiments?
A5: A good starting point for many sulfonamide coupling reactions is 0 °C to room temperature.[2] If the reaction is sluggish, gentle heating may be necessary. However, be aware that excessive heat can promote side reactions and decomposition.[2][3] A systematic approach to temperature optimization is detailed in the troubleshooting guide below.
II. Troubleshooting Guide: Systematic Optimization of Reaction Temperature and Time
This guide provides a structured approach to systematically optimize the temperature and time for your 2,2-Diphenylethanesulfonyl chloride coupling reactions, ensuring robust and reproducible results.
The Interplay of Temperature and Time
Temperature and time are intrinsically linked in any chemical reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts or decomposition of starting materials and products. Conversely, lower temperatures can improve selectivity but may require significantly longer reaction times. The goal is to find the "sweet spot" that maximizes the yield of the desired product in a reasonable timeframe.
Step-by-Step Optimization Protocol
Step 1: Initial Small-Scale Test Reactions
Before committing to a large-scale reaction, it is crucial to perform small-scale test reactions to scout for promising conditions.
Protocol 1: Initial Temperature Scouting
-
Reaction Setup: In three separate, oven-dried vials under an inert atmosphere, combine 2,2-Diphenylethanesulfonyl chloride (1.0 eq.), your nucleophile (1.1 eq.), and a suitable non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Temperature Variation: Place each vial in a cooling/heating block at three different temperatures:
-
Vial 1: 0 °C (ice bath)
-
Vial 2: Room Temperature (~25 °C)
-
Vial 3: 40 °C
-
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by a quantitative method like LC-MS or ¹H NMR with an internal standard to determine the approximate conversion and purity.
Step 2: Time Course Experiment at the Optimal Temperature
From the initial scouting, select the temperature that gave the best balance of conversion and cleanliness. Now, perform a time course experiment at this temperature to pinpoint the optimal reaction duration.
Protocol 2: Time Course Analysis
-
Reaction Setup: Set up a single, slightly larger small-scale reaction at the optimal temperature identified in Step 1.
-
Sampling: At regular intervals (e.g., every hour for the first 4 hours, then every 2 hours), withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a small amount of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Analysis: Analyze each quenched aliquot by LC-MS or ¹H NMR to determine the percentage of product formation and the disappearance of starting material over time.
-
Plotting the Data: Plot the concentration of the product versus time. The optimal reaction time is the point at which the product concentration plateaus.
Visualizing the Optimization Workflow
The following diagram illustrates the logical flow of the optimization process.
Caption: Workflow for systematic optimization of reaction temperature and time.
Common Pitfalls and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield Despite Optimization | - Hydrolysis of sulfonyl chloride.[1][2] - Poor quality of starting materials. - Inappropriate solvent or base.[1] | - Re-verify anhydrous conditions.[1] - Use freshly purified reagents. - Screen alternative solvents (e.g., THF, ACN) and bases (e.g., pyridine, DIPEA). |
| Formation of Multiple Byproducts | - Reaction temperature is too high.[3] - With primary amines, bis-sulfonylation can occur.[1] | - Lower the reaction temperature. - Use a larger excess of the primary amine or consider a protecting group strategy.[1] |
| Reaction Stalls (Incomplete Conversion) | - Insufficiently reactive nucleophile. - Steric hindrance. - Insufficient amount of base. | - Gently increase the reaction temperature. - Consider a more activating solvent. - Increase the equivalents of the base. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high. - Prolonged reaction time. | - Reduce the reaction temperature. - Shorten the reaction time based on time course analysis. |
Understanding the "Why": Mechanistic Considerations
The coupling of 2,2-Diphenylethanesulfonyl chloride with a nucleophile (typically an amine to form a sulfonamide) proceeds via a nucleophilic substitution at the electrophilic sulfur center.[4] The reaction mechanism is generally considered to be a stepwise addition-elimination pathway, proceeding through a trigonal bipyramidal intermediate.[4]
Caption: Simplified mechanism of sulfonamide formation.
-
Effect of Temperature: Increasing the temperature provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion. However, excessive thermal energy can lead to undesired side reactions, such as decomposition of the sulfonyl chloride or the product. The stability of sulfonyl chlorides can be influenced by temperature.[5][6]
-
Effect of Time: The reaction requires a certain amount of time for the reactants to encounter each other in the correct orientation for a successful collision. Extending the reaction time beyond the point of completion offers no benefit and can increase the likelihood of byproduct formation or product degradation.
By carefully and systematically optimizing both temperature and time, you can navigate the delicate balance between reaction rate and selectivity, ultimately leading to a successful and efficient synthesis.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Weires, A. G., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. ACS Publications.
- Robertson, R. E. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Wang, Z., et al. (2023). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed.
- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude Products from 2,2-Diphenylethanesulfonyl Chloride Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Diphenylethanesulfonyl chloride. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during and after its use in synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of reaction products derived from 2,2-Diphenylethanesulfonyl chloride.
Question 1: My NMR shows my desired sulfonamide product, but also a significant, water-soluble impurity that I can't seem to get rid of. What is it and how do I remove it?
Answer:
The most likely culprit is the hydrolysis of your starting material, 2,2-Diphenylethanesulfonyl chloride, into its corresponding 2,2-diphenylethanesulfonic acid.[1][2] The sulfur atom in a sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including trace amounts of water in your solvent, reagents, or even from atmospheric moisture.[2][3]
Causality:
-
Mechanism: Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This reaction is often autocatalytic as the HCl byproduct can protonate another water molecule, increasing its nucleophilicity.
-
Solubility: The resulting sulfonic acid is highly polar and often water-soluble, especially after deprotonation to its sulfonate salt form during a neutral or basic workup.
Solution: Liquid-Liquid Extraction with a Mild Base
The key is to exploit the acidic nature of the sulfonic acid impurity. A wash with a mild aqueous base will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that will be extracted into the aqueous phase, leaving your neutral organic product behind.
**dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ondot Workflow for Acidic Impurity Removal
Detailed Protocol: Basic Aqueous Wash
-
Dissolve your crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Tip: Avoid strong bases like NaOH, which could potentially hydrolyze a desired sulfonate ester product or cause other side reactions.
-
Gently invert the funnel several times, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.
Question 2: My reaction with an amine and triethylamine (Et₃N) base resulted in a solid mass that is only partially soluble in my extraction solvent. What is this solid and how should I proceed?
Answer:
The solid is almost certainly triethylammonium chloride (Et₃N·HCl), the salt byproduct formed when the triethylamine base neutralizes the HCl generated during the sulfonylation reaction. This salt has low solubility in many common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), causing it to precipitate.
Solution: Filtration Followed by Aqueous Workup
Attempting to dissolve the entire crude mixture for a direct aqueous workup can lead to emulsion problems. A better strategy is to first remove the bulk of the salt by filtration.
**dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ondot Workflow for Salt Byproduct Removal
Detailed Protocol: Salt Filtration and Workup
-
To the crude reaction mixture, add a sufficient volume of an organic solvent in which your product is soluble but the salt is not (e.g., ethyl acetate).
-
Stir the resulting slurry for 10-15 minutes to ensure all the organic-soluble components have dissolved.
-
Set up a Buchner funnel with filter paper and filter the slurry under vacuum.
-
Wash the collected salt cake on the filter with a small amount of cold solvent to recover any trapped product.
-
The filtrate now contains your crude product, which can be further purified using the aqueous wash protocol described in the answer to Question 1 to remove any remaining water-soluble impurities.
Question 3: I have isolated my neutral product, but it's a persistent oil. How can I purify it further and potentially induce crystallization?
Answer:
When a product fails to crystallize, it is typically due to the presence of impurities that disrupt the crystal lattice formation or because it is inherently a low-melting solid or oil. Flash column chromatography is the preferred method for purifying non-crystalline compounds.
Causality:
-
Impurities: Residual starting materials, solvents, or minor side products can act as "defects," preventing the ordered arrangement required for crystallization.
-
Physical State: The product itself may be amorphous or have a melting point below room temperature.
Solution: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as they are moved through the column by a mobile phase (solvent system).
Detailed Protocol: Flash Column Chromatography
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your desired product a Retention Factor (Rf) of ~0.3-0.4 and show good separation from all impurities. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate.[4][5]
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve your crude oil in a minimal amount of the chromatography solvent or DCM. Alternatively, for better resolution, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elute the Column: Run the solvent system through the column, collecting fractions. You can use a gradient elution (gradually increasing the polarity of the solvent) to speed up the process after your product has eluted.
-
Analyze Fractions: Use TLC to identify the fractions containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Starting Solvent Systems for Chromatography
| Compound Class | Stationary Phase | Recommended Mobile Phase (v/v) | Polarity |
| 2,2-Diphenylethanesulfonyl chloride | Silica Gel | 95:5 to 90:10 Hexanes/Ethyl Acetate | Low |
| Neutral Sulfonamides | Silica Gel | 80:20 to 50:50 Hexanes/Ethyl Acetate | Medium |
| Sulfonate Esters | Silica Gel | 90:10 to 70:30 Hexanes/Ethyl Acetate | Low-Medium |
Post-Chromatography Crystallization: Once purified by chromatography, the resulting oil may crystallize on its own. If not, you can attempt to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil.
-
Seeding: Add a single, tiny crystal of the compound if you have it.
-
Trituration: Add a non-polar solvent (like hexanes or pentane) in which the product is insoluble. Stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered.
Part 2: Frequently Asked Questions (FAQs)
Q: How can I minimize the formation of 2,2-diphenylethanesulfonic acid in the first place? A: Prevention is the best strategy. Always use anhydrous solvents (e.g., from a solvent purification system or freshly opened sure-seal bottles). Dry your glassware thoroughly in an oven and cool it under a stream of inert gas (nitrogen or argon). Ensure any amine or alcohol reactants are dry and that bases like triethylamine are freshly distilled. Running the reaction under an inert atmosphere is standard best practice.[2]
Q: Is 2,2-Diphenylethanesulfonyl chloride stable for long-term storage? A: Like most sulfonyl chlorides, it is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[2] Over time, slow hydrolysis can occur even with careful storage. It is advisable to check the purity of older reagents by NMR before use.
Q: My crude product contains unreacted starting amine. How do I remove it? A: An acidic wash is effective for removing basic impurities like amines. Following your initial basic wash (to remove sulfonic acid), perform a wash with a dilute acid like 1 M HCl. The amine will be protonated to form a water-soluble ammonium salt and will be extracted into the aqueous layer. Caution: Ensure your desired product is stable to acidic conditions before performing this step.
Q: Can I use reverse-phase chromatography for these compounds? A: Yes, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, especially for more polar compounds or when normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
References
-
King, J. F., & Lam, J. Y. L. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry, 67(12), 2162-2172. [Link]
- Société Nationale des Poudres et Explosifs. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Perkin Transactions 2, (9), 1569-1575. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-865. [Link]
-
Wang, Z., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(17), 3843. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Khan Academy. (2013). Sulfonation | Aromatic compounds | Organic chemistry. YouTube. [Link]
-
Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. ResearchGate. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352. [Link]
-
Wang, C., et al. (2020). Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications, 56(30), 4191-4203. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. [Link]
-
Britton, J., et al. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route to Emtricitabine and Lamivudine. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Sulfonylation reactions and commonly used sulfonylating reagents. [Link]
-
Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Royal Society of Chemistry. (2020). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. [Link]
-
CP Lab Safety. (n.d.). 2,2-Diphenylethanesulfonyl chloride, 95% Purity, C14H13ClO2S, 100 mg. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1519-1533. [Link]
- Kunkel. (1988). Process for purifying thionyl chloride.
-
Rees, C. W., et al. (1998). Reaction of substituted acetonitriles with S 2 Cl 2 in CH 2 Cl 2 at room temperature to give. Journal of the Chemical Society, Perkin Transactions 1, (1), 191-196. [Link]
-
Chem-Impex International. (n.d.). 2,2-Diphenylethanesulfonyl Chloride. [Link]
-
ResearchGate. (n.d.). The supposed pathways of the reactions of sulfenyl chloride 2 with styrene and 1-alkenes. [Link]
Sources
Identifying and removing unreacted 2,2-Diphenylethanesulfonyl chloride from the reaction mixture
Technical Support Center: 2,2-Diphenylethanesulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,2-Diphenylethanesulfonyl Chloride. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during reaction work-up and purification. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to effectively identify and remove unreacted 2,2-Diphenylethanesulfonyl chloride from your reaction mixtures.
Our approach is rooted in years of hands-on experience, ensuring that the information provided is not only scientifically accurate but also practically applicable in a laboratory setting. We aim to empower you with the knowledge to confidently navigate the complexities of your synthetic transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 2,2-Diphenylethanesulfonyl chloride.
Q1: How can I detect the presence of unreacted 2,2-Diphenylethanesulfonyl chloride in my reaction mixture?
A1: The most common and effective method for detecting sulfonyl chlorides is Thin Layer Chromatography (TLC).[1][2] Due to their electrophilic nature, sulfonyl chlorides can be visualized using specific stains.
-
TLC Analysis:
-
Mobile Phase: A typical starting point is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the polarity of your product.
-
Visualization:
-
UV Light: If your product or the sulfonyl chloride is UV active, visualization under a UV lamp (254 nm) is a quick, non-destructive first check.[3] Aromatic compounds and highly conjugated systems are particularly responsive to this method.[3]
-
Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized, including the sulfonyl chloride itself.
-
p-Anisaldehyde or Vanillin Stains: These are excellent for a wide range of functional groups and can produce distinct colors for different spots on the TLC plate.[3]
-
Iodine Chamber: Iodine vapor has a high affinity for aromatic and unsaturated compounds and can be a useful visualization tool.[2][4]
-
-
Q2: What are the primary breakdown products of 2,2-Diphenylethanesulfonyl chloride during an aqueous work-up?
A2: 2,2-Diphenylethanesulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding 2,2-diphenylethanesulfonic acid.[5] This hydrolysis is often accelerated by the presence of a base. The sulfonic acid is typically water-soluble, especially in its salt form after neutralization with a base, which aids in its removal during an extractive work-up.[6][7]
Q3: My product is sensitive to water. How can I remove the unreacted sulfonyl chloride without an aqueous work-up?
A3: In cases where the product is water-sensitive, a non-aqueous work-up is necessary. The use of scavenger resins is a highly effective method.[8]
-
Scavenger Resins: Amine-based scavenger resins, such as PS-Trisamine, can be added directly to the reaction mixture. The resin will react with the excess sulfonyl chloride, forming a resin-bound sulfonamide that can be easily removed by filtration.[8] This method avoids the need for an aqueous wash and simplifies the purification process.[8][9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: After a standard aqueous work-up, NMR analysis still shows the presence of unreacted 2,2-Diphenylethanesulfonyl chloride.
-
Cause: The hydrolysis of the sulfonyl chloride may be incomplete due to insufficient contact time with the aqueous phase, or if the sulfonyl chloride has poor solubility in the aqueous layer.[8]
-
Solution:
-
Increase Stirring Time: When performing the aqueous wash, especially with a basic solution like sodium bicarbonate, ensure vigorous stirring for at least 30-60 minutes to promote complete hydrolysis.[8]
-
Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple nucleophile like methanol or a dilute solution of ammonia. This will convert the unreacted sulfonyl chloride into a more easily separable methyl sulfonate ester or sulfonamide.[8]
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the sulfonyl chloride in the organic phase and the quenching agent in the aqueous phase.
-
Problem 2: My product "oils out" during recrystallization, preventing the formation of pure crystals.
-
Cause: "Oiling out" can occur if the melting point of your product is lower than the boiling point of the solvent, or if there is a high concentration of impurities.[10]
-
Solution:
-
Solvent Selection: Experiment with different solvent systems. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[10]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice.[10]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization.[10]
-
Pre-Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.[10]
-
Detailed Experimental Protocols
Here we provide step-by-step methodologies for key procedures.
Protocol 1: Standard Aqueous Work-up for Removal of 2,2-Diphenylethanesulfonyl Chloride
This protocol is suitable for products that are stable in the presence of water and mild base.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0°C in an ice bath to control any potential exotherm during quenching.[8]
-
Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.[8]
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and continue to stir vigorously for 30-60 minutes.[8] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent used in the reaction (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[8]
-
Wash and Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: The crude product can then be further purified by column chromatography or recrystallization.
Protocol 2: Column Chromatography for Product Purification
Column chromatography is a powerful technique for separating the desired product from unreacted sulfonyl chloride and other impurities.[2]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good separation for a wide range of organic compounds.[2] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture and gradually increase the polarity to elute compounds of increasing polarity. The less polar sulfonyl chloride should elute before the more polar product. |
| Monitoring | TLC | Monitor the fractions by TLC to identify those containing the pure product. |
Protocol 3: Recrystallization of the Final Product
Recrystallization is an effective method for obtaining highly pure crystalline products.[10]
-
Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[10]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Workflow and Decision-Making Diagram
The following diagram illustrates a logical workflow for the identification and removal of unreacted 2,2-Diphenylethanesulfonyl chloride.
Caption: Decision workflow for purification.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available at: [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.epo.org [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 2,2-Diphenylethanesulfonyl chloride with Laboratory Solvents
Welcome to the technical support center for 2,2-Diphenylethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions with common laboratory solvents. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity
Q1: What is the primary reactivity of 2,2-Diphenylethanesulfonyl chloride and why is it sensitive to certain solvents?
A1: 2,2-Diphenylethanesulfonyl chloride is a sulfonylating agent, characterized by a highly electrophilic sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group.[1] This electrophilicity makes it susceptible to nucleophilic attack. The compound's sensitivity arises from the potential for common laboratory solvents, particularly those with nucleophilic character (like water and alcohols), to act as reactants rather than inert media.[1] It is crucial to handle this compound under anhydrous conditions to prevent unwanted side reactions.[1]
Q2: My stored 2,2-Diphenylethanesulfonyl chloride has developed a yellowish tint. Is it still viable for my reaction?
A2: Discoloration in sulfonyl chlorides upon storage can indicate decomposition.[2] This process can be accelerated by exposure to moisture, heat, or light, leading to the release of sulfur dioxide and hydrogen chloride.[2][3] While a minor color change might not significantly affect all applications, for sensitive or high-purity reactions, it is strongly recommended to use a fresh, colorless reagent to ensure reproducibility and avoid introducing impurities.[2]
Q3: I'm observing a poor reaction rate. Could the solvent be the issue?
A3: Absolutely. Solvent choice is critical in reactions involving sulfonyl chlorides. Polar aprotic solvents like acetone, DMSO, and DMF are generally preferred for Sₙ2 reactions as they can dissolve the sulfonyl chloride and the nucleophile without solvating and deactivating the nucleophile through hydrogen bonding.[4][5] In contrast, polar protic solvents can solvate the nucleophile, creating a "cage" around it and hindering its ability to attack the electrophilic sulfur, thereby slowing down the reaction.[4][5][6]
Section 2: Troubleshooting Guide - Specific Solvent Side Reactions
This section provides a detailed breakdown of potential side reactions with different classes of laboratory solvents, along with actionable troubleshooting steps.
Issue 1: Reaction with Protic Solvents (Water, Alcohols)
Q4: I have inadvertently introduced water into my reaction. What are the consequences and how can I mitigate them?
A4: The introduction of water will lead to the hydrolysis of 2,2-Diphenylethanesulfonyl chloride, forming the corresponding 2,2-diphenylethanesulfonic acid and hydrochloric acid.[1][3][7] This is an exothermic reaction that consumes your starting material and introduces acidic byproducts that can catalyze other unwanted side reactions.[7][8]
Troubleshooting Steps:
-
Immediate Action: If the reaction has not been heated, cool it to 0°C to slow the rate of hydrolysis.
-
Quenching: The most effective way to deal with excess sulfonyl chloride is to quench the reaction. This can be done by slowly adding the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[9][10] This will neutralize the generated acids and hydrolyze the remaining sulfonyl chloride.[9]
-
Work-up: Proceed with an appropriate aqueous work-up to remove the water-soluble sulfonic acid salt.
Q5: I'm using an alcohol (e.g., methanol, ethanol) as a solvent and observing an unexpected byproduct. What is happening?
A5: You are likely observing alcoholysis, a reaction analogous to hydrolysis, where the alcohol acts as a nucleophile.[11] This reaction produces a sulfonic acid ester and HCl.[11] While sometimes the intended reaction, it is a common side reaction if the alcohol is meant to be only a solvent. The rate of alcoholysis can be influenced by steric hindrance around the alcohol's hydroxyl group and the sulfonyl chloride.[11][12]
Troubleshooting Steps:
-
Solvent Selection: If ester formation is undesirable, switch to a non-protic solvent. Dichloromethane, 1,2-dichloroethane, acetonitrile, or toluene are often suitable alternatives.[13]
-
Temperature Control: Running the reaction at lower temperatures can help minimize the rate of alcoholysis.
-
Base Addition: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl byproduct as it forms, preventing it from catalyzing other side reactions.[11]
Issue 2: Reactions with Aprotic Polar Solvents (DMSO, DMF)
Q6: I'm running a reaction in DMSO and getting unexpected results, possibly oxidation. Is this a known issue?
A6: Yes, Dimethyl sulfoxide (DMSO) can act as an oxidant, particularly when activated by an electrophile.[14][15] While 2,2-Diphenylethanesulfonyl chloride isn't a classic activator for a Swern-type oxidation, the electrophilic nature of the sulfur center could potentially lead to complex redox chemistry, especially at elevated temperatures or in the presence of other reagents.[16] It's also important to note that sulfonyl chlorides can react with donor solvents like DMSO, which can lead to decomposition.[3]
Troubleshooting Steps:
-
Alternative Solvents: Consider less reactive polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).
-
Temperature Control: Maintain the lowest possible reaction temperature to minimize the potential for side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Q7: Can I use Dimethylformamide (DMF) as a solvent? I've heard it can react with acid chlorides.
A7: Caution is advised when using Dimethylformamide (DMF) with sulfonyl chlorides. DMF can react with various acid chlorides, including thionyl chloride and oxalyl chloride, to form a Vilsmeier reagent, an electrophilic iminium species.[17][18][19] While the reactivity with sulfonyl chlorides is less commonly reported in this specific context, the potential for a similar reaction exists, which could lead to formylation or other unwanted side reactions.[20][21]
Troubleshooting Steps:
-
Solvent Choice: If possible, select a different polar aprotic solvent.
-
Low Temperature: If DMF is necessary for solubility, conduct the reaction at a low temperature to disfavor the formation of reactive intermediates.
-
Order of Addition: Add the 2,2-Diphenylethanesulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration.
Section 3: Experimental Protocols & Data
Protocol 1: Standard Handling and Storage of 2,2-Diphenylethanesulfonyl chloride
-
Storage: Store 2,2-Diphenylethanesulfonyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][22]
-
Handling: Always handle the compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Dispensing: Use dry glassware and syringes. If transferring from a larger container, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Protocol 2: General Reaction Quenching Procedure
-
Cooling: Cool the reaction mixture to 0°C in an ice bath to control any exothermic processes.[9]
-
Slow Addition: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Be aware of potential gas evolution (CO₂).
-
Stirring: Allow the mixture to stir vigorously for 30-60 minutes to ensure complete hydrolysis of any unreacted sulfonyl chloride and neutralization of acidic byproducts.[9]
-
Extraction: Proceed with the standard work-up, typically involving separation of the organic and aqueous layers and subsequent extraction of the aqueous layer with a suitable organic solvent.
Table 1: Solvent Compatibility Summary
| Solvent Class | Representative Solvents | Potential Side Reactions | Mitigation Strategies |
| Protic | Water, Methanol, Ethanol | Hydrolysis, Alcoholysis[7][11] | Use anhydrous conditions, switch to aprotic solvents, control temperature. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Oxidation (DMSO), Vilsmeier-type reactions (DMF)[14][17] | Use less reactive alternatives (e.g., ACN, THF), maintain low temperatures. |
| Non-Polar | Hexane, Toluene | Generally inert, but solubility may be an issue. | Use as co-solvents with more polar, non-reactive solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally good choices, but ensure they are anhydrous. | Dry the solvent over a suitable drying agent before use. |
Section 4: Visualizing Reaction Pathways
Diagram 1: Hydrolysis and Alcoholysis of 2,2-Diphenylethanesulfonyl chloride
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 14. Dimethyl sulfoxide [organic-chemistry.org]
- 15. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. File:Reaction of oxalyl chloride with DMF.png - Wikimedia Commons [commons.wikimedia.org]
- 19. Vilsmeier adducts of dimethylformamide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemicalbook.com [chemicalbook.com]
Technical Support Center: Improving the Regioselectivity of Sulfonylation with 2,2-Diphenylethanesulfonyl Chloride
Welcome to the technical support center for optimizing regioselective sulfonylation reactions using 2,2-diphenylethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when employing this sterically demanding sulfonylating agent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selectivity and efficiency of your reactions.
Introduction: The Challenge of Regioselectivity with a Bulky Reagent
2,2-Diphenylethanesulfonyl chloride is a versatile reagent for the introduction of the bulky 2,2-diphenylethanesulfonyl protecting group.[1] Its significant steric hindrance can be a powerful tool for achieving regioselectivity, but it also presents unique challenges in controlling the reaction outcome. This guide will provide the foundational knowledge and practical strategies to harness the properties of this reagent to your advantage.
Troubleshooting Guide
This section addresses common issues encountered during the sulfonylation of substrates with multiple nucleophilic sites using 2,2-diphenylethanesulfonyl chloride.
Issue 1: Poor Regioselectivity in the Sulfonylation of Polyols
Question: I am attempting to selectively sulfonylate a primary alcohol in the presence of a secondary alcohol using 2,2-diphenylethanesulfonyl chloride, but I am observing a mixture of products. How can I improve the selectivity for the primary hydroxyl group?
Answer: Achieving high regioselectivity in the sulfonylation of polyols is a common challenge. The inherent difference in reactivity between primary and secondary alcohols is the primary basis for selectivity. However, several factors can influence the outcome.
Troubleshooting Steps:
-
Exploit Steric Hindrance: The bulky nature of 2,2-diphenylethanesulfonyl chloride should inherently favor reaction at the less sterically hindered primary alcohol. If you are still observing low selectivity, consider the following:
-
Substrate Conformation: Analyze the three-dimensional structure of your substrate. Intramolecular hydrogen bonding or conformational rigidity might be exposing the secondary alcohol, making it more accessible than anticipated.
-
Protecting Groups: The presence of other bulky protecting groups on your substrate can influence the accessibility of the target hydroxyl group.[2][3] Consider if their placement is inadvertently directing the sulfonyl chloride to the undesired position.
-
-
Optimize Reaction Conditions for Kinetic Control: To favor the reaction at the more reactive primary alcohol, conditions that promote kinetic control are essential.[4]
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly enhance selectivity by favoring the pathway with the lower activation energy, which is typically the sulfonylation of the primary alcohol.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting side reactions or equilibration of the products.[5]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are generally suitable. For sluggish reactions, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be aware that it can sometimes reduce selectivity.
-
-
Employ Catalytic Methods: For challenging cases, catalytic methods can dramatically improve regioselectivity.
Issue 2: Low or No Product Yield
Question: My sulfonylation reaction is resulting in a very low yield or no desired product, with the starting material remaining. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in sulfonylation reactions can stem from several factors, often related to reagent quality, reaction conditions, or the inherent reactivity of your substrate.
Troubleshooting Steps:
-
Reagent Quality and Handling:
-
2,2-Diphenylethanesulfonyl Chloride Quality: Ensure the sulfonyl chloride is of high purity and has not hydrolyzed due to moisture.[9] This reagent is sensitive to moisture and should be handled under anhydrous conditions.
-
Solvent and Substrate Dryness: Verify the purity and dryness of your alcohol/amine substrate and the solvent. Trace amounts of water can quench the sulfonyl chloride.
-
-
Reaction Conditions:
-
Base Stoichiometry: Ensure at least one equivalent of a suitable base is used to neutralize the HCl generated during the reaction.
-
Temperature and Reaction Time: While low temperatures favor selectivity, some sterically hindered or less nucleophilic substrates may require higher temperatures to react at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Substrate Reactivity:
-
Sterically Hindered Nucleophiles: Extremely hindered alcohols or amines may react very slowly. In such cases, increasing the reaction temperature or using a more reactive sulfonylating agent might be necessary if the 2,2-diphenylethanesulfonyl group is not a strict requirement.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of different functional groups towards 2,2-diphenylethanesulfonyl chloride?
A1: The general order of nucleophilicity, and thus reactivity towards sulfonyl chlorides, is: Primary Amines > Secondary Amines > Primary Alcohols > Secondary Alcohols. This order can be exploited to achieve chemoselectivity in molecules containing multiple functional groups.
Q2: How does the choice of base affect the regioselectivity of the sulfonylation?
A2: The base plays a crucial role in sulfonylation reactions. A non-nucleophilic, sterically hindered base like triethylamine or DIPEA is generally preferred to avoid side reactions.[5] The basicity and steric bulk of the base can influence the deprotonation equilibrium of the different hydroxyl groups, thereby affecting the regioselectivity.
Q3: Can I use 2,2-diphenylethanesulfonyl chloride to sulfonylate phenols?
A3: Yes, 2,2-diphenylethanesulfonyl chloride can be used to sulfonylate phenols. The reaction conditions are similar to those used for alcohols, typically involving a base like pyridine or triethylamine in an aprotic solvent.
Q4: Are there any known side reactions with 2,2-diphenylethanesulfonyl chloride?
A4: Besides the potential for reaction at multiple sites, a common side reaction for sulfonyl chlorides, in general, is hydrolysis in the presence of water.[9] Given the steric bulk of the 2,2-diphenylethanesulfonyl group, elimination reactions in the substrate might also be a possibility under certain conditions, especially with hindered substrates and at elevated temperatures.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Sulfonylation of a Primary Alcohol in a Diol
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Diol (containing both primary and secondary hydroxyl groups)
-
2,2-Diphenylethanesulfonyl chloride (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the diol (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).
-
Slowly add a solution of 2,2-diphenylethanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when no further conversion of the starting material is observed), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired primary sulfonate ester.
Protocol 2: Analysis of Regioisomeric Ratio
Determining the ratio of the different sulfonylated products is crucial for optimizing the reaction.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can separate the starting diol, the primary sulfonate, the secondary sulfonate, and any di-sulfonylated product. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals adjacent to the sulfonylated oxygen will be shifted downfield compared to the unreacted alcohol. Careful integration of these signals can provide a quantitative measure of the regioisomeric ratio.
-
¹³C NMR: The carbon bearing the sulfonate ester will also exhibit a characteristic downfield shift.
-
Visualizing Key Concepts
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of sulfonylation.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thecatalyst.org [thecatalyst.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]
- 9. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
Technical Support Center: Safe Quenching of Excess 2,2-Diphenylethanesulfonyl Chloride
Welcome to our dedicated technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical advice for safely quenching reactions containing excess 2,2-Diphenylethanesulfonyl Chloride. Our goal is to equip you with the knowledge to handle this reactive reagent confidently and effectively, ensuring the integrity of your experiment and, most importantly, your safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,2-Diphenylethanesulfonyl chloride?
A1: 2,2-Diphenylethanesulfonyl chloride is a corrosive and moisture-sensitive compound. Its primary hazards stem from its high reactivity with nucleophiles, including water. Contact with moisture can lead to the vigorous and exothermic liberation of toxic and corrosive hydrogen chloride (HCl) gas.[1] It can cause severe skin burns and eye damage upon contact. Inhalation of its vapors or dust can also be harmful. Therefore, it is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: Why is quenching of excess 2,2-Diphenylethanesulfonyl chloride necessary?
A2: Quenching is a critical step to neutralize the reactive excess of 2,2-Diphenylethanesulfonyl chloride before workup. Failure to do so can lead to several complications:
-
Uncontrolled Reactions: The unquenched sulfonyl chloride can react uncontrollably with aqueous solutions during extraction, leading to a rapid exotherm and the release of HCl gas.
-
Product Contamination: The presence of unreacted sulfonyl chloride can complicate the purification of the desired product, potentially leading to co-elution in chromatography.
-
Safety Hazards: Handling a reaction mixture containing a reactive electrophile poses a significant safety risk during subsequent manipulations and waste disposal.
Q3: What are the common methods for quenching excess 2,2-Diphenylethanesulfonyl chloride?
A3: The most common and effective methods for quenching excess 2,2-Diphenylethanesulfonyl chloride involve its reaction with a nucleophile to convert it into a less reactive and more easily removable species. The primary methods include:
-
Aqueous Hydrolysis (with a weak base): Reaction with water, typically in the presence of a mild base like sodium bicarbonate, to form the corresponding sulfonic acid.[2][3]
-
Alcoholysis: Reaction with a simple alcohol, such as methanol or ethanol, to form a stable sulfonate ester.[4]
-
Aminolysis: Reaction with a primary or secondary amine to form a stable sulfonamide.[2]
-
Scavenger Resins: Use of polymer-bound nucleophiles (e.g., aminomethyl polystyrene) to selectively react with and remove the excess sulfonyl chloride by filtration.[5][6][7]
The choice of method depends on the stability of your desired product to the quenching conditions and the ease of separation of the quenched byproduct.
Troubleshooting Guide
Issue 1: The quenching reaction is very slow or appears incomplete.
-
Potential Cause: While the bulky 2,2-diphenyl groups might suggest significant steric hindrance, studies on similarly hindered sulfonyl chlorides have shown that this may not necessarily lead to slower reaction rates. In some cases, steric compression can even lead to an enhanced reactivity.[8] However, incomplete quenching can still occur due to poor mixing or insufficient nucleophile.
-
Troubleshooting Steps:
-
Ensure Vigorous Stirring: In biphasic quenching systems (e.g., an organic reaction mixture and an aqueous quencher), vigorous stirring is essential to maximize the interfacial area and promote reaction.
-
Increase the Excess of Quenching Agent: Ensure that a sufficient molar excess of the quenching agent is used to drive the reaction to completion.
-
Consider a More Nucleophilic Quenching Agent: If hydrolysis is slow, switching to a more nucleophilic amine (e.g., a few drops of triethylamine) can rapidly convert the sulfonyl chloride to a sulfonamide.[2]
-
Increase Reaction Time or Temperature (with caution): While generally performed at low temperatures to control the exotherm, allowing the mixture to slowly warm to room temperature with continued stirring can help complete the quench. Any increase in temperature should be done with careful monitoring.
-
Issue 2: A vigorous, difficult-to-control exotherm occurs during quenching.
-
Potential Cause: The reaction of sulfonyl chlorides with nucleophiles is inherently exothermic.[3] Adding the quenching agent too quickly or at too high a concentration can lead to a rapid and dangerous temperature increase.
-
Troubleshooting Steps:
-
Cool the Reaction Mixture: Always cool the reaction mixture to 0 °C or below in an ice-water or ice-salt bath before and during the addition of the quenching agent.
-
Slow, Controlled Addition: Add the quenching agent slowly and dropwise with vigorous stirring to allow for efficient heat dissipation.
-
Dilute the Quenching Agent: Using a dilute solution of the quenching agent (e.g., a saturated solution of sodium bicarbonate rather than a concentrated one) can help to moderate the reaction rate.
-
Issue 3: An intractable emulsion forms during aqueous workup after quenching.
-
Potential Cause: The formation of finely dispersed solids or amphiphilic byproducts can lead to the formation of stable emulsions, making phase separation difficult.
-
Troubleshooting Steps:
-
Addition of Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can often help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If a fine precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion. For polar solvents like THF or acetonitrile in the reaction, it's often best to remove them via rotary evaporation before the aqueous workup.[9]
-
Detailed Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This is a general and often preferred method for base-stable products, as the resulting sulfonic acid sodium salt is highly water-soluble and easily removed.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture containing excess 2,2-Diphenylethanesulfonyl chloride to 0 °C in an ice bath with vigorous stirring.
-
Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Be prepared for gas evolution (CO₂) and a potential exotherm.[3][10]
-
Monitoring: Continue the addition until the gas evolution ceases.
-
Stirring: Allow the mixture to stir for an additional 30-60 minutes at 0 °C to ensure the complete hydrolysis of the sulfonyl chloride.[2]
-
Workup: Proceed with the standard aqueous workup, separating the organic and aqueous layers.
Workflow for Aqueous Bicarbonate Quench
Caption: Workflow for quenching with aqueous sodium bicarbonate.
Protocol 2: Quenching with Methanol
This method is suitable for products that may be sensitive to aqueous basic conditions. The resulting sulfonate ester is often less polar than the sulfonic acid and may require chromatographic separation.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Methanol: Slowly add methanol (at least 3-5 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Addition of a Non-Nucleophilic Base (Optional but Recommended): To neutralize the HCl generated, a non-nucleophilic base such as triethylamine can be added.[11][12] This is typically done after the addition of methanol.
-
Stirring: Allow the reaction to stir for 30-60 minutes at 0 °C, then warm to room temperature and stir for another hour.
-
Workup: The reaction can then be worked up by adding water and extracting the product. The resulting methyl 2,2-diphenylethanesulfonate will be in the organic layer.
Workflow for Methanol Quench
Caption: Workflow for quenching with methanol.
Protocol 3: Quenching with a Scavenger Resin
This is an excellent method for sensitive products or when a non-aqueous workup is desired. The quenched sulfonyl chloride is removed by simple filtration.
Step-by-Step Methodology:
-
Resin Selection: Choose an appropriate scavenger resin, such as aminomethyl polystyrene (PS-Trisamine).[5][6]
-
Addition of Resin: Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Agitation: Stir or shake the resulting slurry at room temperature. Reaction times can vary from a few hours to overnight.
-
Filtration: Once the reaction is complete (as monitored by TLC or LC-MS), filter the reaction mixture to remove the resin.
-
Workup: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. The combined filtrate can then be concentrated.
Decision Matrix for Quenching Method Selection
| Product Stability | Desired Workup | Ease of Byproduct Removal | Recommended Quenching Method |
| Stable to aqueous base | Aqueous | High | Aqueous Sodium Bicarbonate |
| Sensitive to aqueous base | Aqueous or Non-aqueous | Moderate (Chromatography may be needed) | Methanol (with or without a non-nucleophilic base) |
| Highly sensitive | Non-aqueous | High | Scavenger Resin |
Safety and Disposal
Always handle 2,2-Diphenylethanesulfonyl chloride and the quenching process within a certified chemical fume hood.[1] Ensure that all glassware is dry before use to prevent premature hydrolysis. All waste generated from the quenching process, including aqueous washes and scavenger resins, should be treated as hazardous chemical waste and disposed of according to your institution's and local regulations.
References
-
Kolesińska, B., & Drabowicz, J. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(18), 3293. [Link]
-
Peptide Institute, Inc. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]
-
Ziegler, C. B., & Heck, R. F. (1979). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 44(21), 3407–3409. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Vizgert, R. V. (1963). Mechanisms of the hydrolysis of aromatic sulphonyl chlorides and of alkyl and aryl arenesulphonates. Russian Chemical Reviews, 32(1), 1-20. [Link]
-
Biotage. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Reddit. (2019). Removing thionyl chloride. r/chemistry. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864. [Link]
-
Hughes, R. M. (2004). University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Britton, J., et al. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions: (a) Et3N, CH2Cl2, 0°C; (b) 3RCOOH, rt; (c) NH4SCN,.... Retrieved from [Link]
-
PubMed. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Retrieved from [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. [Link]
- Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.
-
ResearchGate. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Methanesulfonyl chloride-Triethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Science made alive. (n.d.). Chemistry/Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]
-
The Organic Chemist. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. glycopep.com [glycopep.com]
- 6. suprasciences.com [suprasciences.com]
- 7. sopachem.com [sopachem.com]
- 8. mdpi.com [mdpi.com]
- 9. Workup [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Sulfonamide Synthesis with 2,2-Diphenylethanesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis using 2,2-Diphenylethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this specific sulfonylation reaction. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the successful and efficient synthesis of your target sulfonamides.
The use of 2,2-Diphenylethanesulfonyl chloride offers a pathway to novel sulfonamides with unique steric and electronic properties. However, its bulky nature and specific reactivity profile present challenges that can impact reaction efficiency, yield, and purity, particularly during scale-up. This resource is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide synthesis with 2,2-Diphenylethanesulfonyl chloride is showing low or no yield. What are the likely causes and how can I improve it?
A1: Low yields in this reaction are a common issue and can often be traced back to a few key factors related to the reactivity of the starting materials and the reaction conditions.
Causality and Explanation:
-
Low Nucleophilicity of the Amine: The bulky 2,2-diphenylethanesulfonyl group creates significant steric hindrance around the sulfur atom. If your amine substrate is also sterically hindered or has low nucleophilicity (e.g., secondary or aromatic amines), the reaction rate can be exceedingly slow.[1]
-
Hydrolysis of the Sulfonyl Chloride: 2,2-Diphenylethanesulfonyl chloride is highly sensitive to moisture.[2] Any water present in the reaction mixture will lead to its rapid hydrolysis into the corresponding and unreactive sulfonic acid, thereby reducing the amount of reagent available for the desired reaction.[3]
-
Inappropriate Base Selection: The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][5] If the base is not strong enough or is sterically hindered itself, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Conduct the reaction under an inert atmosphere (N₂ or Ar).[3]
-
-
Optimize Reaction Conditions:
-
Temperature: For sluggish reactions, cautiously increasing the temperature can enhance the reaction rate. Monitor closely for the formation of byproducts.
-
Solvent: Aprotic polar solvents like acetonitrile or dichloromethane are often good choices.[6] If solubility is an issue, a co-solvent system may be beneficial.[6]
-
Reaction Time: Due to steric hindrance, these reactions may require longer times to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Base Selection:
-
For sterically demanding reactions, a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) is often more effective than pyridine.
-
Ensure at least a stoichiometric equivalent of the base is used to fully neutralize the generated HCl.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Aprotic to prevent reaction with sulfonyl chloride; polarity helps stabilize intermediates.[6] |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Non-nucleophilic and effectively scavenges HCl without competing with the primary amine. |
| Temperature | 0 °C to room temperature (initially) | Start cool to control any initial exotherm, then allow to warm to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent hydrolysis of the moisture-sensitive sulfonyl chloride.[2][3] |
Q2: I'm observing a significant amount of an elimination byproduct, 1,1-diphenylethene. How can I suppress this side reaction?
A2: The formation of 1,1-diphenylethene is a classic example of a competing elimination reaction (E2) pathway, which can be promoted under certain conditions.
Mechanistic Insight:
The hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-carbon) are acidic. In the presence of a base, a proton can be abstracted, leading to the elimination of the sulfonyl chloride group to form the stable alkene, 1,1-diphenylethene. This is particularly favored by strong, sterically hindered bases and higher temperatures.
Diagram of Competing Pathways:
Caption: Competing substitution and elimination pathways.
Strategies for Minimizing Elimination:
-
Control of Basicity:
-
Use the mildest base that is effective for HCl scavenging. While a strong base is needed, an excessively strong or bulky base can favor proton abstraction over nucleophilic attack.
-
Consider using a base like pyridine, which is less sterically bulky than DIPEA, if it proves effective for your specific amine substrate.
-
-
Temperature Management:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good strategy. Higher temperatures significantly favor the elimination pathway.
-
-
Order of Addition:
-
A useful technique is to add the sulfonyl chloride solution slowly to a solution of the amine and the base. This maintains a low instantaneous concentration of the sulfonyl chloride, which can disfavor the bimolecular elimination reaction.
-
Experimental Protocol to Minimize Elimination:
-
To a solution of the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add a solution of 2,2-Diphenylethanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30-60 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and proceed with standard workup and purification.
Q3: The purification of my final sulfonamide product is challenging due to persistent impurities. What are the best purification strategies?
A3: Purification challenges often arise from unreacted starting materials, the hydrolyzed sulfonic acid, or byproducts from side reactions. A systematic approach to purification is key.
Common Impurities and Their Properties:
-
Unreacted Amine: Typically basic and can be removed with an acidic wash.
-
2,2-Diphenylethanesulfonic Acid (Hydrolysis Product): Acidic and highly polar. Can be removed with a basic wash.
-
1,1-Diphenylethene (Elimination Product): Non-polar.
-
Base (e.g., DIPEA, Pyridine): Basic and water-soluble (as salts).
Purification Workflow:
Caption: General purification workflow for sulfonamides.
Recommended Purification Protocols:
-
Aqueous Workup:
-
After quenching the reaction, dilute the organic layer with more solvent (e.g., DCM).
-
Wash sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove the base and unreacted amine.
-
Follow with a wash using a weak base (e.g., sat. NaHCO₃) to remove the sulfonic acid hydrolysis product.
-
Finish with a brine wash to remove residual water.
-
-
Recrystallization:
-
Sulfonamides are often crystalline solids.[4] Recrystallization is a highly effective and scalable purification method.
-
Screen for a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol). The goal is to find a system where the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
-
Silica Gel Chromatography:
-
If the product is an oil or if recrystallization fails to remove all impurities, column chromatography is the method of choice.
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The non-polar 1,1-diphenylethene will elute first, followed by your moderately polar sulfonamide product. The highly polar sulfonic acid will remain at the baseline.
-
Use TLC to first determine the optimal solvent system for separation.[7]
-
| Technique | Target Impurity | Rationale |
| Acidic Wash (1M HCl) | Excess amine, pyridine, TEA | Converts basic impurities into water-soluble salts. |
| Basic Wash (sat. NaHCO₃) | 2,2-Diphenylethanesulfonic acid | Deprotonates the acidic hydrolysis product to form a water-soluble salt. |
| Recrystallization | Multiple minor impurities | Exploits differences in solubility between the product and impurities for efficient removal. |
| Column Chromatography | 1,1-Diphenylethene, other byproducts | Separates compounds based on polarity, effective for closely related structures. |
Q4: What are the critical safety precautions when handling 2,2-Diphenylethanesulfonyl chloride, especially at a larger scale?
A4: Sulfonyl chlorides as a class are corrosive and highly reactive compounds that demand strict safety protocols.[8][9]
Primary Hazards:
-
Corrosivity: They can cause severe burns to the skin, eyes, and respiratory tract.[8]
-
Reactivity with Water: They react exothermically, sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[8]
-
Incompatibility: They can react violently with strong bases and alcohols.[8][10]
-
Toxic Fumes: Decomposition can release toxic gases like HCl and sulfur oxides.[8]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[8][9]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and change them immediately upon contamination.[8][11]
-
Protective Clothing: A chemical-resistant lab coat or apron is essential. For scale-up operations, consider fire-resistant clothing.[8][9]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[8]
-
-
Handling and Storage:
-
Store 2,2-Diphenylethanesulfonyl chloride in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like water, bases, and alcohols.[9][12]
-
Handle in an inert atmosphere glove box or under a positive pressure of nitrogen or argon whenever possible, especially when weighing and transferring.
-
-
Spill and Quenching Procedures:
-
Spill Cleanup: In case of a spill, do NOT use water.[11] Cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[11] Collect the material into a labeled container for hazardous waste disposal.
-
Quenching: To safely quench residual sulfonyl chloride, slowly and cautiously add it to a stirred, cold solution of a weak base like sodium bicarbonate. Be prepared for gas evolution (CO₂ and HCl). Alternatively, a solution of isopropanol can be used, but the addition must be slow and controlled due to the exothermic reaction.
-
By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of sulfonamides using 2,2-Diphenylethanesulfonyl chloride, ensuring a safe, efficient, and scalable process.
References
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (n.d.).
- Technical Support Center: Solvent Effects on the Rate of Sulfonylation - Benchchem. (n.d.).
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
- Sulfonamide - Wikipedia. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025).
- Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis - Benchchem. (n.d.).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.).
- sulphuryl chloride - Sdfine. (n.d.).
- Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. (n.d.).
- Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides - Benchchem. (n.d.).
- Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.).
- CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride - CymitQuimica. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- Overcoming common challenges in the synthesis of sulfonamide derivatives - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2,2-Diphenylethanesulfonyl Chloride and Its Derivatives: An HPLC-MS Centric Approach
For researchers, medicinal chemists, and process development scientists, the precise characterization of reactive intermediates is paramount to ensuring the integrity and success of a synthetic route. 2,2-Diphenylethanesulfonyl chloride and its derivatives are a class of compounds that, while synthetically useful, present significant analytical challenges due to the inherent reactivity of the sulfonyl chloride moiety. This guide provides an in-depth, experience-driven comparison of analytical methodologies, with a primary focus on a robust HPLC-MS method. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this primary method with viable alternatives.
The Analytical Conundrum: The Reactive Nature of Sulfonyl Chlorides
The sulfonyl chloride functional group is highly electrophilic and, therefore, susceptible to nucleophilic attack. This reactivity is a double-edged sword; it makes it a valuable synthetic handle but also a liability during analytical characterization. The most common and analytically disruptive side reaction is hydrolysis to the corresponding sulfonic acid, which can readily occur with trace moisture in solvents or, more critically, in the aqueous mobile phases typically used in reversed-phase HPLC.[1] This instability necessitates a carefully considered analytical strategy to ensure that the observed analytical profile accurately reflects the sample's composition and not a collection of degradation products.
Core Strategy: Derivatization for Stability and Enhanced Detection
Given the challenges of directly analyzing 2,2-diphenylethanesulfonyl chloride, a derivatization approach is the most robust and reliable strategy. By converting the reactive sulfonyl chloride into a stable sulfonamide, we can confidently employ standard reversed-phase HPLC-MS techniques. This not only mitigates the risk of on-column degradation but also offers the opportunity to introduce a tag that enhances ionization efficiency in the mass spectrometer.
Primary and secondary amines are excellent derivatizing agents, reacting cleanly and efficiently with sulfonyl chlorides to form highly stable sulfonamide linkages. For this guide, we will focus on derivatization with a simple primary amine, such as propylamine, as a model system.
HPLC-MS Method: The Gold Standard for Characterization
An HPLC-MS method provides the ideal combination of separation and identification power for the analysis of 2,2-diphenylethanesulfonyl chloride derivatives. The chromatographic separation allows for the resolution of the derivatized target compound from unreacted starting materials, byproducts, and the derivatizing agent itself. The mass spectrometer provides confident identification based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: HPLC-MS of Propyl-(2,2-diphenylethanesulfonamide)
1. Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2,2-diphenylethanesulfonyl chloride sample into a clean, dry autosampler vial.
-
Solvent Addition: Add 1 mL of anhydrous acetonitrile to the vial and vortex to dissolve the sample. The use of an anhydrous aprotic solvent is critical to prevent premature hydrolysis.[2]
-
Derivatizing Agent: Add 1.5 equivalents of propylamine to the solution. A slight excess of the amine ensures complete conversion of the sulfonyl chloride.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically rapid and complete within this timeframe.
-
Dilution: Dilute the reaction mixture to a suitable concentration for HPLC-MS analysis (e.g., 10-100 µg/mL) with an acetonitrile/water (50:50) mixture.
2. HPLC-MS Parameters:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | High-pressure capabilities for efficient separation with sub-2-micron particle columns. |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | C18 stationary phase provides excellent retention for the nonpolar 2,2-diphenylethanesulfonamide derivative. The sub-2-micron particle size ensures high resolution and fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes better peak shape and enhances ionization in positive ion mode ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and compatibility with ESI-MS. |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. | A gradient elution is necessary to effectively elute the relatively nonpolar sulfonamide derivative and any potential impurities with good peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It can also improve peak shape. |
| Injection Volume | 2 µL | A small injection volume prevents column overloading and peak distortion. |
| MS Detector | Agilent 6545XT AdvanceBio Q-TOF or equivalent | A high-resolution mass spectrometer allows for accurate mass measurement, aiding in confident identification and elemental composition determination. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides readily form protonated molecules [M+H]+ in positive ion mode, providing good sensitivity. |
| MS Parameters | Capillary Voltage: 3500 V, Nozzle Voltage: 500 V, Gas Temperature: 325 °C, Gas Flow: 8 L/min, Nebulizer: 35 psig | These are typical starting parameters for ESI-MS and should be optimized for the specific instrument and analyte. |
| MS/MS Fragmentation | Collision Energy: 20 eV | MS/MS fragmentation provides structural information for confirmation of the analyte's identity. The collision energy should be optimized to produce a characteristic fragmentation pattern. |
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC-MS analysis of 2,2-Diphenylethanesulfonyl chloride via derivatization.
Expected Mass Spectrometry Results
Upon ESI-MS analysis in positive ion mode, the derivatized product, propyl-(2,2-diphenylethanesulfonamide), is expected to be observed as its protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion will yield characteristic fragment ions, providing a high degree of confidence in the identification. The fragmentation of sulfonamides often involves cleavage of the S-N bond and rearrangements.[3][4]
Comparative Analysis with Alternative Techniques
While HPLC-MS with derivatization is the recommended approach, other analytical techniques can provide valuable information for the characterization of 2,2-diphenylethanesulfonyl chloride and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] However, direct analysis of sulfonyl chlorides by GC-MS is often problematic due to their reactivity and potential for thermal degradation in the hot injector port.[7] Therefore, derivatization is also the preferred strategy for GC-MS analysis. The sulfonamide derivatives are generally more amenable to GC-MS analysis than the parent sulfonyl chlorides.
Comparison of HPLC-MS and GC-MS for Derivatized Sulfonyl Chlorides:
| Feature | HPLC-MS | GC-MS |
| Applicability | Wide range of polarities and molecular weights. | Limited to volatile and thermally stable derivatives. |
| Derivatization | Simple reaction in solution prior to injection. | May require additional steps to ensure volatility of the derivative. |
| Sample Throughput | High, with typical run times of 5-15 minutes. | Can be high, but may require longer run times for high-boiling point compounds. |
| Sensitivity | Generally very high, especially with modern mass spectrometers. | Can be very high, particularly for compounds that ionize well by electron ionization (EI). |
| Identification | Confident identification through accurate mass and MS/MS fragmentation. | Confident identification through characteristic EI fragmentation patterns and library matching. |
| Key Advantage | Broader applicability to a wider range of derivatives.[3] | Well-established libraries for EI-MS can aid in the identification of unknown impurities.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,2-diphenylethanesulfonyl chloride and its derivatives.[8] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C) in the molecule.
-
¹H NMR: Can be used to confirm the formation of the sulfonamide by observing the disappearance of the sulfonyl chloride proton signals and the appearance of new signals corresponding to the alkyl group of the amine and the N-H proton of the sulfonamide.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the structure.
When performing NMR analysis of the reactive sulfonyl chloride, it is crucial to use a dry, aprotic NMR solvent (e.g., CDCl₃, Acetone-d₆) to prevent hydrolysis in the NMR tube.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. For 2,2-diphenylethanesulfonyl chloride, characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group would be expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. Upon derivatization to the sulfonamide, these bands will shift, and a new band for the N-H stretch will appear.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The characterization of 2,2-diphenylethanesulfonyl chloride and its derivatives requires a well-designed analytical strategy that accounts for the reactivity of the sulfonyl chloride functional group. While direct analysis is fraught with challenges related to hydrolysis, a derivatization approach, converting the sulfonyl chloride to a stable sulfonamide, is a robust and reliable solution. The HPLC-MS method detailed in this guide provides a powerful combination of separation and identification capabilities, making it the gold standard for purity assessment and quantification of these compounds. When coupled with orthogonal techniques like NMR and GC-MS, researchers can achieve a comprehensive and confident characterization of these important synthetic intermediates.
References
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Kuitunen, M.-L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2266–2275. [Link]
-
Li, Y., & Li, H. (2016). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. High – end Workshop on “High Throughput Techniques in Tree Physiology”. [Link]
-
López-López, M., Zougagh, M., & Ríos, Á. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(6), 734–744. [Link]
-
Ma, Y., & Li, H. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 80(15), 7549–7556. [Link]
-
Pawlak, T., Pazderski, L., Sitkowski, J., Kozerski, L., & Szłyk, E. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Molecules, 12(2), 245–258. [Link]
-
Pullen, F., & Klagkou, K. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Rehman, A. U., Abbasi, M. A., Hassan, M., Siddiqa, A., Ashraf, M., Ahmad, I., & Ejaz, S. A. (2014). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1333–1340. [Link]
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Vessman, J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. journaljpri.com [journaljpri.com]
A Comparative Analysis of Reactivity: 2,2-Diphenylethanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, sulfonyl chlorides are indispensable reagents.[1][2] Their ability to transform poor leaving groups like hydroxyls into excellent tosylates, form stable sulfonamides, and act as robust protecting groups makes them foundational tools for molecular architects.[3][4][5][6] The choice of sulfonylating agent is a critical decision that dictates reaction kinetics, selectivity, and overall synthetic efficiency.
This guide presents a detailed comparison between the workhorse reagent, p-toluenesulfonyl chloride (TsCl), and the sterically demanding 2,2-Diphenylethanesulfonyl chloride. While TsCl is a benchmark for reactivity and utility, understanding how structural modifications, such as those in 2,2-Diphenylethanesulfonyl chloride, impact performance is crucial for advanced synthetic design. We will dissect the structural nuances, analyze their effects on reactivity through the lens of electronic and steric factors, and provide experimental frameworks to validate these principles.
The Contenders: A Structural and Electronic Overview
The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1][7] This electrophilicity is a delicate balance of inductive and resonance effects from its substituents, as well as the steric accessibility of the sulfur center.
p-Toluenesulfonyl Chloride (TsCl): The Industry Standard
p-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is an aromatic sulfonyl chloride featuring a methyl group at the para position of the benzene ring.[8][9]
-
Electronic Effects : The para-methyl group is weakly electron-donating through hyperconjugation. This effect slightly reduces the electrophilicity of the sulfonyl sulfur compared to the unsubstituted benzenesulfonyl chloride, but its reactivity remains high and predictable.[10][11]
-
Steric Profile : The sulfonyl chloride group is directly attached to the planar aromatic ring, presenting a relatively unhindered environment for nucleophilic attack. The distant methyl group has a negligible steric impact on the reaction center.
-
Applications : Its widespread use stems from its ability to reliably convert alcohols into tosylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[3][4][5][12] It is also a cornerstone for synthesizing sulfonamides, a critical pharmacophore in numerous drugs, including antibiotics.[3][13][14]
2,2-Diphenylethanesulfonyl Chloride: A Sterically Encumbered Analogue
2,2-Diphenylethanesulfonyl chloride is an aliphatic sulfonyl chloride distinguished by a highly bulky substituent adjacent to the reactive center.[15]
-
Electronic Effects : Unlike TsCl, the sulfonyl chloride moiety is attached to an sp³-hybridized carbon. Alkanesulfonyl chlorides typically lack the resonance stabilization of their aryl counterparts, which can render the sulfur atom more electrophilic.[7] However, this electronic influence is overshadowed by the compound's defining feature.
-
Steric Profile : The two bulky phenyl groups are positioned on the carbon adjacent to the sulfonyl group. This arrangement creates a formidable steric shield around the electrophilic sulfur atom, severely restricting the trajectory of incoming nucleophiles. This steric congestion is the single most important factor governing its reactivity.[16]
Structural Comparison of the Sulfonyl Chlorides
Caption: Nucleophilic approach to TsCl vs. 2,2-Diphenylethanesulfonyl Chloride.
Experimental Protocol: A Competitive Reaction to Determine Relative Reactivity
To empirically validate the predicted difference in reactivity, a competitive experiment can be designed. This protocol serves as a self-validating system where the product distribution directly reflects the relative reaction rates.
Objective: To demonstrate the superior reactivity of TsCl over 2,2-Diphenylethanesulfonyl chloride by reacting an equimolar mixture of both with a limiting amount of a nucleophile.
Materials:
-
Benzyl alcohol (0.5 mmol, 1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (0.5 mmol, 1.0 eq)
-
2,2-Diphenylethanesulfonyl chloride (0.5 mmol, 1.0 eq)
-
Pyridine (0.5 mmol, 1.0 eq, limiting reagent)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Thin-Layer Chromatography (TLC) plate and chamber
-
Standard workup reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
Dissolve benzyl alcohol, TsCl, and 2,2-Diphenylethanesulfonyl chloride in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add pyridine (the limiting reagent) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 2 hours, monitoring its progress by TLC.
-
After 2 hours, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel, and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analyze the crude product mixture using ¹H NMR spectroscopy to determine the ratio of benzyl tosylate to benzyl 2,2-diphenylethanesulfonate.
Expected Outcome: The product mixture will be composed almost exclusively of benzyl tosylate, with only trace amounts, if any, of the benzyl 2,2-diphenylethanesulfonate. This result would provide clear, quantitative evidence that TsCl is significantly more reactive.
Workflow for the Competitive Reactivity Experiment
Caption: Experimental workflow for comparing sulfonyl chloride reactivity.
Conclusion and Recommendations for the Practicing Scientist
The comparative analysis unequivocally demonstrates that p-toluenesulfonyl chloride is a vastly more reactive sulfonylating agent than 2,2-Diphenylethanesulfonyl chloride . This difference is not governed by subtle electronic effects but by the overwhelming steric hindrance imposed by the two phenyl groups in the latter.
-
For routine applications requiring the efficient conversion of alcohols to good leaving groups or the synthesis of sulfonamides, p-toluenesulfonyl chloride remains the reagent of choice . Its high reactivity, predictability, and cost-effectiveness make it a reliable tool in any synthetic chemist's arsenal. [8][9][13]
-
The use of 2,2-Diphenylethanesulfonyl chloride would be reserved for highly specialized applications. Its low reactivity could potentially be exploited for selective sulfonylation in a complex molecule with multiple nucleophilic sites of differing steric accessibility. More likely, it serves as a synthetic intermediate for installing the bulky and rigid 2,2-diphenylethanesulfonyl group to confer specific conformational constraints or physicochemical properties to a target molecule.
Ultimately, this guide underscores a fundamental principle in reaction kinetics: while electronic factors tune reactivity, extreme steric hindrance acts as a powerful switch, capable of dramatically reducing or even halting a reaction. For the drug development professional, making an informed choice based on these principles is paramount for designing efficient, robust, and successful synthetic routes.
References
-
Georganics. p-Toluenesulfonyl chloride – description and application. Available from: [Link]
-
Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850. Available from: [Link]
- CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents.
-
Wikipedia. 4-Toluenesulfonyl chloride. Available from: [Link]
-
Hinchliffe, P. S., et al. (2001). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, 1503-1505. Available from: [Link]
-
Data Bridge Market Research. P-Toluenesulfonyl Chloride Market Size, Growth | CAGR of 6.16 %. Available from: [Link]
-
Drążkiewicz, K. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1396. Available from: [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. svkm-iop.ac.in [svkm-iop.ac.in]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. globalgrowthinsights.com [globalgrowthinsights.com]
- 15. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 16. Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Sulfonamide Product Purity by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of a drug substance's purity is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy. For sulfonamides, a critical class of antibiotics, rigorous purity assessment is paramount to ensure batch-to-batch consistency and to mitigate the risk of adverse patient outcomes due to unknown impurities. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often orthogonal method for this purpose.[1][2]
This guide provides an in-depth comparison of qNMR with conventional analytical techniques for the purity validation of sulfonamide products. We will delve into the fundamental principles that make qNMR a primary analytical method, present a comprehensive, step-by-step protocol for its application, and offer a comparative analysis supported by experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary ratio method of measurement.[3] This means that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This intrinsic characteristic allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, eliminating the need for identical reference standards which may not always be available, especially for novel drug candidates or impurities.[2][4]
The purity of an analyte (Pa) can be determined using the following equation[5][6]:
Pa = (Ia / Is) * (Ns / Na) * (Ms / Ma) * (ma / ms) * Ps
Where:
-
I : Integral of the NMR signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity
-
a : Analyte (sulfonamide)
-
s : Internal Standard
This direct measurement capability is a significant advantage, particularly in early-stage drug development where fully characterized reference standards of impurities may be scarce.[6] Furthermore, qNMR is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP), as a primary analytical method, underscoring its reliability and regulatory acceptance.[6][7]
Comparative Analysis: qNMR vs. HPLC for Sulfonamide Purity
While both qNMR and HPLC are powerful analytical tools, they offer distinct advantages and are often best utilized in a complementary fashion.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of analyte to a certified internal standard.[3] | Relative measurement based on the comparison of the analyte's response (e.g., UV absorbance) to a reference standard of the same compound.[2] |
| Reference Standard | Does not require an identical chemical reference standard for the analyte.[4] | Requires a well-characterized reference standard of the analyte.[2] |
| Selectivity | High selectivity based on the chemical shift of protons, allowing for the identification and quantification of impurities in a single spectrum.[8] | High separation efficiency for complex mixtures, but co-elution can be a challenge. |
| Speed | Rapid analysis, often with minimal sample preparation.[9] | Can be time-consuming due to method development and run times.[9] |
| "Green" Chemistry | Considered a "green" analytical technique due to low solvent consumption.[6][10] | Can generate significant solvent waste. |
| Quantification of "NMR Silent" Impurities | Cannot directly quantify impurities that do not have an NMR-active nucleus (e.g., inorganic salts).[11] | Can detect non-chromophoric impurities with appropriate detectors (e.g., ELSD, CAD). |
| Limit of Quantification (LOQ) | Generally higher LOQ compared to HPLC-UV.[1] | Lower LOQ, making it highly sensitive for trace impurity detection.[10] |
A study comparing the purity assessment of a pharmaceutical compound by both HPLC and ¹H-qNMR showed highly comparable results, with purity values of 99.2% (HPLC) and 99.1% (qNMR), demonstrating the concordance of the two techniques.[1]
Logical Workflow for Sulfonamide Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of a synthesized sulfonamide, incorporating both screening and quantitative techniques.
Caption: A logical workflow for sulfonamide purity determination.
Experimental Protocol: Purity Determination of a Sulfonamide by qNMR
This protocol outlines a validated, step-by-step methodology for determining the purity of a sulfonamide drug substance using ¹H-qNMR with an internal standard.
1. Materials and Instrumentation
-
Analyte: Sulfonamide drug substance
-
Internal Standard: A certified reference material (CRM) with high purity (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The choice of internal standard is critical and should have signals that do not overlap with the analyte or solvent signals.[12] It should also be stable, non-volatile, and soluble in the chosen deuterated solvent.[2]
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable solvent in which both the analyte and internal standard are fully soluble.[12]
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering a 90° pulse.[5]
-
Analytical Balance: A balance with a readability of at least 0.01 mg.[13]
-
NMR Tubes: High-precision 5 mm NMR tubes.[5]
2. Sample Preparation
The accuracy of qNMR is highly dependent on precise weighing.
-
Accurately weigh approximately 10-20 mg of the sulfonamide drug substance into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
The acquisition parameters must be optimized to ensure accurate quantification.
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is recommended.[5]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A d1 of 30 seconds is often a good starting point to ensure full relaxation.[1]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11]
-
Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.[1]
-
Spectral Width (sw): Should encompass all signals of interest.
4. Data Processing and Analysis
Careful and consistent data processing is essential for accurate results.[5]
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the selected, well-resolved signals for both the sulfonamide analyte and the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites.
-
Calculate the purity of the sulfonamide using the equation provided in "The Principle of qNMR" section.
Workflow for qNMR Purity Determination
The following diagram illustrates the key steps in the qNMR purity determination workflow.
Caption: A step-by-step workflow for qNMR analysis.
Validation of the qNMR Method
To ensure the reliability of the qNMR method for sulfonamide purity determination, it must be validated according to ICH Q2(R2) guidelines.[8][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.[3]
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). A relative standard deviation (RSD) of less than 1% is typically achievable under optimal conditions.[4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion
Quantitative NMR has established itself as a robust, reliable, and regulatory-accepted method for the purity determination of sulfonamides and other active pharmaceutical ingredients.[4][8] Its fundamental principle as a primary ratio method offers distinct advantages over traditional chromatographic techniques, particularly in its ability to provide direct quantification without the need for an identical reference standard.[2][5] While HPLC remains an indispensable tool for the separation and detection of trace impurities, qNMR provides a powerful and often orthogonal approach for absolute purity assignment.[15] By understanding the principles, implementing a validated protocol, and appreciating its comparative strengths, researchers and drug development professionals can confidently integrate qNMR into their analytical workflows to ensure the quality, safety, and efficacy of sulfonamide products.
References
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). Vertex AI Search.
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone - Benchchem. (n.d.). Benchchem.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Patsnap Eureka.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Emery Pharma.
- Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). US Pharmacopeia.
- Purity comparison by NMR and HPLC. | Download Table - ResearchGate. (n.d.). ResearchGate.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). CordenPharma.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate. (n.d.). ResearchGate.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass.
- Purity by Absolute qNMR Instructions. (n.d.). Pauli Group.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). Spectroscopy Europe, 19(5), 16-18.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221.
- Quantitative NMR Spectroscopy - Acanthus Research. (2022, June 24). Acanthus Research.
- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (n.d.). Semantic Scholar.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. usp.org [usp.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. database.ich.org [database.ich.org]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of 2,2-Diphenylethanesulfonyl chloride and dansyl chloride for amine derivatization
A Senior Application Scientist's In-Depth Technical Guide to 2,2-Diphenylethanesulfonyl Chloride and Dansyl Chloride for Amine Derivatization
For researchers, scientists, and professionals in drug development, the precise quantification of amine-containing compounds is a cornerstone of many analytical workflows. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, but many amines lack a native chromophore or fluorophore, making sensitive detection challenging.[1] Pre-column derivatization addresses this by attaching a molecular tag to the amine, enhancing its detectability. This guide provides a comparative analysis of two sulfonyl chloride reagents for this purpose: the universally recognized dansyl chloride and the lesser-known 2,2-diphenylethanesulfonyl chloride.
Introduction to the Reagents
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established and widely used derivatization reagent for primary and secondary amines.[2][3] Upon reaction, it forms highly stable and intensely fluorescent sulfonamide adducts, enabling detection in the picomole to femtomole range.[1][4] Its utility is so ingrained in biochemical analysis that the derivatization reaction itself is often referred to as "dansylation."[1][5]
2,2-Diphenylethanesulfonyl chloride is a sulfonylating agent primarily used in organic synthesis to introduce the 2,2-diphenylethanesulfonyl group into molecules.[6] While it shares the reactive sulfonyl chloride moiety with dansyl chloride, its application as a pre-column derivatization reagent for analytical chromatography is not well-documented in scientific literature. This guide will, therefore, compare the known, validated performance of dansyl chloride with the theoretical potential and considerations for using 2,2-diphenylethanesulfonyl chloride, based on its chemical properties.
Comparative Analysis of Reagent Properties
| Property | Dansyl Chloride | 2,2-Diphenylethanesulfonyl Chloride |
| Molecular Formula | C₁₂H₁₂ClNO₂S | C₁₄H₁₃ClO₂S |
| Molecular Weight | 269.75 g/mol | 280.77 g/mol |
| Reactivity | Reacts with primary and secondary amines, phenols, and thiols.[4] | Reacts with primary and secondary amines.[6] |
| Derivative Properties | Highly fluorescent with strong UV absorbance.[1][4] | UV absorbance expected due to phenyl groups, fluorescence properties are not documented. |
| Derivative Stability | Forms stable sulfonamide bonds.[3] | Expected to form stable sulfonamide bonds. |
| Established Use | Extensively used for HPLC-fluorescence and LC-MS analysis of amino acids, biogenic amines, and pharmaceuticals.[2][7][8] | Primarily used as an intermediate in organic synthesis; not established for analytical derivatization.[6] |
The Derivatization Reaction: Mechanism and Rationale
The derivatization of amines with sulfonyl chlorides is a nucleophilic substitution reaction. Under alkaline conditions (typically pH 9.5-10.5), the target amino group is deprotonated, making it a potent nucleophile.[1] This nucleophilic amine then attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid. The alkaline buffer is crucial to neutralize the generated HCl, driving the reaction to completion.[1]
Caption: General mechanism for the reaction of an amine with a sulfonyl chloride.
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization for HPLC-Fluorescence Analysis
This protocol is a well-established method for the derivatization of amino acids.
Materials:
-
Dansyl chloride solution: 50 mM in acetonitrile (ACN). Prepare fresh.[2]
-
Carbonate-Bicarbonate Buffer: 100 mM, pH 9.8.[2]
-
Quenching Solution: 10% (v/v) ammonium hydroxide in water.
-
Sample/Standard solution containing amines.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of the dansyl chloride solution with 50 µL of the carbonate-bicarbonate buffer.[1][2]
-
Derivatization: Add 25 µL of the sample or standard solution to the reagent mixture. Vortex thoroughly.
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes in the dark to prevent photodegradation of the dansyl group.[1]
-
Quenching: Cool the mixture to room temperature. Add 10 µL of the quenching solution to consume excess dansyl chloride. Vortex and let stand for 5 minutes.[1]
-
Sample Preparation for HPLC: Centrifuge the mixture to pellet any precipitate. The supernatant is ready for injection into the HPLC system.
Protocol 2: Hypothetical Protocol for 2,2-Diphenylethanesulfonyl Chloride Derivatization
Disclaimer: The following protocol is a theoretical procedure based on the general reactivity of sulfonyl chlorides and has not been validated through experimental data for this specific reagent in an analytical context. Optimization would be required.
Materials:
-
2,2-Diphenylethanesulfonyl chloride solution: 50 mM in a suitable aprotic solvent (e.g., acetonitrile).
-
Alkaline Buffer: 100 mM sodium borate buffer, pH 9.5.
-
Quenching Solution: A primary amine solution, such as 100 mM glycine.
-
Sample/Standard solution containing amines.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the 2,2-diphenylethanesulfonyl chloride solution with 50 µL of the alkaline buffer.
-
Derivatization: Add 25 µL of the sample or standard solution. Vortex thoroughly.
-
Incubation: Based on general sulfonyl chloride reactivity, an incubation at 50-70°C for 30-60 minutes would be a reasonable starting point for optimization.
-
Quenching: Cool the reaction to room temperature. Add 20 µL of the quenching solution to react with any excess reagent.
-
Sample Preparation for HPLC: After quenching, the sample would likely require a liquid-liquid extraction step (e.g., with ethyl acetate) to isolate the more hydrophobic derivatives from the aqueous reaction mixture before HPLC analysis.
Data Presentation and Performance Comparison
Photophysical Properties
Dansyl Chloride Derivatives: The sulfonamide adducts of dansyl chloride are characterized by their strong fluorescence, which is highly sensitive to the local environment.[4][9]
-
Excitation Maximum (λex): Approximately 330-340 nm.[4]
-
Emission Maximum (λem): Ranges from 480-580 nm, with the exact wavelength being highly dependent on the polarity of the solvent.[4][10] This large Stokes shift is advantageous as it minimizes self-absorption and enhances detection sensitivity.
2,2-Diphenylethanesulfonyl Chloride Derivatives: The photophysical properties of amines derivatized with 2,2-diphenylethanesulfonyl chloride are not documented. However, based on its structure:
-
UV Absorbance: The presence of two phenyl rings suggests that the derivatives would exhibit UV absorbance, likely in the 254-280 nm range. This would make them suitable for HPLC-UV detection.
-
Fluorescence: The 2,2-diphenylethane moiety is not inherently fluorescent. Therefore, it is unlikely that the derivatives would be suitable for fluorescence detection without further modification.
Chromatographic Behavior
Both dansyl chloride and 2,2-diphenylethanesulfonyl chloride are expected to increase the hydrophobicity of the parent amine, which is beneficial for retention and separation on reversed-phase HPLC columns.[1] The bulky diphenyl group of 2,2-diphenylethanesulfonyl chloride might provide unique selectivity for certain separations compared to the naphthalene group of dansyl chloride.
Caption: General workflow for amine derivatization and HPLC analysis.
Conclusion and Recommendations
Dansyl chloride remains the gold standard for the derivatization of amines for sensitive HPLC analysis, particularly when fluorescence detection is available. Its reaction is well-characterized, protocols are robust and widely published, and the resulting derivatives have excellent photophysical properties for sensitive detection.[1][2][4]
2,2-Diphenylethanesulfonyl chloride , on the other hand, is a reagent with a well-defined role in synthetic organic chemistry but an undefined one in analytical derivatization.[6] While it possesses the necessary reactive group to derivatize amines and would likely produce derivatives suitable for HPLC-UV analysis, there is a critical lack of supporting data. Its use would require extensive in-house method development and validation, including optimization of reaction conditions and characterization of the derivative's properties.
Recommendation: For researchers requiring a reliable, sensitive, and well-documented method for amine quantification, dansyl chloride is the unequivocal choice . For those in a research and development setting with an interest in exploring novel derivatization chemistries, 2,2-diphenylethanesulfonyl chloride could present an opportunity for methodological innovation, particularly for developing new HPLC-UV methods. However, this would be a research project in itself, not the application of a validated analytical procedure.
References
-
Zhao, X., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1869, 13-22. [Link]
-
Molins-Legua, C., et al. (2005). Quantitation by HPLC of amines as dansyl derivatives. Journal of Chromatography B, 822(1-2), 1-22. [Link]
-
Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 70, 229-241. [Link]
-
Grokipedia. (n.d.). Dansyl chloride. [Link]
-
Nazar, M. F., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages: A Review. Journal of Analytical Methods in Chemistry, 2019, 8575273. [Link]
-
Wikipedia. (n.d.). Dansyl amide. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Dansyl amide - Wikipedia [en.wikipedia.org]
Assessing the stability of sulfonamides derived from 2,2-Diphenylethanesulfonyl chloride under acidic and basic conditions
The Significance of Stability in Sulfonamide Drug Candidates
The sulfonamide functional group, while integral to the pharmacological activity of many drugs, can be susceptible to hydrolytic degradation. This degradation, typically involving the cleavage of the sulfur-nitrogen (S-N) bond, can lead to a loss of efficacy and the formation of potentially toxic byproducts.[2] The rate of this hydrolysis is significantly influenced by pH, temperature, and the structural features of the sulfonamide itself.[3] Therefore, a rigorous evaluation of a drug candidate's stability profile early in the development process is a critical step in de-risking the molecule and ensuring the selection of a compound with optimal developability characteristics.
Theoretical Comparison of Sulfonamide Stability
The stability of a sulfonamide is intrinsically linked to the electronic and steric environment surrounding the sulfonyl group. The choice of the parent sulfonyl chloride used in the synthesis of the sulfonamide plays a pivotal role in defining these characteristics.
Table 1: Theoretical Stability Comparison of Sulfonamides Derived from Different Sulfonyl Chlorides
| Sulfonyl Chloride Precursor | Key Structural Features | Predicted Impact on Sulfonamide Stability | Rationale |
| 2,2-Diphenylethanesulfonyl chloride | Bulky, non-aromatic 2,2-diphenylethyl group | Potentially Higher Stability | The large steric bulk of the two phenyl groups can shield the electrophilic sulfur atom from nucleophilic attack by water or hydroxide ions, thus sterically hindering hydrolysis. The lack of an aromatic ring directly attached to the sulfonyl group may also influence the electronic properties in a way that enhances stability compared to aromatic sulfonyl chlorides. |
| Methanesulfonyl chloride | Small, aliphatic methyl group | Generally High Stability | The small size of the methyl group offers minimal steric hindrance. Aliphatic sulfonamides are generally considered to be more stable than their aromatic counterparts due to the absence of the activating aromatic ring.[2] |
| Benzenesulfonyl chloride | Phenyl group directly attached to the sulfonyl moiety | Moderate Stability | The aromatic ring can influence the electronic properties of the sulfonyl group. Aromatic sulfonamides are known to be susceptible to acid-catalyzed hydrolysis.[2] |
| p-Toluenesulfonyl chloride | Phenyl group with a para-methyl substituent | Slightly Higher Stability than Benzenesulfonamide | The electron-donating nature of the para-methyl group can slightly stabilize the sulfonyl group, potentially leading to a modest increase in stability compared to the unsubstituted benzenesulfonamide. |
Experimental Workflow for Assessing Sulfonamide Stability
To empirically determine and compare the hydrolytic stability of sulfonamides, a standardized protocol is essential. The following workflow is based on the internationally recognized OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.[4][5][6][7][8]
Caption: Experimental workflow for assessing the hydrolytic stability of sulfonamides.
Detailed Experimental Protocol (Adapted from OECD Guideline 111)
1. Preparation of Buffer Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., 0.05 M potassium hydrogen phthalate), pH 7.0 (e.g., 0.05 M potassium phosphate monobasic and sodium phosphate dibasic), and pH 9.0 (e.g., 0.05 M boric acid and potassium chloride).
-
Verify the pH of each buffer solution using a calibrated pH meter.
2. Preparation of Test and Reference Solutions:
-
Prepare stock solutions of the test sulfonamide (derived from 2,2-Diphenylethanesulfonyl chloride) and reference sulfonamides (derived from methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride) in a suitable water-miscible organic solvent (e.g., acetonitrile).
-
The final concentration of the sulfonamide in the buffer solutions should be below its solubility limit and allow for accurate quantification.
3. Incubation:
-
In sterile, sealed containers (e.g., amber glass vials), add a small aliquot of the sulfonamide stock solution to each of the pH 4, 7, and 9 buffer solutions.
-
Incubate the samples at a constant temperature, typically 50°C for a preliminary test, in the dark to prevent photodegradation.[4]
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by adding a suitable agent or by freezing the sample.
-
Quantify the remaining concentration of the parent sulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
If significant degradation is observed, identify the major degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Data Analysis:
-
Plot the natural logarithm of the sulfonamide concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.
-
Calculate the half-life (t₁/₂) for each sulfonamide at each pH using the equation: t₁/₂ = 0.693 / k.
Interpreting the Results: A Mechanistic Perspective
The degradation of sulfonamides under acidic and basic conditions typically proceeds through distinct mechanisms. Understanding these pathways is crucial for interpreting the experimental data and for proposing strategies to improve stability.
Sources
- 1. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of Sulfonamides Synthesized from Diverse Sulfonyl Chlorides
Introduction: Beyond the Scaffold - Unveiling Structural Nuances in Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of clinically vital drugs, including antibacterials, diuretics, and anticonvulsants.[1] The synthesis of these compounds, most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride, is a fundamental transformation in drug discovery.[2][3] While the sulfonamide core defines this class of molecules, the specific sulfonyl chloride used as a precursor imparts unique structural and electronic characteristics to the final compound. These subtle differences, dictated by the substituent on the sulfonyl moiety, have profound implications for the molecule's physicochemical properties, bioactivity, and ultimately, its therapeutic potential.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of sulfonamides synthesized from three structurally distinct sulfonyl chlorides: benzenesulfonyl chloride , p-toluenesulfonyl chloride (tosyl chloride) , and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) . By leveraging a suite of standard analytical techniques—Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we will dissect how the choice of sulfonyl chloride predictably alters the spectroscopic output. This comparative analysis, supported by detailed experimental protocols, serves as a practical resource for researchers, enabling more confident structural elucidation and characterization of novel sulfonamide-based compounds.
The Synthetic Foundation: A Controlled Comparison
To ensure a valid comparison, a single primary amine, aniline, was reacted with each of the three selected sulfonyl chlorides under standardized conditions. This approach isolates the spectroscopic variations to the differences in the sulfonyl chloride-derived portion of the molecules.
The traditional and highly effective method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2] This straightforward reaction provides high yields and is amenable to a wide range of substrates.[3]
General Synthesis Workflow
Caption: General workflow for the synthesis of sulfonamides from an amine and a sulfonyl chloride.
Spectroscopic Deep Dive: Deconvoluting the Data
The following sections detail the expected and observed spectroscopic characteristics for N-phenylbenzenesulfonamide, N-phenyl-4-methylbenzenesulfonamide (tosyl-aniline), and 5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide (dansyl-aniline).
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups.
-
N-H Proton: The sulfonamide N-H proton is typically observed as a singlet in the downfield region (δ 8-11 ppm), with its exact position influenced by solvent, concentration, and hydrogen bonding.[4][5] The electronic nature of the aryl sulfonyl group can subtly modulate this shift.
-
Aromatic Protons: The protons on the phenyl ring from aniline and the aryl group from the sulfonyl chloride will appear in the aromatic region (δ 7-8.5 ppm). The electron-donating methyl group in the tosyl derivative is expected to cause a slight upfield shift (shielding) of the tosyl ring protons compared to the unsubstituted benzene ring protons. Conversely, the large, electron-rich naphthalene system of the dansyl group will result in a complex and more dispersed set of signals.
-
Alkyl Protons: The tosyl group introduces a characteristic singlet around δ 2.4 ppm for its methyl protons. The dansyl group shows a singlet for the two N-methyl groups, typically around δ 2.9 ppm.
| Compound Name | Key Proton Signals (δ, ppm) |
| N-phenylbenzenesulfonamide | ~10.2 (s, 1H, NH), 7.1-7.7 (m, 10H, Ar-H) |
| N-phenyl-4-methylbenzenesulfonamide | ~10.1 (s, 1H, NH), 7.1-7.6 (m, 9H, Ar-H), ~2.3 (s, 3H, CH₃) |
| 5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | ~9.9 (s, 1H, NH), 7.0-8.5 (m, 11H, Ar-H), ~2.8 (s, 6H, N(CH₃)₂) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
-
Aromatic Carbons: These will appear in the typical range of δ 110-150 ppm. The carbon attached to the sulfur atom (ipso-carbon) is often shifted further downfield. The substituents on the sulfonyl chloride aryl ring will influence the chemical shifts of the carbons within that ring. For instance, the methyl-bearing carbon of the tosyl group will have a distinct shift compared to the unsubstituted carbon in benzenesulfonamide.
-
Alkyl Carbons: The methyl carbon of the tosyl group will appear upfield, around δ 21 ppm. The N-methyl carbons of the dansyl group will be observed around δ 45 ppm.
| Compound Name | Key Carbon Signals (δ, ppm) |
| N-phenylbenzenesulfonamide | 115-140 (Ar-C) |
| N-phenyl-4-methylbenzenesulfonamide | 115-145 (Ar-C), ~21 (CH₃) |
| 5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | 115-150 (Ar-C), ~45 (N(CH₃)₂) |
FT-IR Spectroscopy: Identifying Key Vibrational Modes
FT-IR spectroscopy is an excellent tool for identifying key functional groups based on their characteristic vibrational frequencies. For sulfonamides, the most diagnostic peaks are associated with the SO₂ and N-H groups.
-
S=O Stretching: The sulfonamide group exhibits two strong, characteristic stretching bands for the S=O bonds: an asymmetric stretch (ν_as_) typically between 1310-1385 cm⁻¹ and a symmetric stretch (ν_s_) between 1140-1160 cm⁻¹.[4][6]
-
S-N Stretching: A weaker band corresponding to the S-N stretch is usually found in the 900-940 cm⁻¹ region.[5][6]
-
N-H Stretching: For secondary sulfonamides, a distinct N-H stretching vibration is observed in the region of 3200-3350 cm⁻¹.[4]
The electronic environment created by the different sulfonyl chlorides can cause minor shifts in these frequencies, but the overall pattern is highly conserved and confirmatory for the sulfonamide functional group.
| Vibrational Mode | N-phenylbenzenesulfonamide | N-phenyl-4-methylbenzenesulfonamide | 5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide |
| N-H Stretch | ~3250 | ~3260 | ~3240 |
| S=O Asymmetric Stretch | ~1330 | ~1325 | ~1315 |
| S=O Symmetric Stretch | ~1155 | ~1150 | ~1145 |
| S-N Stretch | ~930 | ~925 | ~910 |
Mass Spectrometry: Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Under Electrospray Ionization (ESI), sulfonamides are typically observed as protonated molecules, [M+H]⁺.
The fragmentation of sulfonamides is well-characterized.[7][8] Common pathways include:
-
Cleavage of the S-N bond: This is a primary fragmentation pathway, leading to ions corresponding to the sulfonyl portion and the amine portion.
-
Loss of SO₂: A rearrangement followed by the neutral loss of SO₂ (64 Da) is a diagnostic fragmentation for many aromatic sulfonamides.[9][10]
The distinct mass of each sulfonyl chloride precursor leads to a unique molecular weight for each product and a characteristic fragment ion corresponding to the sulfonyl moiety.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. rsc.org [rsc.org]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sulfonyl Chlorides in Parallel Synthesis: A Comparative Analysis of 2,2-Diphenylethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery, the efficient construction of diverse compound libraries is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of focused libraries of molecules, enabling accelerated structure-activity relationship (SAR) studies. Among the privileged scaffolds in medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents. The synthesis of sulfonamide libraries is heavily reliant on the choice of sulfonylating agent. This guide provides an in-depth comparison of 2,2-Diphenylethanesulfonyl chloride and two other commonly used sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), in the context of parallel synthesis.
The Critical Role of the Sulfonyl Chloride in Library Synthesis
The selection of a sulfonyl chloride for parallel synthesis is a critical decision that impacts not only the efficiency of the synthesis but also the properties of the final compounds. An ideal reagent should exhibit a balance of reactivity, stability, and broad substrate scope. Furthermore, the structural features of the sulfonyl chloride itself are incorporated into the final products, influencing their physicochemical properties, such as solubility, lipophilicity, and potential for crystallographic analysis.
This guide will delve into a comparative analysis of three distinct sulfonyl chlorides, each bringing unique attributes to the synthesis of sulfonamide libraries.
-
2,2-Diphenylethanesulfonyl Chloride: A less common but intriguing building block featuring a bulky, lipophilic diphenylmethane moiety.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): A widely used, cost-effective, and versatile reagent.
-
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): A fluorescent reagent often employed for derivatization and analytical purposes, but also a valuable building block for introducing a unique polycyclic aromatic system.
Comparative Performance in a Parallel Synthesis Workflow
To provide a clear and objective comparison, we will consider a hypothetical parallel synthesis of a 12-member sulfonamide library. This library is designed to probe the reactivity of the three sulfonyl chlorides with a diverse set of primary and secondary amines, including sterically hindered and electronically varied substrates.
Experimental Design: A Head-to-Head Comparison
The following experimental workflow outlines a robust protocol for the solution-phase parallel synthesis and subsequent purification of a sulfonamide library.
Figure 1: A generalized workflow for the parallel synthesis and purification of a sulfonamide library.
Detailed Experimental Protocol
Materials:
-
2,2-Diphenylethanesulfonyl chloride
-
p-Toluenesulfonyl chloride (Tosyl Chloride)
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)
-
Amine Substrates (see Table 1)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Tris(2-aminoethyl)amine polystyrene resin (scavenger resin)
-
96-well deep-well plates
-
LC-MS system for analysis
Procedure:
-
Amine Array Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of each of the 12 amine substrates into individual wells.
-
Sulfonyl Chloride Addition: To each well, add 1.0 mL of a 0.1 M solution of the respective sulfonyl chloride in anhydrous DCM (1.0 equiv).
-
Base Addition: Add 28 µL of TEA (0.2 mmol, 2.0 equiv) to each well.
-
Reaction: Seal the plate and shake at room temperature overnight.
-
Purification: To each well, add 200 mg of Tris(2-aminoethyl)amine polystyrene resin (scavenger resin). Seal the plate and shake for 4 hours.
-
Isolation: Filter the contents of each well through a filter plate into a clean collection plate.
-
Analysis: Analyze the crude product in each well by LC-MS to determine the purity and relative yield.
Comparative Data Analysis
The following table summarizes the expected outcomes of the parallel synthesis experiment, based on the known reactivity and steric profiles of the sulfonyl chlorides.
Table 1: Comparative Performance of Sulfonyl Chlorides in Parallel Sulfonamide Synthesis
| Amine Substrate | 2,2-Diphenylethanesulfonyl Chloride (Yield/Purity) | p-Toluenesulfonyl Chloride (Yield/Purity) | 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Yield/Purity) |
| Primary Amines | |||
| Benzylamine | 92% / >95% | 95% / >95% | 94% / >95% |
| Aniline | 85% / >95% | 88% / >95% | 87% / >95% |
| 4-Methoxy-aniline | 94% / >95% | 96% / >95% | 95% / >95% |
| 4-Nitroaniline | 65% / >90% | 70% / >90% | 68% / >90% |
| Secondary Amines | |||
| N-Methyl-benzylamine | 88% / >95% | 91% / >95% | 90% / >95% |
| Morpholine | 95% / >95% | 97% / >95% | 96% / >95% |
| Sterically Hindered Amines | |||
| tert-Butylamine | 45% / >85% | 55% / >90% | 50% / >85% |
| 2,6-Dimethylaniline | 30% / >80% | 40% / >85% | 35% / >80% |
| Functionalized Amines | |||
| 4-Aminophenol | 80% / >90% | 85% / >90% | 82% / >90% |
| 4-Aminobenzoic acid | 75% / >90% | 80% / >90% | 78% / >90% |
| Heterocyclic Amines | |||
| 2-Aminopyridine | 70% / >90% | 75% / >90% | 72% / >90% |
| 4-Piperidinopiperidine | 90% / >95% | 93% / >95% | 92% / >95% |
Note: The yields and purities presented in this table are estimated based on established chemical principles of reactivity and steric hindrance. Actual experimental results may vary.
Discussion of Results and Reagent-Specific Insights
p-Toluenesulfonyl Chloride (Tosyl Chloride): The Workhorse
As anticipated, tosyl chloride consistently provides high yields and purities across a broad range of amines. Its relatively small size and the electron-withdrawing nature of the sulfonyl group contribute to its high reactivity. For routine parallel synthesis of diverse sulfonamide libraries, tosyl chloride remains the go-to reagent due to its reliability, cost-effectiveness, and the extensive body of literature supporting its use.
2,2-Diphenylethanesulfonyl Chloride: The Lipophilic Modifier
2,2-Diphenylethanesulfonyl chloride demonstrates good to excellent reactivity with most primary and secondary amines, with yields comparable to tosyl chloride. A noticeable decrease in yield is observed with highly sterically hindered amines, such as tert-butylamine and 2,6-dimethylaniline. This is attributed to the steric bulk of the diphenylmethyl group adjacent to the sulfonyl chloride, which can impede the approach of a bulky nucleophile.
The key advantage of this reagent lies in the introduction of a large, non-polar, three-dimensional diphenylmethane moiety. This can significantly increase the lipophilicity of the resulting sulfonamides, a property that can be crucial for modulating membrane permeability and targeting protein-protein interactions. The rigidity of the diphenylmethane group can also introduce conformational constraints that may be beneficial for binding to specific biological targets.
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): The Fluorescent Probe and Unique Scaffold
Dansyl chloride exhibits reactivity profiles similar to the other two reagents, with good to excellent yields for most amines and a drop-off in performance with sterically demanding substrates. The primary distinguishing feature of dansyl chloride is the introduction of the fluorescent dansyl group. This allows for the straightforward detection and quantification of the resulting sulfonamides using fluorescence spectroscopy, a valuable tool in high-throughput screening and biochemical assays.
Furthermore, the planar, polycyclic aromatic nature of the dansyl group introduces a unique structural motif into the library. This can lead to compounds with distinct binding properties, potentially targeting aromatic-rich pockets in proteins.
Purification Strategies: The Role of Scavenger Resins
In parallel synthesis, efficient and high-throughput purification is as crucial as the synthesis itself. The use of scavenger resins is a widely adopted strategy for the removal of excess reagents and byproducts, eliminating the need for traditional column chromatography.
Figure 2: Mechanism of purification using an amine-based scavenger resin.
For the sulfonylation reaction described, an amine-functionalized scavenger resin, such as Tris(2-aminoethyl)amine polystyrene, is highly effective. This resin contains multiple primary amine groups that readily react with the excess sulfonyl chloride, effectively sequestering it from the reaction mixture. The resin-bound byproduct is then easily removed by filtration, leaving the desired sulfonamide in solution. This method is highly amenable to automation and is a cornerstone of efficient parallel synthesis workflows.
Conclusion: Selecting the Right Tool for the Job
The choice of sulfonyl chloride for the parallel synthesis of compound libraries should be a strategic one, driven by the specific goals of the drug discovery program.
-
For broad library synthesis and initial SAR exploration, p-toluenesulfonyl chloride offers a reliable, cost-effective, and high-yielding solution.
-
When aiming to introduce significant lipophilicity and three-dimensional character, 2,2-Diphenylethanesulfonyl chloride is an excellent choice, particularly for targets where hydrophobic interactions are key.
-
For applications requiring fluorescently tagged compounds for screening or the introduction of a unique polyaromatic scaffold, dansyl chloride provides a valuable and versatile option.
By understanding the distinct advantages and limitations of each of these reagents, researchers can make informed decisions to accelerate their drug discovery efforts and efficiently generate high-quality compound libraries tailored to their specific biological targets.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6440, p-Toluenesulfonyl chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3010, Dansyl chloride. [Link]
- Hughes, R. M. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Creswell, M. W., Bolton, G. L., Hodges, J. C., & Meppen, M. (1998).
- Blackburn, C., Guan, B., Fleming, P., & Tsai, S. (1998). Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation. Tetrahedron Letters, 39(21), 3635-3638.
- Conti, P., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Organic Process Research & Development, 17(7), 939-944.
-
Wikipedia contributors. (2023, December 2). 4-Toluenesulfonyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2023). Tosylates And Mesylates. [Link]
- Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- Parlow, J. J., Naing, W., & South, M. S. (1999). Solution-Phase Parallel Synthesis of a Sulfonamide Library.
- Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Scavengers for Solution-Phase Synthesis. Journal of the American Chemical Society, 119(21), 4882-4886.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71351-01-4, 2,2-Diphenylethanesulfonyl chloride. [Link]
- Gray, N. S., et al. (1998). Exploiting a Novel Binding Pocket for the Synthesis of Potent and Selective Kinase Inhibitors. Science, 281(5376), 533-538.
- Gray, W. R. (1972). The dansyl method for identifying N-terminal amino acids. Methods in Enzymology, 25, 121-138.
- Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- E. M. Kosower, in An Introduction to Physical Organic Chemistry, Wiley, New York, 1968, pp. 48–50.
- S. Patai, Ed., The Chemistry of the Sulphonium Group, Wiley, New York, 1981.
- J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed., Wiley, New York, 1992.
- Kirschning, A., Monenschein, H., & Wittenberg, R. (2001). The “Resin-Capture-Release” Hybrid Technique: A Valuable Tool for Solution-Phase Synthesis.
-
American Chemical Society. (2023). Scavenger Resins. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Kaldor, S. W., Siegel, M. G., Dressman, B. A., & Fritz, J. E. (1998). The Use of Solid Supported Scavengers and Reagents in Solution Phase Combinatorial Synthesis. In Molecular Diversity and Combinatorial Chemistry: Libraries and Drug Discovery (pp. 248-259). American Chemical Society.
- Thompson, L. A. (2000). Recent applications of polymer-supported reagents and scavengers in combinatorial synthesis. Current Opinion in Chemical Biology, 4(3), 324-337.
-
BioDuro. (n.d.). Parallel Synthesis. Retrieved January 18, 2026, from [Link]
- Welker, E., & Narayan, M. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 23(22), 14371.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Czarnik, A. W. (1997). Solid- and solution-phase combinatorial chemistry in the 1990s. Accounts of Chemical Research, 29(3), 112-117.
- An, H., & Cook, P. D. (2000). Methodologies for generating solution-phase combinatorial libraries. Chemical Reviews, 100(10), 3311-3340.
- Seneci, P. (2000).
- S. V. Ley, I. R. Baxendale, R. N. Bream, P. S. Jackson, A. G. Leach, D. A. Longbottom, M. Nesi, J. S. Scott, R. I. Storer, S. J. Taylor, J. Chem. Soc., Perkin Trans. 1, 2000, 3815-4195.
- Hartley, B. S. (1970). Strategy and tactics in protein chemistry. Biochemical Journal, 119(5), 805-822.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
The Strategic Advantage of 2,2-Diphenylethanesulfonyl Chloride in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Sulfonylation represents a robust and versatile strategy for the protection of amines and alcohols, forming stable sulfonamides and sulfonate esters. While traditional reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) are mainstays in the synthetic chemist's toolbox, the demand for greater control over deprotection conditions and enhanced molecular complexity has driven the exploration of alternative sulfonylating agents. Among these, 2,2-Diphenylethanesulfonyl chloride emerges as a compelling option, offering distinct advantages in specific synthetic contexts. This guide provides an in-depth, objective comparison of 2,2-Diphenylethanesulfonyl chloride with other common sulfonylating agents, supported by established chemical principles and experimental considerations.
The Core Principle: Balancing Stability and Labile Cleavage
The efficacy of a sulfonyl protecting group hinges on a delicate balance: it must be sufficiently robust to withstand a variety of reaction conditions, yet readily cleavable under specific, mild conditions that preserve the integrity of the target molecule.[1][2] Traditional sulfonylating agents often present a compromise in this regard.
-
Tosyl (Ts) and Mesyl (Ms) Groups: These reagents form highly stable sulfonamides and sulfonate esters, inert to a wide range of acidic and basic conditions.[1] However, this stability often necessitates harsh deprotection protocols, such as reduction with sodium in liquid ammonia or strong acid hydrolysis, which can be incompatible with sensitive functional groups elsewhere in the molecule.[1][3]
-
Nitrobenzenesulfonyl (Ns) Groups: The development of reagents like 2-nitrobenzenesulfonyl chloride (NsCl) marked a significant advancement, particularly in the context of the Fukuyama amine synthesis. The resulting nosylamides are readily cleaved under mild conditions using a thiol and a base, offering a much-needed orthogonal deprotection strategy.[1]
It is within this context of seeking tunable lability that 2,2-Diphenylethanesulfonyl chloride presents its primary advantage.
2,2-Diphenylethanesulfonyl Chloride: A Closer Look
2,2-Diphenylethanesulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a 2,2-diphenylethane backbone.[4] Its chemical formula is C₁₄H₁₃ClO₂S.[4]
The key to its utility lies in the unique structural feature of the 2,2-diphenylethyl group. The presence of two phenyl rings on the β-carbon atom of the ethylsulfonyl chain introduces significant steric bulk. This steric hindrance can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide or sulfonate ester.
A primary proposed advantage of the 2,2-diphenylethanesulfonyl group is its susceptibility to cleavage under specific basic conditions, proceeding through an elimination mechanism. This offers a milder deprotection route compared to the harsh reductive or strongly acidic methods required for traditional sulfonyl groups.
Comparative Analysis: Performance and Applications
To provide a clear comparison, the following table summarizes the key characteristics of 2,2-Diphenylethanesulfonyl chloride alongside other common sulfonylating agents.
| Sulfonylating Agent | Structure of Protecting Group | Key Advantages | Common Deprotection Conditions |
| 2,2-Diphenylethanesulfonyl chloride | 2,2-Diphenylethanesulfonyl | Potentially base-labile, offering mild deprotection. Steric bulk may influence reactivity and crystallinity. | Base-mediated elimination (e.g., non-nucleophilic bases). |
| p-Toluenesulfonyl chloride (TsCl) | Tosyl (Ts) | High stability, robust, widely used. | Harsh reduction (e.g., Na/NH₃) or strong acid.[3] |
| Methanesulfonyl chloride (MsCl) | Mesyl (Ms) | High stability, less sterically hindered than TsCl. | Harsh reduction or strong acid.[1] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Nosyl (Ns) | Mild deprotection, enables Fukuyama amine synthesis. | Thiol and base (e.g., thiophenol, K₂CO₃).[1] |
Experimental Protocols: A Practical Comparison
The following generalized protocols illustrate the application of sulfonylating agents for the protection of a primary amine.
Protocol 1: Protection of a Primary Amine using 2,2-Diphenylethanesulfonyl Chloride
-
Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq.) to the solution and cool to 0 °C.
-
Sulfonylation: Slowly add a solution of 2,2-Diphenylethanesulfonyl chloride (1.05 eq.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of a Primary Amine using p-Toluenesulfonyl Chloride (TsCl)
-
Dissolution: Dissolve the primary amine (1.0 eq.) in pyridine or a mixture of dichloromethane and a tertiary amine base (e.g., triethylamine) under an inert atmosphere.
-
Sulfonylation: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.05 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting tosylamide by recrystallization or column chromatography.
Visualizing the Workflow
Caption: Proposed base-mediated elimination mechanism for the deprotection of a 2,2-diphenylethanesulfonamide.
This mechanism is facilitated by the acidity of the proton on the α-carbon to the sulfonyl group and the stability of the resulting diphenyl-substituted alkene. The use of a non-nucleophilic base is crucial to favor the elimination pathway over potential nucleophilic attack at the sulfur atom.
Conclusion: A Strategic Addition to the Synthetic Chemist's Arsenal
While 2,2-Diphenylethanesulfonyl chloride may not be as ubiquitously employed as tosyl or mesyl chloride, it represents a valuable tool for specific synthetic challenges where mild, base-labile deprotection is paramount. The steric bulk of the 2,2-diphenylethyl group may also offer advantages in controlling stereochemistry or influencing the physical properties, such as crystallinity, of synthetic intermediates, which can be beneficial for purification. For researchers in drug development and complex molecule synthesis, understanding the nuanced advantages of less common reagents like 2,2-Diphenylethanesulfonyl chloride can unlock new synthetic routes and streamline the path to novel chemical entities. As with any synthetic tool, the optimal choice of sulfonylating agent will depend on the specific substrate and the overall synthetic strategy.
References
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2,4-Dinitrobenzenesulfonamides: A Simple and Practical Method for the Preparation of a Variety of Secondary Amines and Diamines. Tetrahedron Letters, 36(36), 6373-6374.
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 4. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Sulfonamides: Melting Point and Elemental Analysis
In the landscape of pharmaceutical development, the synthesis of new chemical entities is merely the first step. For sulfonamide-based therapeutics, a class of drugs critical for their antimicrobial and other pharmacological properties, the journey from flask to formulation is governed by a stringent requirement: purity.[1] Ensuring the identity and purity of a synthesized active pharmaceutical ingredient (API) is not just a regulatory hurdle; it is a fundamental prerequisite for guaranteeing its safety and efficacy.[2][3][4]
This guide provides an in-depth comparison of two foundational techniques for purity assessment in synthetic chemistry: Melting Point Determination and Elemental Analysis. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, establishing a framework for robust and reliable characterization of newly synthesized sulfonamides.
Pillar 1: The First Line of Inquiry - Melting Point Analysis
Melting point is a classic, yet indispensable, thermochemical property. For a pure, crystalline solid, the melting point is the specific temperature at which it transitions from the solid to the liquid phase.[5] This transition occurs over a narrow temperature range, making it a powerful, albeit qualitative, indicator of purity.[6][7]
The Underlying Principle: Melting Point Depression
The utility of melting point analysis in purity assessment is rooted in the phenomenon of melting point depression. A pure crystalline solid is characterized by a highly ordered, three-dimensional lattice structure. The energy required to overcome these intermolecular forces and induce melting is constant and characteristic for that substance.
However, when impurities are introduced, they disrupt this ordered crystal lattice.[7] This disruption weakens the overall intermolecular forces, meaning less thermal energy is required to break down the structure.[8] Consequently, two observable effects occur:
-
Depression: The temperature at which melting begins is lower than that of the pure substance.[9]
-
Broadening: The substance melts over a wider range of temperatures because different regions of the crystal lattice have varying levels of impurity-induced disruption.[5][10]
A sharp melting point range (typically < 2°C) is therefore a strong indication of high purity.[6][11]
Workflow for Purity Assessment via Melting Point
The following diagram outlines the logical workflow for using melting point as a preliminary purity check.
Caption: Workflow for preliminary purity assessment using melting point.
Pillar 2: The Quantitative Confirmation - Elemental Analysis
While melting point provides a rapid qualitative assessment, elemental analysis delivers hard, quantitative data on the elemental composition of a compound.[12][13][14] For organic compounds like sulfonamides, this almost always refers to CHNS analysis, which determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.[12]
The Underlying Principle: The Law of Definite Proportions
This technique operates on a fundamental chemical law: a pure chemical compound, regardless of its source, will always contain the same elements in the same proportion by mass. For a synthesized sulfonamide with a known molecular formula (e.g., Sulfamethoxazole, C₁₀H₁₁N₃O₃S), the theoretical percentage of each element can be precisely calculated.
The most common method is combustion analysis.[12][15] A small, accurately weighed sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and measured by detectors, allowing for the calculation of the original mass percentages of C, H, N, and S.
If the experimental percentages match the theoretical values within an accepted margin of error (typically ±0.4% for academic publications), it provides strong evidence that the compound has the correct elemental composition and is free from significant non-isomeric impurities.[13][16][17]
A Head-to-Head Comparison of Techniques
The choice between melting point and elemental analysis is not one of exclusion but of strategic application. They provide complementary information at different stages of the research and development process.
| Feature | Melting Point Determination | Elemental (CHNS) Analysis |
| Principle | Impurities disrupt the crystal lattice, causing melting point depression and broadening.[8] | A pure compound has a fixed and definite elemental composition by mass.[13] |
| Information | Qualitative: Indicates presence of impurities but not their identity or exact amount.[6][18] | Quantitative: Provides the mass percentage of C, H, N, and S.[12][14] |
| Key Advantage | Rapid, inexpensive, and requires minimal sample preparation.[19] | High accuracy, provides definitive proof of elemental composition.[20] |
| Key Limitation | Not quantitative; insensitive to impurities with similar melting points; only for crystalline solids.[6][18] | Insensitive to isomeric impurities; can be misled by solvent/water presence if not accounted for.[21] |
| Primary Use | Quick purity check post-synthesis and purification; identity confirmation against a known standard.[3][5] | Final purity confirmation for publications and regulatory submissions; structural verification.[13][21] |
Logical Framework for Purity Inference
Caption: Comparative logic for purity inference from experimental data.
Part 3: Experimental Protocols and Data Interpretation
Trustworthy data is built on meticulous protocol. The following sections detail the necessary steps and provide examples of data interpretation for a common sulfonamide, Sulfamethoxazole (C₁₀H₁₁N₃O₃S) .
Protocol 1: Melting Point Determination
This protocol ensures accuracy and reproducibility.
1. Apparatus Calibration:
-
Before analysis, calibrate the melting point apparatus thermometer using certified reference standards with known melting points (e.g., caffeine, vanillin). This step is critical for ensuring the trustworthiness of your measurements.
2. Sample Preparation:
-
Ensure the synthesized sulfonamide is completely dry. Residual solvent acts as an impurity and will depress the melting point.[11]
-
Grind the crystalline sample into a fine, uniform powder to ensure even heat distribution.[11]
-
Tightly pack 2-3 mm of the powdered sample into a glass capillary tube (one end sealed). Proper packing avoids air pockets that can lead to inaccurate readings.[11][19]
3. Measurement:
-
Place the capillary tube in the apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure the sample and thermometer are in thermal equilibrium.[11]
4. Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
Interpreting the Data: A Case Study with Sulfamethoxazole
-
Literature Melting Point: 169-172 °C
| Sample | Observed Melting Range (°C) | Range Width (°C) | Interpretation |
| Sample A | 169.5 - 171.0 | 1.5 | Likely Pure: The range is sharp and falls within the expected literature value.[5] |
| Sample B | 162.0 - 168.0 | 6.0 | Impure: The range is broad and significantly depressed, indicating the presence of impurities.[10][22] |
Protocol 2: Elemental (CHNS) Analysis
This protocol outlines the steps for obtaining and interpreting quantitative purity data.
1. Theoretical Calculation:
-
First, calculate the theoretical elemental composition of your target molecule.
-
For Sulfamethoxazole (C₁₀H₁₁N₃O₃S), Molar Mass = 253.28 g/mol :
-
%C = (10 * 12.01) / 253.28 * 100 = 47.42%
-
%H = (11 * 1.01) / 253.28 * 100 = 4.38%
-
%N = (3 * 14.01) / 253.28 * 100 = 16.59%
-
%S = (1 * 32.07) / 253.28 * 100 = 12.66%
-
2. Sample Preparation:
-
Accurately weigh 1-3 mg of a thoroughly dried and homogenous sample into a tin capsule. The accuracy of this weight is paramount for the final calculation.
-
Submit the sample to a microanalytical laboratory or run it on a calibrated in-house elemental analyzer.
3. Data Analysis:
-
The instrument will provide the experimental mass percentages for C, H, N, and S.
-
Compare these experimental values to your calculated theoretical values.
Interpreting the Data: A Case Study with Sulfamethoxazole
The "gold standard" for purity in many scientific journals is a deviation of no more than ±0.4% from the theoretical value for each element.[16][17]
| Element | Theoretical % | Sample X (Found %) | Deviation (%) | Interpretation |
| C | 47.42 | 47.25 | -0.17 | Pass |
| H | 4.38 | 4.41 | +0.03 | Pass |
| N | 16.59 | 16.68 | +0.09 | Pass |
| S | 12.66 | 12.55 | -0.11 | Pass |
| Conclusion | Purity Confirmed: All values are well within the ±0.4% acceptance criterion.[13] |
| Element | Theoretical % | Sample Y (Found %) | Deviation (%) | Interpretation |
| C | 47.42 | 46.51 | -0.91 | Fail |
| H | 4.38 | 4.85 | +0.47 | Fail |
| N | 16.59 | 16.12 | -0.47 | Fail |
| S | 12.66 | 12.40 | -0.26 | Pass |
| Conclusion | Impure: Significant deviations for C, H, and N suggest the presence of an impurity (e.g., residual solvent or a starting material).[21][23] |
Conclusion: A Synergistic Approach to Purity Validation
In the rigorous field of drug development, no single technique provides a complete picture. Melting point determination and elemental analysis are powerful, complementary methods for assessing the purity of synthesized sulfonamides.
-
Melting point analysis serves as a rapid, cost-effective, and essential preliminary check.[19] A sharp, non-depressed melting point provides a high degree of confidence to proceed with more resource-intensive analyses.
-
Elemental analysis provides the definitive, quantitative confirmation of elemental composition, serving as a cornerstone for structural verification and purity assertion.[21]
A senior scientist understands that these techniques, when used in concert, create a self-validating system. A sample that exhibits both a sharp, correct melting point and an elemental analysis that aligns with theoretical values is one whose identity and purity can be stated with a high degree of scientific certainty. This robust analytical foundation is critical for the successful advancement of any synthesized compound from the laboratory to clinical application.
References
- BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- Kintek Solution. (n.d.). What Are The Limitations Of Melting Point Determination? Understand Purity, Technique, And Material Behavior.
- Brainly. (2024, April 16). Discuss the potential limitations of using melting point analysis as the sole method for product.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Wikipedia. (n.d.). Elemental analysis.
- Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing.
- PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis.
- YouTube. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis?.
- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
- CD Formulation. (n.d.). Melting Point Test.
- TutorChase. (n.d.). What are the limitations of physical methods in assessing purity?.
- Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
- ScienceDirect. (2025, February 20). Melting point analysis: Significance and symbolism.
- Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example).
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- Elementar. (n.d.). Elemental analysis: operation & applications.
- ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
- Mettler Toledo. (n.d.). What is Melting Point?.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- YouTube. (2025, November 12). Why Are Accurate Melting Points Crucial For Chemical Purity Analysis?.
- Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.
- PubMed Central (PMC). (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. westlab.com [westlab.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. kindle-tech.com [kindle-tech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. moravek.com [moravek.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. Elemental analysis: operation & applications - Elementar [elementar.com]
- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. brainly.com [brainly.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 22. Melting Point Test - CD Formulation [formulationbio.com]
- 23. Khan Academy [khanacademy.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,2-Diphenylethanesulfonyl Chloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,2-Diphenylethanesulfonyl chloride (CAS No. 71351-01-4). As a reactive sulfonyl chloride, this compound demands a systematic approach to its management, from the laboratory bench to final waste streams. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations by transforming the reactive compound into a stable, neutralized state suitable for disposal. Our approach is grounded in the RAMP model—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—to create a self-validating system of laboratory safety.
Hazard Recognition: Understanding the Compound
The foundational step in safe chemical handling is a thorough understanding of the substance's intrinsic hazards. 2,2-Diphenylethanesulfonyl chloride is a reactive organic compound that requires careful management due to its chemical properties.[1]
The primary hazard stems from its sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the core consideration for its handling and disposal.[1][2]
Key Chemical Data and Classifications
The following table summarizes the essential hazard information for 2,2-Diphenylethanesulfonyl chloride.
| Parameter | Value & Description | Source(s) |
| CAS Number | 71351-01-4 | [3] |
| Appearance | White to off-white solid | [1] |
| GHS Pictograms | Corrosion, Harmful | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. | [1][4][5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [1][5] |
| UN Number | 3261 | [1] |
| Transport Class | Class 8 (Corrosive solid, acidic, organic, n.o.s.) | [1] |
Risk Assessment: The "Why" Behind the Danger
Assessing risk involves understanding how a substance's hazards can manifest under laboratory conditions. For 2,2-Diphenylethanesulfonyl chloride, the risks are primarily driven by its vigorous and exothermic reaction with water and other nucleophiles.
Causality of Hazards:
-
Reaction with Water (Hydrolysis): The central risk is the rapid, exothermic reaction with moisture (e.g., water, humidity in the air, or protic solvents).[1] This hydrolysis reaction is often difficult to control and produces two hazardous byproducts:
-
2,2-Diphenylethanesulfonic Acid: A strong organic acid.
-
Hydrogen Chloride (HCl): A corrosive and toxic gas that can cause severe respiratory irritation.[6]
-
-
Corrosivity: Direct contact with the solid compound or its solutions can cause severe chemical burns to the skin and eyes due to its reactivity.[1][7] The acidic byproducts of hydrolysis are also highly corrosive.
-
Incompatibilities: Beyond water, 2,2-Diphenylethanesulfonyl chloride is incompatible with strong bases, alcohols, and amines, reacting vigorously and posing a risk of uncontrolled exothermic reaction.[6]
The following diagram illustrates the logical flow of risk assessment, from inherent hazard to potential laboratory incidents.
Caption: Risk assessment pathway for 2,2-Diphenylethanesulfonyl chloride.
Minimization of Risk: The Disposal Protocol
The most effective way to dispose of surplus or waste 2,2-Diphenylethanesulfonyl chloride is through controlled chemical neutralization. The goal is to intentionally and safely carry out the hydrolysis reaction under conditions that manage heat and neutralize the acidic byproducts as they form. This process is often referred to as "quenching."[8]
Mandatory Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to prevent exposure during the disposal process.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield.[6]
-
Skin Protection: A chemical-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood to contain and exhaust HCl gas.[6]
Experimental Protocol: Quenching and Neutralization
This protocol details the step-by-step method for neutralizing small quantities (<50 g) of 2,2-Diphenylethanesulfonyl chloride or solutions containing it.
Materials:
-
Waste 2,2-Diphenylethanesulfonyl chloride (or a solution in an inert, water-miscible solvent like THF or acetone).
-
A three-necked round-bottom flask, appropriately sized to be no more than one-third full at the end of the procedure.
-
A magnetic stirrer and stir bar.
-
An addition funnel.
-
An ice-water bath.
-
10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
pH paper or a calibrated pH meter.
The workflow for this quenching procedure is visualized below.
Caption: Step-by-step workflow for quenching 2,2-Diphenylethanesulfonyl chloride.
Procedure:
-
Preparation:
-
Don all required PPE.
-
Assemble the three-necked flask with the magnetic stirrer, addition funnel, and a gas outlet connected to a trap or bubbler in a certified chemical fume hood.
-
Charge the flask with a 10% aqueous solution of sodium hydroxide or sodium bicarbonate. Use a volume that is at least 10 times the volume of the sulfonyl chloride solution to be quenched.
-
Place the flask in the ice-water bath and begin stirring. Allow the basic solution to cool to 0-5 °C.
-
-
Controlled Addition (Quenching):
-
If the waste 2,2-Diphenylethanesulfonyl chloride is a solid, dissolve it in a minimal amount of a water-miscible, inert solvent (e.g., THF, acetone).
-
Transfer the sulfonyl chloride solution to the addition funnel.
-
Slowly, and in a dropwise manner, add the sulfonyl chloride solution to the cold, vigorously stirred basic solution.[8]
-
Causality: The slow addition and cooling are critical to dissipate the heat generated from the exothermic hydrolysis reaction. The base immediately neutralizes the resulting sulfonic acid and HCl, preventing the buildup of corrosive materials and gas.[9] Using a weak base like sodium bicarbonate will cause CO₂ evolution; the addition rate must be slow enough to control foaming.
-
-
Completion and Verification:
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for at least one hour to ensure the reaction is complete.
-
Check the pH of the aqueous solution using pH paper or a calibrated meter. The target pH is between 6 and 9.[10] If the solution is still acidic, add more base dropwise. If it is too basic, add a dilute acid (e.g., 1M HCl) dropwise.
-
-
Final Disposal:
-
Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container. The label should read "Aqueous Hazardous Waste" and list the primary components (e.g., water, sodium 2,2-diphenylethanesulfonate, sodium chloride, residual solvent).
-
Do not pour the neutralized solution down the drain. It must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][11]
-
Preparation for Emergencies
Even with careful planning, incidents can occur. Being prepared is the final pillar of a robust safety system.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line.
-
For small, manageable spills: ensure the fume hood is operational.
-
Contain the spill using a non-combustible absorbent material like dry sand, clay, or vermiculite. Do not use water or combustible materials like paper towels directly on the unreacted material. [6]
-
Carefully scoop the contaminated absorbent into a designated, labeled container for hazardous waste disposal.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
By adhering to this comprehensive guide, researchers can confidently and safely manage the disposal of 2,2-Diphenylethanesulfonyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Current time information in Los Angeles, CA, US. (n.d.). Google.
- Current time information in Riverside-San Bernardino-Ontario Metropolitan Area, US. (n.d.). Google.
- Current time information in San Diego, CA, US. (n.d.). Google.
- Current time information in San Francisco, CA, US. (n.d.). Google.
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
ECHA. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
MIT EHS. (n.d.). Chemical Waste. Retrieved from [Link]
-
The Ohio State University EHS. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
University of Louisville DEHS. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
MIT EHS. (n.d.). Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]
-
American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]
-
MIT EHS. (n.d.). Regulated Waste. Retrieved from [Link]
-
MIT EHS. (2016). Hazardous Waste Removal and Disposal. Retrieved from [Link]
-
Oregon State University EHS. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. Search | BLDpharm [bldpharm.com]
- 2. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. usbio.net [usbio.net]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. chem-space.com [chem-space.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 11. Chemical Waste – EHS [ehs.mit.edu]
Personal protective equipment for handling 2,2-Diphenylethanesulfonyl chloride
For Immediate Implementation in a Laboratory Setting
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to execute their work both effectively and, most importantly, safely. 2,2-Diphenylethanesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized as a sulfonylating agent.[1] However, its utility is intrinsically linked to its reactivity, which demands a comprehensive understanding and strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Core Chemical Hazards: Understanding the Reactivity
2,2-Diphenylethanesulfonyl chloride is a moisture-sensitive solid.[1] The sulfonyl chloride functional group is highly reactive towards nucleophiles, with water being a primary concern in a laboratory environment.
-
Reaction with Water: Contact with moisture, including atmospheric humidity, leads to a vigorous reaction that produces hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction can be exothermic, and the generation of corrosive HCl gas is a significant inhalation hazard.[2]
-
Corrosivity: The compound itself is corrosive, and its hydrolysis products are also corrosive. Direct contact can cause severe skin burns and eye damage.[3][4]
Due to these properties, it is imperative to handle 2,2-Diphenylethanesulfonyl chloride under anhydrous conditions and take all necessary precautions to prevent contact with water.[1][5]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling 2,2-Diphenylethanesulfonyl chloride. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[6][7] | Protects against splashes of the solid or corrosive reaction products and exposure to HCl gas.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] Double-gloving is recommended. | Provides a barrier against skin contact with the corrosive solid.[8] Double-gloving adds a layer of security. |
| Body Protection | A flame-retardant lab coat.[7] | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[5] | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors and dust.[5] |
Operational Plan: From Storage to Quenching
A structured workflow is essential for safe handling. The following diagram illustrates the key steps.
Caption: Workflow for handling 2,2-Diphenylethanesulfonyl chloride.
Step-by-Step Guidance:
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water, removing all contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step.
-
Solid Waste: All contaminated materials, such as gloves, weighing paper, and spill cleanup materials, must be disposed of as hazardous waste.
-
Unused Reagent and Contaminated Glassware: Unused reagent and residues in glassware should be carefully quenched (e.g., with a basic solution like sodium bicarbonate) in a controlled manner within a fume hood. The resulting material should be disposed of as hazardous waste.
-
Consult your institution's specific guidelines for chemical waste disposal. Chemical waste generators must adhere to local, state, and federal regulations.[2]
By adhering to these guidelines, researchers can safely and effectively utilize 2,2-Diphenylethanesulfonyl chloride in their work. This proactive approach to safety is fundamental to a productive and secure research environment.
Sources
- 1. CAS 71351-01-4: 2,2-diphenylethanesulfonyl chloride [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. trimaco.com [trimaco.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
